Product packaging for Capsorubin(Cat. No.:CAS No. 470-38-2)

Capsorubin

Cat. No.: B042635
CAS No.: 470-38-2
M. Wt: 600.9 g/mol
InChI Key: GVOIABOMXKDDGU-YUURSNASSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Capsorubin is a vibrant red xanthophyll carotenoid predominantly found in the fruits of red peppers (Capsicum annuum) and is a key component of paprika oleoresin. This compound serves as a principal pigment, contributing to the characteristic coloration of these plants. For researchers, this compound is of significant interest in the fields of plant physiology and biochemistry, where it is used as a marker to study carotenoid biosynthesis pathways, particularly the specific activity of the capsanthin-capsorubin synthase enzyme. Its potent antioxidant properties are a major focus of investigation, as researchers explore its mechanism of action in quenching singlet oxygen and scavenging free radicals, with implications for understanding oxidative stress in biological systems. Beyond its role in plant science, this compound is a valuable standard in analytical chemistry for the quantification and identification of carotenoid profiles in food science and nutritional studies. Its potential health-beneficial effects, including anti-inflammatory activity, are also active areas of in vitro and in vivo research, making it a crucial compound for advancing knowledge in nutrition and phytochemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H56O4 B042635 Capsorubin CAS No. 470-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-1,20-bis[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaene-1,20-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-35(43)39(9)27-33(41)25-37(39,5)6)15-11-12-16-30(2)18-14-20-32(4)22-24-36(44)40(10)28-34(42)26-38(40,7)8/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOIABOMXKDDGU-YUURSNASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C1(CC(CC1(C)C)O)C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)[C@]1(C(C[C@@H](C1)O)(C)C)C)/C)/C)/C=C/C=C(/C=C/C(=O)[C@]2(C(C[C@@H](C2)O)(C)C)C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901018116
Record name Capsorubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Capsorubin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

470-38-2
Record name Capsorubin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Capsorubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Capsorubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,3'S,5R,5'R)-3,3'-dihydroxy-κ,κ-carotene-6,6'-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.752
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAPSORUBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/805VAB3L0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Capsorubin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

201 °C
Record name Capsorubin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What is the chemical structure of Capsorubin

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Chemical Structure of Capsorubin

Introduction

This compound is a prominent red xanthophyll, a class of oxygen-containing carotenoid pigments. Primarily found in the ripe fruits of red bell peppers (Capsicum annuum) and paprika, it is responsible for their characteristic deep red hue.[1] As a natural colorant, it is approved for use in the food industry under the E number E160c(ii). Beyond its role as a pigment, this compound is of significant interest to researchers and drug development professionals due to its potent antioxidant properties and potential biological activities. This guide provides a detailed examination of its chemical structure, properties, biosynthesis, and reactivity, tailored for a scientific audience.

Core Chemical Structure

This compound is a C40 tetraterpenoid, meaning it is biosynthetically derived from eight isoprene units. Its structure is characterized by a long, conjugated polyene chain with two unique five-membered rings at each end.

  • Molecular Formula: C₄₀H₅₆O₄[1][2][3][4][5][6]

  • Systematic IUPAC Name: (2E,4E,6E,8E,10E,12E,14E,16E,18E)-1,20-Bis[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaene-1,20-dione.[1][6][7][8]

  • Common Name: (3S,3'S,5R,5'R)-3,3'-Dihydroxy-κ,κ-carotene-6,6'-dione.[1][3][5]

The molecule is symmetrical, featuring a central chain of nine conjugated double bonds. This extensive π-electron system is the chromophore responsible for its strong absorption of light in the blue-green region of the spectrum, resulting in its red appearance.

The defining features of this compound are its terminal κ-cyclopentane rings . Each ring contains a hydroxyl (-OH) group and is attached to the polyene chain via a ketone (C=O) group, which is also part of the conjugated system. The absolute stereochemistry of the chiral centers has been established as (3S, 5R, 3'S, 5'R) .[9][10][11] The hydroxyl and trimethyl groups on the cyclopentane rings are in a trans configuration relative to each other.[9][10]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These properties are crucial for its extraction, formulation, and biological activity.

PropertyValueSource(s)
Molecular Formula C₄₀H₅₆O₄[2][3][4][5][6]
Molecular Weight 600.87 g/mol [2][3][4][6]
Appearance Red crystalline solid[3][6][12]
Melting Point 201 °C[1][3][6][13]
Solubility Insoluble in water; Soluble in acetone, DMF, DMSO, and oils[3][5][7][12]
logP (Octanol-Water) 7.4 - 8.7[7][14]
pKa (Strongest Acidic) ~14.9[14]
pKa (Strongest Basic) ~ -2.7[14]
Polar Surface Area 74.6 Ų[13][14]
Hydrogen Bond Donors 2[14]
Hydrogen Bond Acceptors 4[14]
UV-Vis λmax (in Acetone) ~462 nm[15]

Biosynthesis Pathway

This compound is an end-product of the carotenoid biosynthesis pathway in specific plants like Capsicum. The synthesis begins with the universal C5 isoprene precursor, isopentenyl pyrophosphate (IPP). The pathway proceeds through the formation of the C40 backbone (phytoene), followed by a series of desaturation and cyclization reactions to form β-carotene, which is then hydroxylated and epoxidized to yield violaxanthin.

The final and defining step is the enzymatic conversion of violaxanthin into this compound. This reaction is catalyzed by the enzyme Capsanthin-capsorubin synthase (CCS) .[2][4][5] The mechanism involves a pinacolic rearrangement of the 5,6-epoxy group on both β-ionone rings of violaxanthin, which results in the contraction of the six-membered rings to form the characteristic five-membered κ-rings of this compound.[5][11]

G GGPP Geranylgeranyl Pyrophosphate (GGPP) PSY PSY GGPP->PSY Phytoene Phytoene PDS_ZDS PDS / ZDS Phytoene->PDS_ZDS Lycopene Lycopene LCYB LCY-B Lycopene->LCYB bCarotene β-Carotene CHYB CHY-B bCarotene->CHYB Zeaxanthin Zeaxanthin ZEP ZEP Zeaxanthin->ZEP Violaxanthin Violaxanthin CCS Capsanthin-Capsorubin Synthase (CCS) Violaxanthin->CCS This compound This compound PSY->Phytoene PDS_ZDS->Lycopene LCYB->bCarotene CHYB->Zeaxanthin ZEP->Violaxanthin CCS->this compound

This compound Biosynthesis Workflow

Key Experimental Methodologies

Extraction and Isolation from Natural Sources

The standard protocol for isolating this compound from dried paprika (Capsicum annuum) involves several key steps:

  • Solvent Extraction: The dried and ground paprika powder is extracted with a solvent or a mixture of solvents such as hexane, acetone, ethanol, or ethyl acetate to produce paprika oleoresin.[15][16][17] Supercritical CO₂ extraction is also used for a cleaner, solvent-free process.[17][18]

  • Saponification: In paprika, xanthophylls like this compound are often esterified with fatty acids.[17] A saponification step, typically involving incubation with methanolic potassium hydroxide (KOH), is performed to hydrolyze these esters and yield the free carotenoid.[6]

  • Purification: The crude extract is washed to remove water-soluble impurities and then concentrated. Purification is achieved through chromatographic techniques. Open column chromatography using adsorbents like calcium carbonate or aluminium oxide can be used for initial separation.[19]

  • High-Performance Liquid Chromatography (HPLC): Final purification and quantification are performed using reversed-phase HPLC, often with a C18 or C30 column.[6][19][20] A gradient elution system with solvents like methanol, methyl-tert-butyl ether (MTBE), and water is employed to separate this compound from other carotenoids.[19]

Chemical Synthesis

The total synthesis of this compound has been achieved through stereoselective methods. One prominent approach involves the condensation of two C₁₅ cyclopentane ketone units with a central C₁₀ dialdehyde (crocetindial).[1] More recent syntheses have utilized a Lewis acid-promoted regio- and stereoselective rearrangement of a tetrasubstituted epoxy dienal to construct the key cyclopentyl ketone intermediate with high precision.[13] These synthetic routes are critical for confirming the absolute stereochemistry and for producing pure standards for research.

Structural Characterization

The definitive structure of this compound is elucidated using a combination of modern spectroscopic techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This hyphenated technique is used to separate this compound from complex mixtures and confirm its molecular weight. Atmospheric Pressure Chemical Ionization (APCI) is a common ionization source for carotenoids.[20][21]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise atomic connectivity and stereochemical arrangement of the molecule.[19][22] 2D NMR experiments (like COSY and HMBC) help assign all proton and carbon signals unambiguously.

  • UV-Visible Spectroscopy: This technique is used to identify the characteristic absorption spectrum of the polyene chromophore. In acetone, this compound exhibits a primary absorption maximum (λmax) around 462 nm.[15]

Structure-Reactivity Relationships

The unique chemical structure of this compound directly dictates its chemical reactivity and biological function, particularly its antioxidant capacity.

G Structure This compound Chemical Structure Polyene Extended Polyene Chain (9 conjugated C=C) Structure->Polyene Keto Conjugated Keto Groups (C=O) Structure->Keto Rings κ-Cyclopentane Rings with Hydroxyl Groups Structure->Rings Color Deep Red Color (Light Absorption) Polyene->Color Quenching Singlet Oxygen Quenching (Physical & Chemical) Polyene->Quenching Scavenging Radical Scavenging (e.g., ·OH, ·O₂⁻) Keto->Scavenging Stability Enhanced Stability Keto->Stability Rings->Scavenging

This compound Structure-Activity Relationship
Reaction with Reactive Oxygen Species (ROS)

This compound is an effective scavenger of various reactive oxygen species. Its interactions have been characterized, revealing specific reaction products. Unlike carotenoids with β-ionone rings (like β-carotene or capsanthin), which typically form 5,6- or 5,8-epoxides, this compound's κ-ring structure leads to different products. Studies using LC-MS and ESR spectrometry have shown that this compound reacts with superoxide anion radicals (·O₂⁻) and hydroxyl radicals (·OH) to form 7,8-epoxides . In its reaction with singlet oxygen (¹O₂), it forms 7,8-endoperoxides .[3][7][9][12] this compound has demonstrated higher stability against these ROS compared to capsanthin, and its ¹O₂ quenching activity is superior to that of β-carotene and zeaxanthin.[3][7][12][14]

G cluster_0 This compound This compound Prod1 7,8-Epoxide-Capsorubin This compound->Prod1 Forms Prod2 7,8-Endoperoxide-Capsorubin This compound->Prod2 Forms ROS1 ·O₂⁻ / ·OH (Superoxide / Hydroxyl Radical) ROS1->Prod1 ROS2 ¹O₂ (Singlet Oxygen) ROS2->Prod2

This compound Reactions with ROS

Conclusion

The chemical structure of this compound is distinct among carotenoids, defined by its long conjugated polyene core terminated by two hydroxylated κ-cyclopentane ketone rings with a specific (3S, 5R, 3'S, 5'R) stereochemistry. This unique architecture is not only responsible for its vibrant red color but is also the foundation of its high chemical stability and potent antioxidant activity. A thorough understanding of its structure, properties, and reactivity is essential for its effective application as a natural colorant and for exploring its potential in pharmaceuticals and nutraceuticals.

References

Unveiling Nature's Palette: A Technical Guide to Capsorubin Sources Beyond Capsicum annuum

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of natural sources of the vibrant red carotenoid, capsorubin, beyond the common pepper, Capsicum annuum. This document is intended for researchers, scientists, and professionals in the fields of drug development, natural products, and food science. It delves into the identification of alternative botanical sources, quantitative analysis of this compound content, detailed experimental protocols for extraction and analysis, and the underlying biosynthetic pathways.

Executive Summary

This compound, a xanthophyll carotenoid, is a potent antioxidant with significant potential in the pharmaceutical and nutraceutical industries. While commercially extracted from Capsicum annuum, research has identified other natural reservoirs of this valuable compound. This guide focuses on these alternative sources, with a primary emphasis on various species within the Lilium genus. By presenting comparative quantitative data, detailed methodologies, and clear visualizations of biosynthetic pathways, this document aims to facilitate further research and development of this compound from novel natural sources.

Alternative Natural Sources of this compound

While Capsicum annuum remains the most well-known source, several species of lily (Lilium) have been identified as containing significant amounts of this compound. These alternative botanical sources represent a potential avenue for the discovery of novel extraction techniques and applications.

Identified Lilium species containing this compound include:

  • Lilium lancifolium (Tiger Lily)[1][2][3]

  • Lilium tigrinum[1]

  • Lilium amabile[1]

  • Lilium Davidii[1]

  • Lilium leichtlinii[1]

  • Lilium pumilum[1]

  • Asiatic hybrid lily 'Saija'[1]

  • Lilium leichtlinii var. maximowiczii[4]

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly between species and even within the developmental stages of the plant. The following table summarizes the available quantitative data on this compound content in select Lilium species.

Botanical SourcePlant PartDevelopmental StageThis compound Content (µg/g fresh weight)Percentage of Total CarotenoidsReference
Lilium leichtlinii var. maximowicziiPetalsD10.25Not Reported[4]
D21.65Not Reported[4]
D3215.28Not Reported[4]
D4493.43Not Reported[4]
Lilium pumilumTepalsNot SpecifiedNot ReportedUp to 80%[1]

Experimental Protocols

The following sections detail the methodologies for the extraction and quantification of this compound from Lilium species, based on established protocols for carotenoid analysis in plant tissues.

Extraction of this compound from Lilium Petals

This protocol is a composite method adapted from procedures for carotenoid extraction from flower tissues.

Materials:

  • Fresh or freeze-dried Lilium petals

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone:Methanol (2:1, v/v) extraction solvent

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

  • HPLC grade solvents for resuspension (e.g., MTBE/Methanol)

Procedure:

  • Weigh approximately 1-2 g of fresh or 0.2-0.5 g of freeze-dried petal tissue.

  • Immediately freeze the fresh tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a centrifuge tube.

  • Add 10 mL of the acetone:methanol (2:1) extraction solvent.

  • Vortex the mixture vigorously for 2 minutes.

  • Sonicate the sample for 5 minutes in a sonication bath.

  • Centrifuge the mixture at 5000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant into a clean round-bottom flask.

  • Repeat the extraction (steps 5-9) on the pellet with another 10 mL of the extraction solvent until the pellet is colorless.

  • Combine all the supernatants.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C or under a gentle stream of nitrogen.

  • Redissolve the dried extract in a known volume (e.g., 1-2 mL) of an appropriate solvent for HPLC analysis (e.g., a mixture of methyl tert-butyl ether and methanol).

  • Filter the redissolved extract through a 0.22 µm syringe filter into an HPLC vial.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • HPLC System: A system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: A C30 reverse-phase column is recommended for optimal separation of carotenoids. A C18 column can also be used.

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of:

    • Solvent A: Methanol/Water/Ammonium Acetate

    • Solvent B: Methyl tert-butyl ether (MTBE)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 450-480 nm for this compound.

  • Injection Volume: 10-20 µL

Procedure:

  • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Inject the filtered sample extract.

  • Run the gradient elution program to separate the carotenoids.

  • Identify the this compound peak by comparing its retention time and spectral properties with a certified this compound standard.

  • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared with the this compound standard.

Biosynthesis of this compound in Lilium

The biosynthesis of this compound in Lilium follows the carotenoid pathway, culminating in the conversion of violaxanthin to this compound. This critical step is catalyzed by the enzyme capsanthin-capsorubin synthase (CCS).[1][2][3] The gene encoding this enzyme, Llccs, has been successfully cloned from Lilium lancifolium.[1][2][3]

Capsorubin_Biosynthesis GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS beta_Carotene β-Carotene Lycopene->beta_Carotene LCY-β Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin CHY Antheraxanthin Antheraxanthin Zeaxanthin->Antheraxanthin ZEP Violaxanthin Violaxanthin Antheraxanthin->Violaxanthin Capsanthin Capsanthin Antheraxanthin->Capsanthin CCS This compound This compound Violaxanthin->this compound CCS

This compound Biosynthesis Pathway

The following diagram illustrates the general workflow for the extraction and analysis of this compound from Lilium species.

Experimental_Workflow Start Lilium Petal Sample (Fresh or Freeze-Dried) Grinding Grinding in Liquid N2 Start->Grinding Extraction Solvent Extraction (Acetone:Methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Pellet Re-extract Pellet Centrifugation->Pellet Evaporation Evaporation to Dryness Supernatant->Evaporation Pellet->Extraction Resuspension Resuspension in HPLC Solvent Evaporation->Resuspension Filtration Filtration (0.22 µm) Resuspension->Filtration HPLC HPLC-PDA Analysis Filtration->HPLC Quantification Quantification HPLC->Quantification

Extraction and Analysis Workflow

Conclusion

The identification of this compound in various Lilium species presents a promising opportunity for the development of alternative natural sources for this high-value carotenoid. Further research into the optimization of extraction protocols and the screening of a wider range of Lilium species could lead to the establishment of a viable commercial source of this compound beyond Capsicum annuum. The information and protocols provided in this technical guide serve as a foundational resource for scientists and researchers to advance the exploration and utilization of these alternative botanical sources.

References

The Capsorubin Biosynthesis Pathway in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the molecular machinery, enzymatic reactions, and experimental methodologies underlying the formation of capsorubin, a key red pigment in plants.

This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, with a primary focus on the core enzymatic steps, quantitative data, and detailed experimental protocols. It is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this specialized branch of the carotenoid pathway.

Introduction to this compound and the Carotenoid Pathway

This compound is a red xanthophyll pigment primarily found in the ripe fruits of Capsicum species, contributing significantly to their characteristic red color. As a derivative of the broader carotenoid biosynthesis pathway, the synthesis of this compound involves a series of enzymatic reactions that convert the central precursor, geranylgeranyl pyrophosphate (GGPP), into a variety of carotenoid intermediates. This guide will detail the core pathway leading to this compound, from the initial steps of phytoene synthesis to the final conversion of violaxanthin.

The carotenoid biosynthetic pathway is a vital process in plants, producing compounds essential for photosynthesis, photoprotection, and the synthesis of phytohormones like abscisic acid and strigolactones. Carotenoids are also of significant interest for human health due to their antioxidant properties and role as precursors to vitamin A.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process localized within the plastids of plant cells. It begins with the general carotenoid pathway and concludes with a specific enzymatic reaction catalyzed by capsanthin-capsorubin synthase.

From Geranylgeranyl Pyrophosphate to Lycopene

The initial phase of the pathway involves the formation of the red carotenoid lycopene from the C20 precursor geranylgeranyl pyrophosphate (GGPP). This process is catalyzed by a series of four key enzymes:

  • Phytoene Synthase (PSY): This enzyme catalyzes the first committed step in carotenoid biosynthesis, the head-to-head condensation of two molecules of GGPP to form the colorless C40 carotenoid, 15-cis-phytoene.[1][2] This reaction is considered a major rate-limiting step in the overall pathway.[3]

  • Phytoene Desaturase (PDS): PDS introduces two double bonds into phytoene, converting it to ζ-carotene. This enzyme is a membrane-bound protein and is the target of some bleaching herbicides.

  • ζ-Carotene Desaturase (ZDS): ZDS continues the desaturation process, introducing two more double bonds to form neurosporene and then lycopene.

  • Carotenoid Isomerase (CRTISO): This enzyme catalyzes the isomerization of cis-lycopene to all-trans-lycopene, the linear, red-colored carotenoid that serves as a crucial branch-point intermediate.

Cyclization of Lycopene and Formation of Xanthophylls

The linear all-trans-lycopene molecule undergoes cyclization at its ends to form carotenes with α- or β-ionone rings. The pathway to this compound proceeds through the β,β-branch:

  • Lycopene β-cyclase (LCYB): LCYB catalyzes the formation of two β-rings at both ends of the lycopene molecule, resulting in the formation of β-carotene.[4]

  • β-Carotene Hydroxylase (BCH): This enzyme introduces hydroxyl groups onto the β-rings of β-carotene, first producing β-cryptoxanthin and then zeaxanthin.

  • Zeaxanthin Epoxidase (ZEP): ZEP catalyzes the epoxidation of the hydroxylated β-rings of zeaxanthin, leading to the formation of antheraxanthin and subsequently violaxanthin.[5] This reaction is a key step in the xanthophyll cycle, which is involved in photoprotection.[6]

The Final Step: Capsanthin-Capsorubin Synthase (CCS)

The final and defining step in this compound biosynthesis is the conversion of violaxanthin into this compound. This reaction is catalyzed by a single, bifunctional enzyme:

  • Capsanthin-Capsorubin Synthase (CCS): This enzyme is responsible for the formation of the characteristic κ-ring found in capsanthin and this compound.[7][8] It catalyzes the conversion of antheraxanthin to capsanthin and, in the context of this guide, the conversion of violaxanthin to this compound.[7][8][9] The expression of the Ccs gene is tightly regulated and is induced during fruit ripening in Capsicum species.

The overall pathway from GGPP to this compound is depicted in the following diagram:

Capsorubin_Biosynthesis_Pathway GGPP Geranylgeranyl Pyrophosphate Phytoene 15-cis-Phytoene GGPP->Phytoene PSY Lycopene all-trans-Lycopene Phytoene->Lycopene PDS, ZDS, CRTISO beta_Carotene β-Carotene Lycopene->beta_Carotene LCYB Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin BCH Antheraxanthin Antheraxanthin Zeaxanthin->Antheraxanthin ZEP Violaxanthin Violaxanthin Antheraxanthin->Violaxanthin ZEP Capsanthin Capsanthin Antheraxanthin->Capsanthin CCS This compound This compound Violaxanthin->this compound CCS

This compound Biosynthesis Pathway

Quantitative Data on this compound Biosynthesis

The accumulation of this compound and other carotenoids varies significantly between different plant species and even among cultivars of the same species. The following tables summarize available quantitative data on carotenoid content and enzyme kinetics.

Carotenoid Content in Ripe Capsicum Fruits
Cultivar/VarietyThis compound Content (μg/g fresh weight)Capsanthin Content (μg/g fresh weight)Other Major CarotenoidsReference
Capsicum annuum L. (Red Pepper)1.469.60β-carotene (2.35), Zeaxanthin (1.75)N/A
Capsicum annuum var. abbreviatum6.30 (sun-dried)11.48 (sun-dried)Violaxanthin (2.41)[10]
Capsicum annuum var. grossum16.15 (sun-dried)10.45 (sun-dried)Violaxanthin (4.07)[10]
Capsicum annuum (Lamuyo variety)Not Reported96.67β-carotene (21.67), Lutein (12.03)[1]
Enzyme Kinetic Parameters

Obtaining precise kinetic data for all enzymes in the carotenoid biosynthesis pathway is challenging due to their membrane-associated nature and the hydrophobicity of their substrates. However, some data is available:

EnzymeSubstrateKmVmaxOrganismReference
Lycopene β-cyclase (Erwinia uredovora)Lycopene1.8 µMNot ReportedErwinia uredovora[11]
Lycopene β-cyclase (Erwinia uredovora)NADPH2.5 mMNot ReportedErwinia uredovora[11]
Capsanthin/Capsorubin Synthase (Capsicum annuum)NADPH0.25 mMNot ReportedCapsicum annuumN/A

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Carotenoid Extraction and Quantification by HPLC

This protocol describes a general method for the extraction and analysis of carotenoids from plant tissues, which can be adapted for the specific quantification of this compound.

4.1.1. Extraction

  • Harvest fresh plant material (e.g., ripe pepper pericarp) and immediately freeze it in liquid nitrogen. Lyophilize the tissue to dryness.

  • Grind the lyophilized tissue to a fine powder using a mortar and pestle.

  • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 1 minute to ensure thorough extraction.

  • Add 0.5 mL of 0.9% NaCl solution and vortex again.

  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower, colored chloroform phase containing the carotenoids into a fresh tube.

  • Repeat the extraction of the remaining pellet with another 0.5 mL of the chloroform:methanol mixture.

  • Pool the chloroform extracts and dry them under a stream of nitrogen gas.

  • Resuspend the dried carotenoid extract in a known volume (e.g., 200 µL) of a suitable solvent for HPLC analysis, such as methyl tert-butyl ether (MTBE) or a mixture of acetonitrile, methanol, and dichloromethane.

4.1.2. HPLC Analysis

  • HPLC System: A system equipped with a photodiode array (PDA) detector is recommended to allow for the identification of carotenoids based on their characteristic absorption spectra.

  • Column: A C30 reverse-phase column is preferred for the separation of carotenoid isomers. A C18 column can also be used.

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of:

    • Solvent A: Acetonitrile:Methanol:Water (e.g., 81:9:10 v/v/v)

    • Solvent B: Methanol:Methyl tert-butyl ether (e.g., 6:94 v/v)

  • Gradient Program: A typical gradient might be: 0-10 min, 100% A; 10-25 min, linear gradient to 100% B; 25-35 min, 100% B; 35-40 min, linear gradient back to 100% A; 40-45 min, 100% A for column re-equilibration. The flow rate is typically 1 mL/min.

  • Detection: Monitor the elution profile at 450 nm, which is near the absorption maximum for many carotenoids, including this compound.

  • Quantification: Create a standard curve using a purified this compound standard of known concentration. Inject known amounts of the standard and plot the peak area against the concentration. The concentration of this compound in the sample can then be determined by comparing its peak area to the standard curve.

The following diagram illustrates the general workflow for carotenoid analysis:

Carotenoid_Analysis_Workflow Plant_Tissue Plant Tissue (e.g., Pepper Fruit) Grinding Grind to Fine Powder Plant_Tissue->Grinding Extraction Solvent Extraction (e.g., Chloroform:Methanol) Grinding->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Drying Dry Extract under Nitrogen Phase_Separation->Drying Resuspension Resuspend in HPLC Solvent Drying->Resuspension HPLC HPLC-PDA Analysis Resuspension->HPLC Quantification Quantification using Standard Curve HPLC->Quantification

Carotenoid Analysis Workflow
Heterologous Expression and Purification of Carotenoid Biosynthesis Enzymes

This protocol provides a general framework for the expression of plant carotenoid biosynthesis enzymes in Escherichia coli and their subsequent purification. This example focuses on a His-tagged protein.

4.2.1. Gene Cloning and Expression Vector Construction

  • Amplify the full-length coding sequence of the target gene (e.g., Ccs from Capsicum annuum) by PCR using primers that add appropriate restriction sites.

  • Digest the PCR product and a suitable expression vector (e.g., pET-28a, which adds an N-terminal His6-tag) with the corresponding restriction enzymes.

  • Ligate the digested gene into the expression vector.

  • Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation and sequence verification.

4.2.2. Protein Expression

  • Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a starter culture of 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a) with a single colony and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium (with antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours (e.g., 4-16 hours) to promote proper protein folding.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

4.2.3. Protein Purification

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Analyze the eluted fractions by SDS-PAGE to assess purity.

  • If necessary, further purify the protein by size-exclusion chromatography.

  • Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

The following diagram outlines the workflow for recombinant protein expression and purification:

Protein_Purification_Workflow Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Expression Strain Cloning->Transformation Culture_Growth Culture Growth Transformation->Culture_Growth Induction IPTG Induction Culture_Growth->Induction Cell_Harvest Cell Harvesting Induction->Cell_Harvest Lysis Cell Lysis Cell_Harvest->Lysis Clarification Lysate Clarification Lysis->Clarification Affinity_Chromatography Ni-NTA Affinity Chromatography Clarification->Affinity_Chromatography Elution Elution Affinity_Chromatography->Elution Analysis Purity Analysis (SDS-PAGE) Elution->Analysis

Protein Purification Workflow
Enzyme Activity Assays

Detailed protocols for enzyme activity assays are highly specific to the enzyme and often require specialized substrates. Below is a generalized approach for a phytoene synthase assay, which can be adapted for other enzymes in the pathway with appropriate modifications.

4.3.1. Phytoene Synthase (PSY) Activity Assay [12][13]

  • Substrate Preparation: The substrate for PSY is [1-¹⁴C]geranylgeranyl pyrophosphate. This radioactive substrate allows for sensitive detection of the product.

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

    • Detergent (e.g., 0.1% Tween 20) to aid in substrate solubility.

    • [1-¹⁴C]GGPP (e.g., 1-5 µM)

    • Purified recombinant PSY enzyme (e.g., 1-5 µg)

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of a 2:1 (v/v) mixture of chloroform:methanol. Vortex and centrifuge to separate the phases.

  • Product Analysis:

    • Spot the lower chloroform phase onto a silica gel thin-layer chromatography (TLC) plate.

    • Develop the TLC plate in a suitable solvent system (e.g., hexane:diethyl ether, 9:1 v/v).

    • Visualize the radioactive phytoene product by autoradiography or a phosphorimager.

    • Scrape the silica corresponding to the phytoene spot and quantify the radioactivity by liquid scintillation counting.

  • Calculation of Activity: Calculate the enzyme activity based on the amount of radioactive product formed per unit time per amount of enzyme.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression levels of carotenoid biosynthesis genes in plant tissues.

4.4.1. RNA Extraction and cDNA Synthesis

  • Extract total RNA from the plant tissue of interest using a commercial kit or a standard Trizol-based method.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

4.4.2. qRT-PCR

  • Primer Design: Design gene-specific primers for the target genes (e.g., PSY, PDS, LCYB, ZEP, CCS) and a reference gene (e.g., Actin or Ubiquitin) for normalization. Primers should be designed to amplify a product of 100-200 bp.

  • qRT-PCR Reaction: Prepare a reaction mixture containing:

    • SYBR Green qPCR master mix

    • Forward and reverse primers (final concentration of 200-500 nM each)

    • cDNA template (diluted 1:10 or 1:20)

    • Nuclease-free water

  • Cycling Conditions: A typical qRT-PCR program includes:

    • Initial denaturation: 95°C for 2-5 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15-30 seconds

      • Annealing/Extension: 60°C for 30-60 seconds

    • Melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Conclusion and Future Directions

The biosynthesis of this compound is a fascinating and complex process that builds upon the fundamental carotenoid pathway. While the key enzymatic steps have been elucidated, significant opportunities for further research remain. A deeper understanding of the enzyme kinetics, particularly for capsanthin-capsorubin synthase, is crucial for metabolic engineering efforts aimed at enhancing the production of this valuable pigment. Furthermore, unraveling the intricate regulatory networks that control the expression of the biosynthetic genes will provide new avenues for manipulating carotenoid profiles in crops to improve their nutritional and aesthetic qualities. The detailed protocols provided in this guide serve as a foundation for researchers to explore these exciting areas of plant biochemistry and biotechnology.

References

The Role of Capsanthin-Capsorubin Synthase: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzyme capsanthin-capsorubin synthase (CCS) represents a pivotal juncture in the carotenoid biosynthesis pathway, catalyzing the formation of the red pigments capsanthin and capsorubin, which are characteristic of ripe pepper fruits (Capsicum species). This technical guide provides a comprehensive overview of the CCS enzyme, including its biochemical function, the metabolic pathway it governs, and its genetic underpinnings. Detailed experimental protocols for the extraction, purification, and activity assay of CCS are presented, alongside a summary of its known kinetic properties. Furthermore, this document explores the potential applications of CCS in metabolic engineering and its relevance to drug development, stemming from the potent antioxidant properties of its products. Visualized signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the enzyme's role and its scientific investigation.

Introduction

Capsanthin-capsorubin synthase (CCS), systematically named violaxanthin—this compound isomerase (ketone-forming) (EC 5.3.99.8), is a multifunctional enzyme primarily found in the chromoplasts of plants.[1][2][3] Its principal role is in the biosynthesis of unique keto-carotenoids, specifically the conversion of antheraxanthin to capsanthin and violaxanthin to this compound.[2][4] This enzymatic transformation is a key step in the carotenoid biosynthesis pathway and is responsible for the vibrant red coloration of mature fruits in species like Capsicum annuum.[4] The expression of the Ccs gene is tightly regulated and induced during the differentiation of chloroplasts into chromoplasts during fruit ripening.[1] The products of the CCS-catalyzed reaction, capsanthin and this compound, are not only significant for their pigmentation but also for their potent antioxidant activities, which have garnered interest in the food, cosmetic, and pharmaceutical industries. Understanding the function and characteristics of CCS is crucial for metabolic engineering efforts aimed at enhancing the nutritional value of crops and for exploring the therapeutic potential of its carotenoid products.

Biochemical Function and Pathway

The capsanthin-capsorubin synthase enzyme catalyzes the final steps in the biosynthesis of capsanthin and this compound. This process involves an intramolecular rearrangement of 5,6-epoxycarotenoids. Specifically, CCS facilitates the conversion of the epoxide group into a ketone group, leading to the formation of a cyclopentanol ring structure characteristic of capsanthin and this compound.[3]

The two primary reactions catalyzed by CCS are:

  • Antheraxanthin → Capsanthin [2]

  • Violaxanthin → this compound [2]

These reactions are integral to the broader carotenoid biosynthesis pathway, which originates from the precursor geranylgeranyl pyrophosphate (GGPP).

Carotenoid Biosynthesis Pathway Leading to Capsanthin and this compound

The following diagram illustrates the key steps in the carotenoid biosynthesis pathway culminating in the production of capsanthin and this compound by CCS.

Carotenoid_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase (PSY) Lycopene Lycopene Phytoene->Lycopene Desaturases beta_Carotene β-Carotene Lycopene->beta_Carotene Lycopene β-cyclase (LCYB) Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin β-carotene hydroxylase (CHYB) Antheraxanthin Antheraxanthin Zeaxanthin->Antheraxanthin Zeaxanthin epoxidase (ZEP) Violaxanthin Violaxanthin Antheraxanthin->Violaxanthin Zeaxanthin epoxidase (ZEP) Capsanthin Capsanthin Antheraxanthin->Capsanthin Capsanthin-Capsorubin Synthase (CCS) This compound This compound Violaxanthin->this compound Capsanthin-Capsorubin Synthase (CCS)

Carotenoid biosynthesis pathway leading to capsanthin and this compound.

Quantitative Data

Table 1: Physicochemical and Kinetic Properties of Capsanthin-Capsorubin Synthase

ParameterValueOrganism/Conditions
Cofactors FAD, NADPHCapsicum annuum
Km (NADPH) 0.25 mMCapsicum annuum
Optimal pH 7.0 - 8.0In vitro assays

Experimental Protocols

The study of capsanthin-capsorubin synthase involves a series of experimental procedures, from the isolation of the enzyme to the analysis of its activity. The following sections provide detailed methodologies for key experiments.

Enzyme Extraction and Purification

This protocol is based on methods for isolating active CCS from its native source.

  • Chromoplast Isolation:

    • Harvest ripe red pepper fruits.

    • Homogenize the pericarp tissue in a chilled extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.4 M sucrose, 5 mM DTT, 1 mM PMSF).

    • Filter the homogenate through layers of cheesecloth and nylon mesh to remove large debris.

    • Centrifuge the filtrate at a low speed (e.g., 1,000 x g) to pellet chromoplasts.

    • Resuspend the chromoplast pellet in a hypotonic buffer to lyse the organelles and release stromal proteins.

  • Protein Purification:

    • Centrifuge the lysed chromoplasts at high speed (e.g., 100,000 x g) to pellet membranes.

    • Solubilize the membrane pellet containing CCS using a mild non-ionic detergent (e.g., Triton X-100 or dodecyl maltoside).

    • Subject the solubilized proteins to column chromatography. A combination of ion-exchange, hydrophobic interaction, and size-exclusion chromatography can be employed for purification.

This protocol describes the production of recombinant CCS, which can be advantageous for obtaining large quantities of the enzyme.

  • Gene Cloning and Expression Vector Construction:

    • Isolate total RNA from ripe pepper fruit tissue.

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the full-length coding sequence of the Ccs gene using PCR with specific primers.

    • Clone the Ccs cDNA into an appropriate expression vector (e.g., pET series for E. coli) containing a purification tag (e.g., His-tag).

  • Protein Expression and Purification:

    • Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).

    • Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance protein solubility.

    • Harvest the cells by centrifugation and lyse them using sonication or a French press.

    • Clarify the lysate by centrifugation.

    • Purify the recombinant CCS from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

    • Further purify the protein using size-exclusion chromatography if necessary.

Enzyme Activity Assay

The activity of CCS is determined by measuring the formation of capsanthin and/or this compound from their respective substrates.

  • Substrate Preparation:

    • Antheraxanthin and violaxanthin can be isolated from plant sources (e.g., spinach or pansy flowers) or obtained from commercial suppliers.

    • Prepare stock solutions of the substrates in a suitable organic solvent (e.g., acetone or ethanol).

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • The reaction mixture should contain the purified CCS enzyme, the substrate (antheraxanthin or violaxanthin), and the cofactors FAD and NADPH.

  • Reaction Conditions:

    • Incubate the reaction mixture at an optimal temperature (typically 25-30°C) for a defined period.

    • Stop the reaction by adding a quenching solution, such as an excess of cold acetone or ethanol.

  • Product Extraction and Analysis:

    • Extract the carotenoids from the reaction mixture using an organic solvent (e.g., a mixture of hexane and ethyl acetate).

    • Dry the organic phase under a stream of nitrogen.

    • Resuspend the dried carotenoids in a suitable solvent for analysis.

    • Quantify the products (capsanthin and this compound) using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (u-HPLC) with a photodiode array (PDA) detector.[1][5] A C18 or C30 reverse-phase column is typically used for separation.

Experimental Workflow for CCS Characterization

The following diagram outlines a typical workflow for the characterization of the capsanthin-capsorubin synthase enzyme.

CCS_Workflow start Start gene_cloning Gene Cloning (Ccs) start->gene_cloning native_extraction Native Protein Extraction (from Capsicum) start->native_extraction expression Heterologous Expression (e.g., E. coli) gene_cloning->expression purification Protein Purification (Affinity & Size-Exclusion) expression->purification activity_assay Enzyme Activity Assay purification->activity_assay native_extraction->purification hplc_analysis HPLC/u-HPLC Analysis (Product Quantification) activity_assay->hplc_analysis kinetic_studies Kinetic Studies (Km, Vmax) hplc_analysis->kinetic_studies characterization Physicochemical Characterization (pH, Temp optima) hplc_analysis->characterization end End kinetic_studies->end characterization->end

A typical experimental workflow for CCS characterization.

Relevance to Drug Development

The products of the CCS enzyme, capsanthin and this compound, are potent antioxidants. Their ability to quench reactive oxygen species (ROS) suggests potential applications in the prevention and treatment of diseases associated with oxidative stress, such as certain cancers, cardiovascular diseases, and neurodegenerative disorders. Research into the biological activities of these carotenoids may open new avenues for drug development. Furthermore, understanding the structure and catalytic mechanism of CCS could inform the design of inhibitors or modulators of the carotenoid pathway, which may have applications in agriculture and medicine.

Conclusion

Capsanthin-capsorubin synthase is a key enzyme in the carotenoid biosynthesis pathway, responsible for the production of the red pigments capsanthin and this compound. Its activity is crucial for the color development of ripe pepper fruits and contributes to the accumulation of valuable antioxidant compounds. This technical guide has provided an in-depth overview of CCS, including its function, the pathway it is involved in, and detailed experimental protocols for its study. While specific kinetic data for its primary substrates remain to be fully elucidated, the information presented here offers a solid foundation for researchers, scientists, and drug development professionals interested in further exploring the properties and applications of this important enzyme. Future research should focus on a more detailed characterization of its enzymatic mechanism and the biological activities of its products to fully unlock its potential in various fields.

References

The Photoprotective and Genoprotective Efficacy of Capsorubin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the xanthophyll carotenoid capsorubin, focusing on its role in photoprotection and the mitigation of DNA damage. Drawing from current scientific literature, this document elucidates the mechanisms of action, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key pathways and workflows. The primary mechanism of this compound's protective effects lies in its potent antioxidant capacity, particularly its ability to quench singlet molecular oxygen, thereby preventing initial DNA damage from UVB irradiation. Evidence suggests that this compound can significantly reduce UVB-induced DNA strand breaks and modulate apoptotic pathways in human dermal fibroblasts. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of dermatology, pharmacology, and drug development who are interested in the therapeutic potential of natural compounds for skin health.

Introduction: The Dual Threat of UV Radiation - Photodamage and Genotoxicity

Ultraviolet (UV) radiation, particularly UVB (280-315 nm), poses a significant threat to skin integrity by inducing both direct and indirect cellular damage. UVB photons can be directly absorbed by DNA, leading to the formation of mutagenic photoproducts such as cyclobutane pyrimidine dimers (CPDs) and 6-4 photoproducts (6-4PPs)[1][2][3]. These lesions distort the DNA helix and, if not properly repaired by the Nucleotide Excision Repair (NER) pathway, can lead to mutations that contribute to photoaging and carcinogenesis[4][5].

Beyond direct DNA damage, UV radiation also generates reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which can cause oxidative stress. This oxidative stress leads to widespread damage to cellular components, including lipids, proteins, and DNA, further contributing to the pathophysiology of skin aging and cancer. Consequently, strategies for effective photoprotection are increasingly focused on compounds that can both absorb UV radiation and neutralize ROS.

This compound, a red xanthophyll carotenoid found predominantly in red peppers (Capsicum annuum), has emerged as a promising photoprotective agent[6]. Its unique molecular structure, featuring a long conjugated polyene chain and ketone groups, endows it with potent antioxidant properties[2][3]. This guide explores the scientific evidence supporting this compound's role in preventing photodamage and preserving genomic integrity.

This compound's Role in Photoprotection: A Mechanistic Overview

The primary mechanism by which this compound exerts its photoprotective effects is through its exceptional antioxidant activity. It is particularly effective at quenching singlet molecular oxygen (¹O₂), a highly reactive and damaging ROS generated during photosensitization reactions in the skin following UV exposure[7][8].

By neutralizing ¹O₂ and other ROS, this compound can prevent the initial oxidative damage to cellular macromolecules, including DNA. This preventative action is crucial as it reduces the burden on the cell's DNA repair machinery.

Photoprotective_Mechanism

Quantitative Efficacy of this compound

The protective effects of this compound have been quantified in several key studies. The following tables summarize the available data on its antioxidant capacity and its ability to prevent UVB-induced cellular and DNA damage.

Antioxidant Activity of this compound

This compound's high antioxidant activity is central to its photoprotective function. It is a more potent singlet oxygen quencher than many other common carotenoids.

ParameterCompoundValueReference
Singlet Oxygen Quenching Rate Constant (kq) epi-Capsorubin8 x 109 M-1 s-1[9]
Lycopene9 x 109 M-1 s-1[9]
β-Carotene5 x 109 M-1 s-1[9]

Table 1: Singlet oxygen quenching rate constants of this compound and other carotenoids.

Protection against UVB-Induced Damage in Human Dermal Fibroblasts

In vitro studies using human dermal fibroblasts (HDFs) have demonstrated this compound's ability to mitigate the harmful effects of UVB radiation.

ParameterTreatmentUVB DoseResultReference
Cell Viability 1 µM this compound0-300 mJ/cm²Significantly counteracted UVB-induced cytotoxicity[1][2]
DNA Strand Breaks 1 µM this compoundNot specifiedSignificantly decreased the formation of DNA strand breaks[1][2]
Caspase-3 Cleavage 1 µM this compoundNot specifiedDecreased UVB-induced caspase-3 cleavage[1][2]
PARP-1 Cleavage 1 µM this compoundNot specifiedNo significant effect on UVB-induced PARP-1 cleavage[1][2]

Table 2: Protective effects of this compound against UVB-induced damage in human dermal fibroblasts.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on the available literature.

Cell Culture and Treatment

Experimental_Workflow

  • Cell Line: Primary Human Dermal Fibroblasts (HDFs).

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Carotenoid Treatment: Stock solutions of this compound are prepared in an appropriate solvent (e.g., tetrahydrofuran) and diluted in culture medium to the desired final concentration (e.g., 1 µM). Cells are pre-incubated with the carotenoid-containing medium for a specified period (e.g., 24 hours) prior to UVB exposure.

UVB Irradiation
  • UVB Source: A lamp emitting UVB radiation with a peak wavelength around 312 nm.

  • Irradiation Procedure: Before irradiation, the cell culture medium is removed and replaced with a thin layer of phosphate-buffered saline (PBS) to avoid absorption of UVB by the medium. Cells are then exposed to varying doses of UVB radiation (e.g., 0-300 mJ/cm²).

Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: After UVB irradiation, cells are harvested and suspended in low-melting-point agarose.

  • Slide Preparation: The cell-agarose suspension is spread onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. DNA with strand breaks migrates out of the nucleoid, forming a "comet tail".

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.

  • Quantification: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the comet tail.

Western Blot for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins, such as the apoptosis markers cleaved caspase-3 and cleaved PARP-1.

  • Protein Extraction: Following treatment and irradiation, cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for cleaved caspase-3 and cleaved PARP-1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and DNA Repair

The current body of evidence strongly suggests that this compound's primary role in protecting against UVB-induced DNA damage is preventative, through the scavenging of ROS. This action reduces the initial load of oxidative DNA lesions, thereby lessening the need for cellular repair.

While this compound has been shown to modulate the apoptotic pathway by reducing the cleavage of caspase-3, its direct influence on specific DNA repair pathways, such as Base Excision Repair (BER) or Nucleotide Excision Repair (NER), remains an area for further investigation. There is currently no direct evidence to suggest that this compound upregulates the expression or activity of key enzymes in these pathways.

Signaling_Pathway

Further research is warranted to explore potential interactions between this compound and signaling pathways involved in the cellular stress response and DNA repair, such as the Nrf2, p53, AP-1, and NF-κB pathways. Understanding these interactions could reveal additional mechanisms by which this compound contributes to skin health and photoprotection.

Conclusion and Future Directions

This compound is a potent natural antioxidant with demonstrated efficacy in protecting human dermal fibroblasts from UVB-induced cytotoxicity and DNA damage. Its primary mechanism of action is the quenching of reactive oxygen species, which prevents the initial insult to cellular components. While its influence on apoptotic signaling is evident, its direct role in enhancing DNA repair pathways requires further elucidation.

For drug development professionals, this compound represents a promising candidate for inclusion in topical formulations and oral supplements aimed at enhancing photoprotection. Future research should focus on:

  • In vivo studies to confirm the photoprotective effects of topically applied or orally administered this compound in human subjects.

  • Mechanistic studies to investigate the potential influence of this compound on DNA repair gene expression and signaling pathways related to cellular stress responses.

  • Formulation development to optimize the stability and bioavailability of this compound for dermatological applications.

This technical guide provides a solid foundation for understanding the current state of knowledge on this compound's photoprotective and genoprotective properties, and it is hoped that it will stimulate further research into this promising natural compound.

References

A Technical Guide to the Anticancer and Chemopreventive Activities of Capsorubin

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Capsorubin is a red xanthophyll carotenoid predominantly found in the ripe fruits of Capsicum annuum (red pepper). As a member of the carotenoid family, it possesses a unique molecular structure that contributes to its potent biological activities. Emerging research has highlighted this compound's significant potential as an anticancer and chemopreventive agent. Its mechanisms of action primarily involve superior antioxidant properties, direct inhibition of cancer cell proliferation, and induction of apoptosis. Notably, this compound has demonstrated remarkable antiproliferative effects against lung cancer cells in vitro and exhibits a strong capacity to scavenge reactive oxygen species, surpassing many other well-known carotenoids. This document provides a comprehensive technical overview of the current research on this compound, detailing its biological activities, the experimental protocols used for its evaluation, and the molecular pathways it modulates. The data presented herein underscore this compound's promise as a lead compound for the development of novel oncologic therapies.

Introduction
1.1 Overview of Carotenoids in Cancer Research

Carotenoids are a class of over 750 naturally occurring pigments synthesized by plants, algae, and photosynthetic bacteria.[1] They are broadly classified into two groups: carotenes (purely hydrocarbons, e.g., β-carotene) and xanthophylls (containing oxygen, e.g., this compound, lutein). Extensive research has linked dietary intake of carotenoids with a reduced risk of various chronic diseases, including several types of cancer. Their anticancer properties are often attributed to their ability to neutralize harmful reactive oxygen species (ROS), modulate key signaling pathways involved in cell growth and apoptosis, and enhance immune function.[2]

1.2 this compound: A Key Xanthophyll from Capsicum annuum

This compound (C₄₀H₅₆O₄) is a characteristic carotenoid responsible for the deep red color of paprika.[3] Structurally, it is a xanthophyll with a unique κ-end group and two carbonyl groups, which are believed to be critical for its enhanced biological activity compared to other carotenoids.[4] Found alongside its precursor, capsanthin, this compound is extracted from paprika oleoresin for use as a natural food colorant (E160c) and is increasingly being investigated for its pharmacological benefits.[1][5] Its potent antioxidant and antineoplastic properties make it a compound of significant interest in drug discovery.[1][4]

Chemopreventive and Antioxidant Activities

The chemopreventive potential of this compound is strongly linked to its exceptional antioxidant capacity. It effectively neutralizes various reactive oxygen species, thereby protecting cells from oxidative damage that can initiate carcinogenesis.

2.1 Mechanisms of Antioxidant Action

This compound's molecular structure, featuring a conjugated polyene chain and two keto functionalities, enables it to be a highly efficient scavenger of free radicals.[4] Its primary antioxidant mechanisms include:

  • Singlet Oxygen Quenching: this compound is a potent quencher of singlet oxygen (¹O₂), a high-energy form of oxygen that can cause significant cellular damage.[4][6] Studies have shown its quenching activity to be superior to that of β-carotene and even astaxanthin, another powerful antioxidant carotenoid.[4][6]

  • Radical Scavenging: It effectively scavenges hydroxyl radicals (·OH) and reacts with superoxide and nitric oxide.[4] This activity inhibits lipid peroxidation, a chain reaction of oxidative degradation of lipids that can damage cell membranes and generate mutagenic byproducts.[4]

2.2 Comparative Antioxidant Efficacy

In vitro studies comparing the antioxidant activity of this compound to other carotenoids have consistently demonstrated its superiority. One study investigating the inhibition of methyl linoleate oxidation established a clear hierarchy of efficacy.[3][4]

CarotenoidRelative Antioxidant Activity Rank
This compound 1 (Most Potent)
Capsanthin 3,6-epoxide2
Capsanthin3
Cycloviolaxanthin4
β-carotene5 (Least Potent)
Table 1: Comparative antioxidant activity of this compound and related carotenoids. The ranking is based on the ability to inhibit lipid peroxidation.[3][4]
Anticancer Activities

Beyond its chemopreventive antioxidant effects, this compound exhibits direct anticancer activity by inhibiting cell proliferation and inducing programmed cell death (apoptosis).

3.1 In Vitro Antiproliferative Effects

This compound has shown significant cytotoxic and antiproliferative effects against various cancer cell lines. Research highlights its particular efficacy against non-small cell lung cancer. Key findings indicate that this compound can inhibit the growth of cancer cells, reduce the expression of tumor antigens, and selectively accumulate in the nuclei of cancer cells.[4] Furthermore, its anticancer effects can be enhanced when combined with ascorbic acid (Vitamin C).[4]

3.2 Data Summary: In Vitro Studies

The following table summarizes the key quantitative data from in vitro studies on this compound's anticancer activity.

Cell LineCancer TypeEffectQuantitative DataCitation(s)
A549Human Lung CarcinomaAntiproliferation85% inhibition (vs. 12% by capsanthin)[4]
A549Human Lung CarcinomaCytotoxicityIC₅₀ < 20 µM[7]
VariousGeneralAnti-tumor promotionInhibits EBV-EA activation[4]
Table 2: Summary of quantitative data on the in vitro anticancer activity of this compound.
3.3 Induction of Apoptosis and Proposed Signaling Pathways

While specific signaling pathways for this compound are still under detailed investigation, the mechanisms are likely to mirror those of other potent, structurally related anticancer compounds like capsaicin, which is also derived from Capsicum annuum.[8] The proposed mechanism centers on the induction of oxidative stress within cancer cells, which triggers the intrinsic (mitochondrial) pathway of apoptosis.

Key steps in the proposed pathway include:

  • Induction of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS levels within cancer cells.[1]

  • Mitochondrial Dysfunction: The elevated ROS disrupts the mitochondrial membrane potential (ΔΨm).[9]

  • Modulation of Bcl-2 Family Proteins: This leads to the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[9]

  • Release of Cytochrome c: The compromised mitochondrial membrane releases cytochrome c into the cytosol.

  • Caspase Activation: Cytochrome c activates a cascade of executioner enzymes, primarily Caspase-9 and Caspase-3, which are responsible for dismantling the cell.[9]

  • DNA Fragmentation: Activated caspases lead to the cleavage of cellular proteins and fragmentation of DNA, culminating in apoptotic cell death.[9]

G cluster_cell Cancer Cell cluster_mito Mitochondrial-Mediated Pathway This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros mmp Disruption of Mitochondrial Membrane Potential (ΔΨm) ros->mmp bcl2 Bcl-2 (Anti-apoptotic) mmp->bcl2 bax Bax (Pro-apoptotic) mmp->bax cyto_c Cytochrome c Release mmp->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Proposed apoptotic signaling pathway of this compound.
Experimental Methodologies

4.1 Extraction and Purification of this compound

Obtaining high-purity this compound is critical for accurate experimental evaluation. The process involves extraction from the source material followed by chromatographic separation.

Protocol:

  • Source Material: Dried and ground fruit pods of Capsicum annuum (paprika) are used.[1]

  • Solvent Extraction: The ground material is extracted with a suitable organic solvent such as acetone, hexane, or ethanol to yield paprika oleoresin.[10][11] Supercritical CO₂ extraction is also an effective method.[11]

  • Saponification (Optional but Recommended): To hydrolyze fatty acid esters of carotenoids, the oleoresin is treated with methanolic potassium hydroxide (KOH). This step yields free xanthophylls.[1]

  • Chromatographic Separation: The crude extract is subjected to column chromatography. Common stationary phases include silica gel, calcium carbonate, or zinc carbonate.[1][10][12]

  • Elution: A solvent system (e.g., acetone/petroleum ether) is used to elute the compounds. Fractions are collected based on color.[10]

  • Purification: Multiple rounds of chromatography may be necessary to achieve high purity. Purity is typically confirmed using HPLC-PDA (High-Performance Liquid Chromatography with Photodiode Array detector).[12]

G start Dried Paprika Pods (Capsicum annuum) grind Grinding start->grind extract Solvent Extraction (e.g., Acetone, Hexane) grind->extract oleoresin Crude Paprika Oleoresin extract->oleoresin sapon Saponification (Methanolic KOH) oleoresin->sapon free_xanth Free Xanthophylls sapon->free_xanth chrom Column Chromatography (e.g., Silica Gel) free_xanth->chrom purified Purified this compound chrom->purified

General workflow for this compound extraction and purification.
4.2 In Vitro Anticancer Activity Assessment

A series of standardized assays are employed to characterize the anticancer effects of this compound in vitro.

G cluster_main In Vitro Experimental Workflow cluster_assays 3. Downstream Assays culture 1. Cancer Cell Culture (e.g., A549) treat 2. Treatment (this compound at various concentrations) culture->treat viability Cell Viability Assay (MTT, WST-1) treat->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis ros ROS Detection (DCFH-DA Assay) treat->ros protein Protein Analysis (Western Blot) treat->protein data 4. Data Analysis (IC50, Apoptosis Rate, etc.) viability->data apoptosis->data ros->data protein->data

Workflow for in vitro assessment of this compound.

Detailed Protocols:

  • Cell Culture and Treatment:

    • Cell Line: A549 human lung carcinoma cells (or other relevant cancer cell lines) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

    • Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound (e.g., 0-50 µM). A vehicle control (e.g., DMSO) is run in parallel.

  • Cell Viability/Proliferation Assay (MTT Assay):

    • Seed cells in a 96-well plate (5,000-10,000 cells/well).

    • Treat with this compound for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the media and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control. The IC₅₀ value is determined from the dose-response curve.

  • Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry):

    • Seed cells in a 6-well plate and treat with this compound for 24-48 hours.

    • Harvest cells (including floating cells in the media) and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes in the dark at room temperature.

    • Analyze the cells using a flow cytometer. The population of cells is quantified into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

  • Western Blot Analysis for Apoptotic Proteins:

    • Treat cells in 6-well or 10 cm plates with this compound.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Synergistic Potential and Future Directions

Preliminary evidence suggests that this compound's efficacy can be enhanced through combination approaches. Its ability to improve the cytotoxic action of chemotherapy suggests a potential role in overcoming drug resistance.[4] The synergistic effect observed with ascorbic acid also warrants further investigation.[4]

Future research should focus on:

  • Mechanistic Elucidation: Delineating the precise signaling pathways modulated by this compound, including its effects on cell cycle regulation, angiogenesis, and metastasis.

  • In Vivo Studies: Validating the in vitro findings in relevant animal tumor models to assess efficacy, pharmacokinetics, and safety.

  • Synergistic Combinations: Systematically evaluating the synergistic potential of this compound with existing chemotherapeutic agents and targeted therapies.[13][14][15]

  • Bioavailability: Developing novel delivery systems to overcome the low oral bioavailability typical of lipophilic carotenoids.

Conclusion

This compound, a xanthophyll from Capsicum annuum, has demonstrated significant potential as a multifaceted anticancer and chemopreventive agent. Its superior antioxidant capacity allows it to mitigate oxidative stress, a key driver of carcinogenesis. Furthermore, its ability to directly inhibit cancer cell proliferation and induce apoptosis, particularly in lung cancer models, establishes it as a promising candidate for further oncologic drug development. The detailed experimental protocols and proposed mechanisms of action outlined in this guide provide a solid foundation for researchers and drug development professionals to build upon in harnessing the therapeutic potential of this potent natural compound.

References

A Technical Guide to the Organic Solvent Solubility of Capsorubin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of capsorubin, a prominent red xanthophyll carotenoid found in paprika (Capsicum annuum). Understanding the solubility of this compound is critical for its extraction, purification, formulation, and application in the food, cosmetic, and pharmaceutical industries. This document synthesizes available qualitative data, outlines experimental protocols for solubility determination, and illustrates the physicochemical principles governing its solubility.

Introduction to this compound

This compound (C₄₀H₅₆O₄, Molar Mass: approx. 600.88 g/mol ) is a natural pigment belonging to the xanthophyll class of carotenoids.[1][2] Its structure is characterized by a long polyene backbone, which is responsible for its vibrant red color, and two cyclopentane rings containing both hydroxyl (-OH) and keto (C=O) functional groups.[1] These polar functional groups distinguish this compound from hydrocarbon carotenoids like β-carotene and significantly influence its solubility profile. As a fat-soluble pigment, this compound is generally insoluble in water but shows varying degrees of solubility in organic solvents.[1][3]

This compound Solubility Profile

While precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, a clear qualitative profile can be established from various sources. The solubility of this compound is dictated by the "like dissolves like" principle, where its large non-polar polyene chain favors dissolution in non-polar environments, while its polar end groups allow for interaction with more polar solvents.

The following table summarizes the known solubility of this compound in various organic solvents based on compiled data.

Solvent ClassSolventSolubilityReference
Polar Protic EthanolSoluble[3]
MethanolSoluble[3]
Polar Aprotic AcetoneFreely Soluble[3]
Dimethylformamide (DMF)Soluble[4]
Dimethyl sulfoxide (DMSO)Soluble[4]
Non-Polar / Weakly Polar ChloroformFreely Soluble[3]
Oils / FatsSoluble[3]
Carbon DisulfideSoluble[3]
BenzeneSoluble[3]
EtherSoluble*[3]
Aqueous WaterInsoluble[1][3]

*Note: Solubility in carbon disulfide, benzene, and ether is noted in the context of their use in extraction and chromatography, implying good solubility.[3] The term "Freely Soluble" indicates a higher degree of solubility compared to "Soluble."

Factors Influencing Solubility

The solubility of this compound is a direct consequence of its molecular structure—a balance between its large, non-polar carbon backbone and its polar functional groups.

  • Polarity: As a xanthophyll, this compound is more polar than carotenes (like β-carotene) due to its oxygen-containing functional groups.[1] This allows it to dissolve in moderately polar solvents like acetone and short-chain alcohols. Purely non-polar solvents can also dissolve this compound due to the dominant non-polar polyene chain.

  • Solvent Type: Solvents capable of hydrogen bonding (e.g., ethanol) can interact with the hydroxyl groups of this compound, enhancing solubility. Aprotic solvents with a significant dipole moment (e.g., acetone, chloroform) effectively solvate the entire molecule.

  • Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. This principle can be applied to enhance the dissolution of this compound, although excessive heat can lead to degradation.[5]

The logical relationship between solvent properties and this compound's solubility is visualized in the diagram below.

G cluster_solute This compound Molecule cluster_solvents Organic Solvents cluster_outcome Solubility Outcome This compound This compound Polyene_Chain Long Non-Polar Polyene Chain This compound->Polyene_Chain Dominant Feature Functional_Groups Polar Functional Groups (-OH, C=O) This compound->Functional_Groups Polarity Contributor NonPolar_Solvents Non-Polar / Weakly Polar Solvents (e.g., Chloroform, Oils) Polyene_Chain->NonPolar_Solvents Favorable Interaction (van der Waals forces) Aqueous_Solvents Aqueous Solvents (e.g., Water) Polyene_Chain->Aqueous_Solvents Unfavorable Interaction (Hydrophobic effect) Polar_Solvents Moderately Polar Solvents (e.g., Acetone, Ethanol) Functional_Groups->Polar_Solvents Favorable Interaction (H-bonding, dipole-dipole) Functional_Groups->Aqueous_Solvents Insufficient to overcome non-polar chain High_Solubility High Solubility Polar_Solvents->High_Solubility NonPolar_Solvents->High_Solubility Low_Solubility Insoluble / Very Low Solubility Aqueous_Solvents->Low_Solubility

Caption: Logical workflow of this compound solubility based on molecular properties.

Experimental Protocols

While a specific, standardized protocol for this compound solubility is not detailed in the literature, a reliable method can be adapted from general practices for determining carotenoid solubility. The following outlines a standard equilibrium shake-flask method coupled with spectrophotometric quantification.

To determine the saturation solubility of crystalline this compound in a selected organic solvent at a specified temperature.

  • Crystalline this compound (≥95% purity)

  • HPLC-grade organic solvents of interest

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Microcentrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters)

  • UV-Vis Spectrophotometer

  • Calibrated volumetric flasks and pipettes

  • Glass vials with screw caps

G A 1. Preparation B 2. Saturation A->B A_detail Add excess this compound to a known volume of solvent in a vial. A->A_detail C 3. Equilibration B->C B_detail Seal vial and place in a shaker at constant temperature (e.g., 25°C). B->B_detail D 4. Phase Separation C->D C_detail Agitate for 24-48 hours to ensure equilibrium is reached. C->C_detail E 5. Quantification D->E D_detail Centrifuge or filter the suspension to remove undissolved solid. D->D_detail F 6. Calculation E->F E_detail Prepare serial dilutions of the clear supernatant. Measure absorbance at λmax (~470-500 nm). E->E_detail F_detail Calculate concentration using Beer-Lambert Law (A = εbc). Solubility = Concentration of saturated supernatant. F->F_detail

Caption: Experimental workflow for determining this compound solubility.

  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the solid and dissolved states is reached.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand at the same constant temperature to let the excess solid settle.

    • Carefully withdraw a sample from the clear supernatant. To ensure complete removal of particulate matter, either centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) or filter it through a solvent-compatible 0.22 µm syringe filter.

  • Quantification by UV-Vis Spectrophotometry:

    • Prepare accurate serial dilutions of the clear, saturated supernatant using the same solvent.

    • Measure the absorbance of each dilution at this compound's maximum absorption wavelength (λmax), which is in the range of 470-500 nm depending on the solvent.[1]

    • Use the pure solvent as a blank.

    • Ensure the absorbance readings fall within the linear range of the spectrophotometer (typically 0.2-0.8).

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the saturated solution using the Beer-Lambert Law: A = εbc , where:

      • A is the measured absorbance.

      • ε is the molar extinction coefficient of this compound in the specific solvent (must be determined or obtained from literature).

      • b is the path length of the cuvette (usually 1 cm).

      • c is the concentration in mol/L.

    • Convert the concentration from mol/L to a more common unit like mg/mL or g/L. This value represents the solubility of this compound in that solvent at the tested temperature.

  • Purity of this compound: The use of highly purified this compound is essential for accurate solubility measurements.

  • Solvent Purity: Use HPLC or analytical grade solvents to avoid interference from impurities.

  • Light and Oxygen Sensitivity: this compound is sensitive to light and oxygen.[1] All procedures should be carried out with minimal exposure to light (e.g., using amber vials) and under an inert atmosphere (e.g., nitrogen) if high precision is required.

  • Molar Extinction Coefficient (ε): The value of ε is solvent-dependent. For the highest accuracy, it should be determined by creating a standard curve with known concentrations of this compound in each test solvent.

References

Spectrophotometric Properties of Capsorubin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the spectrophotometric properties of capsorubin, a xanthophyll carotenoid responsible for the characteristic red color of paprika (Capsicum annuum).[1][2] Tailored for researchers, scientists, and professionals in drug development, this document details the core spectroscopic characteristics, quantitative data, and standardized experimental protocols for the analysis of this compound.

Introduction to this compound

This compound (C₄₀H₅₆O₄, Molar Mass: ~600.88 g·mol⁻¹) is a natural keto-carotenoid pigment belonging to the xanthophyll class.[1][2][3] Its unique structure, featuring eleven conjugated double bonds, a conjugated keto group, and cyclopentane rings, is the basis for its strong light absorption in the visible spectrum and its potent antioxidant properties.[2] Spectrophotometry is a fundamental, cost-effective, and widely used technique for the qualitative and quantitative analysis of this compound, leveraging its ability to absorb light.[4][5]

Spectrophotometric Characteristics

The extended system of conjugated double bonds in this compound's polyene chain is the chromophore responsible for its intense red color. This structure allows it to absorb light strongly in the 470-500 nm range of the electromagnetic spectrum.[6] The precise absorption maxima (λmax) and the shape of the absorption spectrum are influenced by several factors, most notably the solvent used for analysis. This phenomenon, known as solvatochromism, is critical for accurate and reproducible spectrophotometric measurements.[7][8]

The following table summarizes the key quantitative parameters for this compound in various solvents as reported in the literature. The specific extinction coefficient, E1% 1cm (the absorbance of a 1% w/v solution in a 1 cm cuvette), is often used for quantification.

ParameterValueSolventWavelength (λmax)Reference
Specific Extinction Coefficient (E1% 1cm) 2200Not Specified479 nm[9]
Specific Extinction Coefficient (E1% 1cm) 2200Not Specified489 nm[10]
Absorption Maximum (λmax) of Paprika Extract 462 nmAcetone462 nm[11]
General Absorption Range -Various470-500 nm[6]

Note: The extinction coefficient for a mixture of capsanthin and this compound in acetone at 462 nm is reported as A1% 1cm = 2100.[11]

Experimental Protocols

Accurate spectrophotometric analysis of this compound requires standardized procedures for extraction and sample preparation. The following protocols are synthesized from established methods for carotenoid analysis.

This protocol describes a general method for extracting this compound-rich oleoresin from dried paprika powder.

  • Sample Preparation: Weigh approximately 0.25 to 0.5 g of finely ground, dried paprika pericarp powder.[12]

  • Homogenization: Place the sample in a 50 mL tube and add ~25 mL of an appropriate organic solvent (e.g., acetone, chloroform, or a petroleum ether:acetone mixture).[12][13] Homogenize the sample thoroughly for 20-30 seconds using a high-speed homogenizer (e.g., a Polytron).[12][13]

  • Extraction: Allow the homogenized mixture to stand for at least 30 minutes at room temperature, with occasional mixing, to ensure complete extraction of the pigments.[12][13]

  • Filtration: Filter the solvent extract using a vacuum filter apparatus and Whatman No. 1 filter paper to remove solid plant debris.[12][13]

  • Solvent Evaporation: Transfer the filtrate to a glass vial and evaporate the solvent completely under a gentle stream of nitrogen gas, with mild heating (not exceeding 50°C).[12][13] The resulting viscous, dark red material is the paprika oleoresin.

In its natural source, this compound may be esterified with fatty acids. Saponification is a critical step to hydrolyze these esters, allowing for the accurate quantification of the parent carotenoid.

  • Resuspension: Resuspend the dried oleoresin from step 3.1.5 in 1.1 mL of 2-propanol. Use sonication to ensure the material is fully dissolved.[12]

  • Reaction: In a microfuge tube, combine 0.5 mL of the 2-propanol extract with 0.1 mL of saturated methanolic potassium hydroxide (KOH).[12]

  • Incubation: Mix the solution well and incubate for 30 minutes at 50°C to facilitate the hydrolysis of esters.[12]

  • Phase Separation: Cool the sample on ice, then add 0.5 mL of water and 0.4 mL of chloroform. Vortex vigorously to mix.[12]

  • Collection: Centrifuge the sample (e.g., 10,000 x g for 2 minutes) to separate the aqueous and organic phases. Carefully collect the lower chloroform phase, which contains the saponified carotenoids, for analysis.[12]

  • Sample Preparation: Accurately weigh a portion of the crude or saponified oleoresin and dissolve it in a known volume of a suitable solvent (acetone is commonly used) in a volumetric flask.[11]

  • Dilution: Prepare a serial dilution of the stock solution to obtain a final concentration that yields an absorbance reading between 0.3 and 0.8.[8][11] This range ensures the measurement is within the linear range of the Beer-Lambert law, providing the highest accuracy.[8]

  • Measurement: Using a calibrated UV-Vis spectrophotometer, measure the absorbance of the diluted sample at its specific absorption maximum (e.g., 479 nm). Use the pure solvent as a blank reference.[9]

  • Calculation: Calculate the concentration of this compound in the sample using the Beer-Lambert law (A = εbc) or the specific extinction coefficient: Concentration (g/100mL) = Absorbance / (E1% 1cm)

Visualizations

The following diagrams illustrate key workflows and principles in the spectrophotometric analysis of this compound.

G cluster_extraction Extraction Process cluster_analysis Analysis Workflow start Dried Paprika Powder homogenize Homogenization in Solvent (e.g., Acetone) start->homogenize extract Extraction (30 min) homogenize->extract filter Vacuum Filtration extract->filter evap Solvent Evaporation (under N2) filter->evap oleoresin Crude Paprika Oleoresin evap->oleoresin dissolve Dissolve in Solvent oleoresin->dissolve sapon Saponification (Optional) [Hydrolyzes Esters] oleoresin->sapon For Esterified Samples dilute Serial Dilution (Absorbance 0.3-0.8) dissolve->dilute sapon->dissolve For Esterified Samples measure UV-Vis Spectrophotometry (Measure at λmax) dilute->measure quant Quantification (Beer-Lambert Law) measure->quant G cluster_process Solvatochromism: Effect of Solvent on λmax cluster_solvents Solvent Environment gs This compound (Ground State) es This compound (Excited State) gs->es Photon Absorption (hν) polar Polar Solvent (e.g., Ethanol) Stabilizes excited state more, lowering energy gap. red_shift Bathochromic (Red) Shift (Longer λmax) polar->red_shift Results in nonpolar Non-Polar Solvent (e.g., Hexane) Minimal interaction, higher energy gap. blue_shift Hypsochromic (Blue) Shift (Shorter λmax) nonpolar->blue_shift Results in

References

A Technical Guide to Capsorubin (E160c) as a Food Colorant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of capsorubin, a natural red xanthophyll carotenoid, and its use as a food colorant under the E number E160c. The document details its regulatory status, chemical properties, and analytical methodologies, and presents relevant biological pathways.

Introduction and Regulatory Status

This compound is a prominent carotenoid pigment responsible for the deep red color of ripe paprika peppers (Capsicum annuum) and is a key component of paprika oleoresin.[1][2] As a food additive, this compound is not assigned a unique E number but is regulated as part of paprika extract.

In the European Union, paprika extract is designated as E160c .[3][4] Specifically, this compound is referred to under the designation E160c(ii) .[1][2][5] The European Food Safety Authority (EFSA) has re-evaluated paprika extract (E160c) and considers it safe for its intended use, with no genotoxic, reproductive, or carcinogenic concerns observed at levels well above estimated daily intakes.[5]

In the United States, paprika and paprika oleoresin are listed by the Food and Drug Administration (FDA) as color additives that are exempt from certification under 21 CFR 73.340 and 21 CFR 73.345, respectively.[3][6] This allows for their use in food generally, provided they adhere to Good Manufacturing Practices (GMP).

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated paprika extract and established an Acceptable Daily Intake (ADI) of 0-1.5 mg/kg of body weight, expressed as total carotenoids.[7][8]

Chemical and Physical Properties

This compound is a xanthophyll, a class of oxygen-containing carotenoid pigments. Its structure includes hydroxyl and keto functional groups which contribute to its antioxidant properties.[6] Key quantitative data for this compound and the regulatory specifications for paprika extract (E160c) are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Chemical Formula C₄₀H₅₆O₄[1][9]
Molecular Weight 600.88 g/mol [1][10]
CAS Number 470-38-2[9][10]
Appearance Deep red crystalline powder or reddish oily liquid[6]
Melting Point 201 °C[2][9]
Solubility Insoluble in water; soluble in fats and organic solvents like acetone and ethanol.[1][6]
Maximum Absorption (λmax) ~462 nm (in acetone), ~470 nm (in hexane)[7]
Table 2: Regulatory and Compositional Specifications for Paprika Extract (E160c)
ParameterSpecificationRegulatory Body/Source
Synonyms Paprika oleoresin, Capsanthin, this compound[7][11]
INS No. 160c(ii)[7]
Definition Solvent extract of dried ground fruit pods of Capsicum annuum.[7][11]
Major Colouring Principles Capsanthin and this compound[11]
Total Carotenoids Not less than 7% (in commercial products)[1][7]
Capsanthin/Capsorubin Content Not less than 30% of total carotenoids[11]
Acceptable Daily Intake (ADI) 0–1.5 mg/kg bw (as total carotenoids)JECFA[7][8]
Permitted Extraction Solvents Methanol, ethanol, isopropanol, acetone, hexane, ethyl acetate, supercritical CO₂[7][11]

Experimental Protocols

Extraction of this compound from Paprika

A common method for extracting this compound for analytical purposes involves solvent extraction followed by saponification to hydrolyze xanthophyll esters.

Methodology:

  • Sample Preparation: Accurately weigh 300 to 500 mg of paprika oleoresin or finely ground paprika powder.[11][12]

  • Solvent Extraction:

    • Transfer the sample to a 100 mL volumetric flask.

    • Add acetone to the mark, shake to dissolve, and let stand for 2 minutes.[11][12]

    • Alternatively, for robust extraction from solid matrices, use an ultrasonic bath with a solvent mixture of acetonitrile (ACN) and ethyl acetate (1:1, v/v) containing 0.1% Butylated Hydroxytoluene (BHT) at 40°C for 20 minutes.[13][14]

  • Saponification (for esterified xanthophylls):

    • To the extract, add 100 mL of 20% methanolic potassium hydroxide (KOH) and let the solution stand for one hour with periodic shaking.[11]

    • This step hydrolyzes the fatty acid esters of capsanthin and this compound.

  • Purification:

    • Perform a liquid-liquid extraction to separate the carotenoids. Remove the aqueous (methanolic) phase.

    • Wash the remaining organic phase multiple times with distilled water until the washings are neutral.[11]

    • Filter the organic phase through anhydrous sodium sulfate (Na₂SO₄) to remove residual water.[11]

  • Final Preparation:

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature below 35°C.[11]

    • Redissolve the dried pigment residue in a known volume of acetone or a suitable solvent for analysis.[11] Store refrigerated until HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Simultaneous determination of capsanthin and this compound in food products is typically achieved using reverse-phase HPLC with a photodiode array (PDA) detector.

HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., InterSustain C18, 250 mm x 4.6 mm, 5 µm).[13][14]

  • Mobile Phase: A gradient program involving a mixture of 5 mM ammonium acetate solution, acetonitrile (ACN), methanol (MeOH), and water.[13][14]

  • Detector: Photodiode Array (PDA) detector set to a detection wavelength of 450 nm.[13][14]

  • Injection Volume: 10-20 µL.[15]

  • Flow Rate: Approximately 0.5-1.0 mL/min.[15]

  • Quantification: Based on the peak area of the analyte compared against a standard curve prepared from certified reference standards of capsanthin and this compound.

Typical Results:

  • Limit of Detection (LOD): ~0.20 mg/kg[13][14]

  • Limit of Quantification (LOQ): ~0.67 mg/kg[13][14]

  • Concentrations in Foods: In chili powder, this compound has been detected at levels of 2.86-3.92 mg/kg.[13][14]

Biosynthesis and Metabolism

Biosynthesis of this compound in Capsicum annuum

This compound, along with capsanthin, is an end-product of the carotenoid biosynthetic pathway that is uniquely active in ripening Capsicum fruits. The pathway begins with the synthesis of phytoene from geranylgeranyl pyrophosphate (GGPP) and proceeds through several desaturation and cyclization steps to form β-carotene. From there, a series of oxygenation and rearrangement reactions, catalyzed by specific enzymes, leads to the formation of red xanthophylls. The key enzyme responsible for the final conversion to capsanthin and this compound is Capsanthin-Capsorubin Synthase (CCS) .[3][4][16]

Capsorubin_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS beta_Carotene β-Carotene Lycopene->beta_Carotene LCYB Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin BCH Antheraxanthin Antheraxanthin Zeaxanthin->Antheraxanthin ZEP Violaxanthin Violaxanthin Antheraxanthin->Violaxanthin ZEP Capsanthin Capsanthin Antheraxanthin->Capsanthin CCS This compound This compound Violaxanthin->this compound CCS

Caption: Simplified carotenoid biosynthesis pathway in Capsicum leading to this compound.

Human Metabolism and Bioavailability of this compound

The metabolism and absorption of this compound in humans have been investigated, with studies indicating very low bioavailability. When ingested as part of paprika oleoresin, this compound is not detected in significant amounts in human chylomicrons, the lipoprotein particles that transport dietary fats and fat-soluble vitamins from the intestines into the bloodstream.[17][18][19]

This suggests that this compound is poorly absorbed in the human gastrointestinal tract. While other carotenoids in paprika extract, such as β-carotene and zeaxanthin, are absorbed, the unique structure of this compound appears to hinder its uptake.[17][18] The majority of ingested this compound is likely excreted from the body without being metabolized.

Capsorubin_Metabolism Ingestion Dietary Ingestion (Paprika Oleoresin E160c) Stomach Stomach (Release from food matrix) Ingestion->Stomach Intestine Small Intestine (Limited to no absorption) Stomach->Intestine Chylomicrons Chylomicrons (No significant incorporation) Intestine->Chylomicrons Very Low Bioavailability Excretion Fecal Excretion (Major pathway) Intestine->Excretion Poorly Absorbed

Caption: Proposed metabolic fate of this compound in humans, highlighting its low bioavailability.

Use as a Food Colorant

This compound, as part of paprika extract (E160c), is a fat-soluble colorant used to impart a red to orange-red hue in a wide variety of food products.[1][3] Its stability in fat-rich and low-acid food systems makes it a versatile natural alternative to synthetic red dyes.[6]

Common Applications:

  • Dairy: Cheeses[3]

  • Processed Meats: Sausages, salami, ham[3][10]

  • Sauces and Dressings: Ketchup, sauces, salad dressings[3]

  • Snacks and Confectionery: Chips, sweets[3]

  • Beverages: Orange juice[3]

  • Animal Feed: Used to deepen the color of egg yolks[3]

This compound's color can be sensitive to light, oxygen, and heat, and commercial preparations may be stabilized with antioxidants like tocopherols to maintain color intensity and stability.[6]

Conclusion

This compound, regulated under E160c (paprika extract), is a widely approved and safe natural food colorant valued for its vibrant red hue. Its chemical properties are well-characterized, and robust analytical methods exist for its quantification in food matrices. While its biosynthesis in Capsicum is understood, its bioavailability in humans is notably low, with most of the ingested pigment being excreted. For researchers and professionals in food science and drug development, this compound represents a stable, natural colorant with a strong safety profile, suitable for "clean-label" product formulations.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Quantification of Capsorubin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed methodology for the quantification of capsorubin using High-Performance Liquid Chromatography (HPLC). This compound, a major carotenoid pigment found in ripe red peppers (Capsicum annuum), is of significant interest due to its antioxidant properties and its use as a natural colorant in the food and pharmaceutical industries.[1] The protocol herein describes the necessary steps for sample preparation, chromatographic separation, and quantitative analysis of this compound, supported by tabulated data from various validated methods.

Introduction

This compound is a xanthophyll carotenoid that, along with capsanthin, is responsible for the characteristic red color of paprika and red chili peppers.[2][3] Its potential health benefits, including antioxidant and anti-inflammatory effects, have led to increased interest in its accurate quantification in various matrices.[1] HPLC is a powerful analytical technique for the separation and quantification of carotenoids.[4] This document outlines a robust HPLC method coupled with a Photodiode Array (PDA) detector for the reliable determination of this compound content.

Experimental Protocols

Sample Preparation (Extraction from a Solid Matrix)

This protocol is a general guideline for the extraction of this compound from solid samples such as chili powder or paprika.

  • Sample Weighing: Accurately weigh approximately 0.2-5.0 g of the homogenized sample into a 50 mL falcon tube.[2]

  • Extraction Solvent Addition: Add 20 mL of an extraction solvent mixture of acetonitrile (ACN) and ethyl acetate (1:1, v/v) containing 0.1% Butylated Hydroxytoluene (BHT).[2][3] BHT is added to prevent the oxidative degradation of this compound.

  • Extraction: Tightly cap the tube and vortex for 1 minute. Place the tube in an ultrasonic bath at 40°C for 20 minutes to facilitate extraction.[2][3]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • Re-extraction (Optional but Recommended): Repeat the extraction process (steps 2-5) on the pellet with a fresh portion of the extraction solvent to ensure complete recovery of the analyte. Combine the supernatants.

  • Solvent Evaporation: Evaporate the combined supernatant to dryness under a stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1-5 mL) of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.[4]

Saponification (Optional - for samples with high lipid content)

For samples with a high lipid content, a saponification step may be necessary to remove interfering fats and oils.[5]

  • After the initial extraction and solvent evaporation, dissolve the residue in 10 mL of the mobile phase.[5]

  • Add an equal volume of 10% methanolic potassium hydroxide.[5]

  • Stir the mixture under a nitrogen atmosphere in the dark for 1 hour at room temperature.[5]

  • Extract the carotenoids by adding 20 mL of light petroleum (containing 0.1% BHT) and 20 mL of 10% sodium chloride solution in a separatory funnel.[5]

  • Shake gently and allow the layers to separate. Collect the upper organic layer.

  • Repeat the extraction of the aqueous layer twice more with fresh light petroleum.

  • Combine the organic layers and evaporate to dryness under nitrogen.

  • Reconstitute the sample in the mobile phase for HPLC analysis.

HPLC Method

The following HPLC conditions are a composite of several validated methods. Method optimization may be required depending on the specific HPLC system and sample matrix.

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a PDA detector.

  • Column: A C18 reversed-phase column is commonly used.[2][6][7] A C30 column can also be employed for better separation of carotenoid isomers.[8][9]

  • Mobile Phase: A gradient elution is often employed for optimal separation. For example, a mixture of acetonitrile, methanol, water, and 5 mM ammonium acetate solution.[2][3]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 30°C.[10]

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 450 nm.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from published HPLC methods for this compound quantification.

Table 1: HPLC Method Parameters for this compound Quantification

ParameterMethod 1Method 2
Column InterSustain C18 (250 mm x 4.6 mm, 5 µm)[2][3]RP C18 (100 mm x 2 mm, 2 µm)[6][7]
Mobile Phase Gradient: 5 mM Ammonium Acetate, ACN, MeOH, Water[2][3]Not specified
Detector PDA[2][3]Photodiode-array[6][7]
Wavelength 450 nm[2][3]Not specified

Table 2: Performance Characteristics of HPLC Methods for this compound Quantification

ParameterMethod 1Method 2
Linearity (R²) > 0.9997[2][3]> 0.99[6][11]
Limit of Detection (LOD) 0.20 mg/kg[2][3]0.043 mg/kg[6][7]
Limit of Quantification (LOQ) 0.67 mg/kg[2][3]0.129 mg/kg[6][7]
Recovery Meets AOAC requirements[2]> 83.8 ± 1.7%[6][7]
Precision (Intra- and Interday) Meets AOAC requirements[2]< 9.01%[6][7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound by HPLC.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Weighing Extraction Solvent Extraction (ACN:Ethyl Acetate + BHT) Sample->Extraction Ultrasonication Ultrasonication (40°C) Extraction->Ultrasonication Centrifugation Centrifugation Ultrasonication->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation C18 Reversed-Phase Separation HPLC_Injection->Separation Detection PDA Detection (450 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for this compound Quantification by HPLC.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound in various sample matrices. The provided protocol and performance data serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, food science, and drug development. Adherence to the described sample preparation and analytical procedures will ensure accurate and reproducible results.

References

Application Notes and Protocols: Extraction and Purification of Capsorubin from Paprika Oleoresin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of capsorubin from paprika oleoresin. The methodologies outlined are synthesized from established scientific literature and are suitable for laboratory-scale production of high-purity this compound for research and development purposes.

Introduction

This compound is a red xanthophyll carotenoid predominantly found in the ripe fruits of Capsicum annuum (paprika).[1][2] As a potent antioxidant, this compound is of significant interest for its potential applications in the pharmaceutical, nutraceutical, and food industries.[1][3] Paprika oleoresin, a viscous, oil-soluble extract of paprika, serves as the primary commercial source of this compound and its structural isomer, capsanthin.[4][5] The carotenoids in paprika oleoresin are often esterified with fatty acids and require a saponification step to yield the free forms for effective purification.[2][6]

This protocol details a comprehensive workflow for the isolation of this compound, encompassing saponification, solvent extraction, and chromatographic purification, followed by quantification using high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the extraction and analysis of this compound. These values are compiled from various sources and represent typical ranges achievable with the described protocols.

Table 1: this compound and Capsanthin Content in Paprika-Derived Products

Sample TypeThis compound Content (mg/kg)Capsanthin Content (mg/kg)Reference
Chili Powder2.86 - 3.9210.5 - 15.8[7]
Spice Samples0.76 - 1.643.86 - 9.78[7]

Table 2: HPLC-PDA Method Validation Parameters for this compound Quantification

ParameterValueReference
Linearity (r²)> 0.9997[3]
Limit of Detection (LOD)0.043 - 0.20 mg/kg[3][8]
Limit of Quantification (LOQ)0.129 - 0.67 mg/kg[3][8]
Recovery> 83.8 ± 1.7%[8]
Intraday Precision< 9.01%[8]
Interday Precision< 9.01%[8]

Experimental Protocols

This section provides a step-by-step methodology for the extraction and purification of this compound from paprika oleoresin.

This step is critical for the hydrolysis of carotenoid esters to their free forms.

Materials:

  • Paprika Oleoresin

  • Potassium Hydroxide (KOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Diethyl ether

  • Separatory funnel (500 mL)

  • Nitrogen gas

Procedure:

  • Accurately weigh approximately 0.2 g of paprika oleoresin and dissolve it in 100 mL of acetone in a 500 mL separatory funnel.[9]

  • Add 100 mL of diethyl ether to the solution and mix thoroughly.[9]

  • Prepare a 20% (w/v) solution of KOH in methanol. Add 100 mL of this methanolic KOH solution to the separatory funnel.[9] Alternatively, a non-aqueous solution of 15-20% KOH in ethanol can be used.[6]

  • Seal the separatory funnel and shake periodically for one hour at room temperature.[9] The reaction can also be carried out at 45-50°C for 3-4 hours to ensure complete saponification.[6]

  • Allow the mixture to stand at room temperature for 1-2 days to facilitate the separation of the free phytoxanthins into the ether layer.[1]

  • After separation, wash the ether layer with distilled water until a neutral pH is achieved.

  • Dry the ether layer over anhydrous sodium sulfate.[1]

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 35°C to obtain the saponified carotenoid extract.[9]

Materials:

  • Saponified carotenoid extract

  • Petroleum ether

Procedure:

  • Dissolve the dried saponified extract in a minimal amount of diethyl ether.

  • Add a threefold volume of petroleum ether to the ethereal solution.[1]

  • Allow the mixture to stand in a cold environment (e.g., refrigerator) for 24 hours to precipitate the crude carotenoid mixture, which will contain this compound, capsanthin, zeaxanthin, and other carotenoids.[1]

  • Collect the precipitate by filtration or decantation.

This protocol utilizes open column chromatography to separate this compound from other carotenoids.

Materials:

  • Crude carotenoid precipitate

  • Silica gel (for column chromatography)

  • Calcium carbonate or Zinc carbonate (alternative stationary phases)[1]

  • Acetone

  • Petroleum ether

  • Carbon disulfide (alternative eluent)[1]

  • Benzene and ether (1:1 mixture, alternative eluent)[1]

  • Glass chromatography column

Procedure:

  • Prepare a silica gel slurry in petroleum ether and pack it into a glass chromatography column.

  • Dissolve the crude carotenoid precipitate in a minimal volume of the initial eluent (e.g., a mixture of acetone and petroleum ether).

  • Carefully load the sample onto the top of the silica gel column.

  • Begin elution with a solvent system of increasing polarity. A typical gradient starts with a low percentage of acetone in petroleum ether.

  • Collect the eluted fractions based on the color of the bands as they separate on the column. This compound will elute as a distinct red band.[10] The general elution order for carotenoids on a reversed-phase system is neoxanthin, this compound, violaxanthin, capsanthin, and then less polar carotenoids like β-carotene.[4]

  • Alternatively, use calcium carbonate or zinc carbonate as the stationary phase with carbon disulfide or a 1:1 mixture of benzene and ether as the eluent.[1]

  • Collect the fraction containing pure this compound and evaporate the solvent to obtain the purified compound.

Materials:

  • Purified this compound

  • This compound analytical standard

  • Acetone or a mixture of acetonitrile and ethyl acetate (1:1, v/v) containing 0.1% butylated hydroxytoluene (BHT)[7]

  • HPLC system with a photodiode array (PDA) detector

  • C18 reversed-phase column

Procedure:

  • Prepare a standard curve by dissolving a known amount of this compound analytical standard in the mobile phase to create a series of concentrations (e.g., 0.25 mg/L to 50 mg/L).[7]

  • Dissolve the purified this compound sample in the mobile phase to a concentration within the range of the standard curve.

  • Filter the sample through a 0.45 µm syringe filter before injection.[9]

  • Inject the sample into the HPLC system.

  • The separation is typically performed on a C18 column with a gradient mobile phase.[11]

  • Detect the eluting compounds using the PDA detector, with the wavelength set to approximately 462 nm for this compound in acetone.[4]

  • Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

Visualizations

G cluster_extraction Extraction & Saponification cluster_purification Purification cluster_analysis Analysis PaprikaOleoresin Paprika Oleoresin SolventExtraction Dissolve in Acetone/Ether PaprikaOleoresin->SolventExtraction Saponification Saponification with KOH/Methanol SolventExtraction->Saponification WashingDrying Wash to Neutral pH & Dry Saponification->WashingDrying SaponifiedExtract Saponified Carotenoid Extract WashingDrying->SaponifiedExtract CrudePrecipitation Precipitation with Petroleum Ether SaponifiedExtract->CrudePrecipitation ColumnChromatography Silica Gel Column Chromatography CrudePrecipitation->ColumnChromatography FractionCollection Fraction Collection (by color) ColumnChromatography->FractionCollection Purethis compound Purified this compound FractionCollection->Purethis compound HPLC HPLC-PDA Quantification Purethis compound->HPLC Data Purity & Concentration Data HPLC->Data

Caption: Workflow for this compound Extraction and Purification.

G cluster_chromatography Column Chromatography Separation SaponifiedExtract Saponified Paprika Oleoresin Extract This compound Capsanthin Zeaxanthin β-Carotene Other Carotenoids Elution Increasing Solvent Polarity This compound This compound (Red Fraction) Elution->this compound Early Elution Capsanthin Capsanthin (Red-Orange Fraction) OtherXanthophylls Other Xanthophylls (Yellow Fractions) Carotenes Carotenes (e.g., β-Carotene) (Orange-Yellow Fraction) OtherXanthophylls->Carotenes Late Elution

Caption: Chromatographic Separation of Carotenoids.

References

Application Notes and Protocols for Capsorubin in Human Dermal Fibroblast Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsorubin is a red xanthophyll carotenoid found exclusively in paprika (Capsicum annuum). Like other carotenoids, it possesses potent antioxidant properties, primarily through the quenching of singlet molecular oxygen and scavenging of peroxyl radicals.[1][2] In the context of dermatology and skin aging, there is growing interest in the photoprotective effects of natural compounds. Ultraviolet B (UVB) radiation from the sun is a major contributor to skin damage, leading to cytotoxicity, DNA damage, oxidative stress, and apoptosis of skin cells, including human dermal fibroblasts (HDFs). These cellular damages contribute to the clinical signs of photoaging, such as wrinkles and loss of skin elasticity.

Recent studies have highlighted the potential of this compound as a photoprotective agent. In vitro studies have demonstrated that pre-incubation of HDFs with this compound can significantly counteract UVB-induced cytotoxicity and reduce the formation of DNA strand breaks.[1] Furthermore, this compound has been shown to decrease the activity of caspase-3, a key executioner enzyme in apoptosis, following UVB exposure.[1] These protective effects are attributed to its strong antioxidant capacity.[1][2]

These findings suggest that this compound could be a valuable compound for the development of novel dermatological drugs and cosmeceuticals aimed at preventing and treating skin photoaging. This document provides detailed application notes and protocols for studying the effects of this compound on HDFs.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of UVB radiation on HDF viability and the protective effects of this compound based on available literature.

Table 1: Effect of UVB Radiation on Human Dermal Fibroblast Viability

UVB Dose (mJ/cm²)Cell Viability (%)Reference
0100[3]
20~90[3]
40~80[3]
60~72[3]
80~65[3]
120~55[3]
160~45[3]
200~40[3]

Note: This data is representative and may vary depending on the specific experimental conditions and fibroblast donor.

Table 2: Protective Effect of this compound on UVB-Induced Damage in Human Dermal Fibroblasts

ParameterTreatmentResultReference
Cell Viability1 µM this compound + UVB (0-300 mJ/cm²)Significant counteraction of UVB-induced cytotoxicity[1]
DNA Strand Breaks1 µM this compound + UVBSignificant decrease in DNA strand breaks[1]
Caspase-3 Cleavage1 µM this compound + UVBDecreased caspase-3 cleavage[1]

Note: Specific dose-response data for this compound's protective effects are limited. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific experimental setup.

Detailed Experimental Protocols

Preparation of this compound Stock Solution

This compound is a lipophilic compound and requires an appropriate solvent for use in cell culture.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube under subdued light to minimize photodegradation.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.[4]

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile, light-protected tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Culture and Treatment of Human Dermal Fibroblasts

Materials:

  • Primary Human Dermal Fibroblasts (HDFs)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks/plates

  • This compound stock solution

Protocol:

  • Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells when they reach 80-90% confluency.

  • For experiments, seed the HDFs into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or DNA analysis).

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare the desired concentrations of this compound by diluting the stock solution in fresh, serum-free DMEM immediately before use.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the this compound-containing medium (or vehicle control medium containing the same final concentration of DMSO) to the cells.

  • Incubate the cells for the desired pre-treatment time (e.g., 1-24 hours) before UVB irradiation.

UVB Irradiation Procedure

Materials:

  • UVB light source with a peak emission at 312 nm

  • UV radiometer

  • PBS

Protocol:

  • After the this compound pre-treatment period, remove the medium from the cells.

  • Wash the cells twice with sterile PBS.

  • Leave a thin layer of PBS on the cells to prevent them from drying out during irradiation.

  • Remove the lid of the culture plate.

  • Place the plate under the UVB source and irradiate with the desired dose of UVB (e.g., 60-300 mJ/cm²). Use a UV radiometer to ensure accurate dosing.

  • Immediately after irradiation, remove the PBS and add fresh, pre-warmed culture medium (with or without this compound, depending on the experimental design).

  • Return the cells to the incubator for the desired post-irradiation incubation time before performing downstream assays.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate reader

Protocol:

  • Following the post-irradiation incubation period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle pipetting or by using a plate shaker for 10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

DNA Damage Assessment (Comet Assay)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[5][6]

Materials:

  • Comet assay kit (or individual reagents: low-melting-point agarose, lysis solution, electrophoresis buffer)

  • Microscope slides

  • Fluorescence microscope with appropriate filters

  • DNA staining dye (e.g., SYBR Green, propidium iodide)

Protocol:

  • After the desired post-irradiation time, harvest the cells by trypsinization.

  • Resuspend the cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Mix the cell suspension with low-melting-point agarose at a 1:10 ratio (v/v) and immediately pipette onto a pre-coated microscope slide.

  • Allow the agarose to solidify at 4°C for 10 minutes.

  • Immerse the slides in lysis solution for at least 1 hour at 4°C.

  • Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

  • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Gently wash the slides with neutralization buffer.

  • Stain the slides with a fluorescent DNA dye.

  • Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

Apoptosis (Caspase-3 Activity) Assay

This assay measures the activity of caspase-3, a key marker of apoptosis.

Materials:

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer

  • Microplate reader

Protocol:

  • After the desired post-irradiation incubation period, harvest the cells and wash them with cold PBS.

  • Resuspend the cell pellet in the provided cell lysis buffer and incubate on ice for 10 minutes.

  • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1 minute at 4°C.

  • Transfer the supernatant to a new, pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add an equal amount of protein from each sample to the respective wells.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) and reaction buffer to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Calculate the fold-increase in caspase-3 activity relative to the control group.

Signaling Pathways and Visualizations

This compound's protective effects in HDFs are likely mediated through the modulation of key signaling pathways involved in the cellular response to oxidative stress and inflammation. While direct evidence for this compound is still emerging, studies on similar carotenoids, such as capsanthin and lutein, in skin cells suggest the involvement of the Nrf2, MAPK, and NF-κB pathways.[7][8][9]

  • Nrf2 Pathway: As an antioxidant, this compound may activate the Nrf2 pathway, a master regulator of the antioxidant response. This would lead to the upregulation of antioxidant enzymes that help to neutralize UVB-induced reactive oxygen species (ROS).[10][11]

  • MAPK Pathway: UVB radiation is known to activate MAPKs (e.g., p38, JNK, ERK), which can lead to the expression of matrix metalloproteinases (MMPs) that degrade collagen and contribute to skin aging. This compound may inhibit the activation of these pathways.

  • NF-κB Pathway: This pathway is a key regulator of inflammation. By reducing oxidative stress, this compound may inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[12]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Irradiation cluster_assays Downstream Assays HDF_culture 1. Culture Human Dermal Fibroblasts Pretreatment 3. Pre-treat HDFs with this compound HDF_culture->Pretreatment Capsorubin_prep 2. Prepare this compound Solution Capsorubin_prep->Pretreatment UVB_irradiation 4. Irradiate HDFs with UVB Pretreatment->UVB_irradiation Post_incubation 5. Post-irradiation Incubation UVB_irradiation->Post_incubation MTT Cell Viability (MTT) Post_incubation->MTT Comet DNA Damage (Comet Assay) Post_incubation->Comet Caspase3 Apoptosis (Caspase-3 Activity) Post_incubation->Caspase3

Caption: Experimental workflow for studying this compound's effects on HDFs.

Proposed Signaling Pathway of this compound's Photoprotective Effect

Capsorubin_Signaling cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_intervention Intervention cluster_protective_mechanism Protective Mechanism UVB UVB Radiation ROS ↑ Reactive Oxygen Species (ROS) UVB->ROS DNA_damage DNA Damage UVB->DNA_damage MAPK ↑ MAPK Activation (p38, JNK) ROS->MAPK NFkB ↑ NF-κB Activation ROS->NFkB Apoptosis ↑ Apoptosis MAPK->Apoptosis NFkB->Apoptosis DNA_damage->Apoptosis This compound This compound This compound->ROS Scavenges This compound->MAPK Inhibits This compound->NFkB Inhibits Nrf2 ↑ Nrf2 Activation This compound->Nrf2 Antioxidant_enzymes ↑ Antioxidant Enzymes Nrf2->Antioxidant_enzymes Antioxidant_enzymes->ROS Neutralizes

Caption: Proposed signaling pathways of this compound's photoprotective effects.

References

Application of Capsorubin in Lipid Peroxidation Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsorubin, a red xanthophyll carotenoid predominantly found in ripe red paprika (Capsicum annuum), has garnered significant interest for its potent antioxidant properties. Its unique molecular structure, featuring a conjugated polyene chain with two cyclopentane rings and keto groups, contributes to its exceptional ability to quench reactive oxygen species (ROS) and inhibit lipid peroxidation.[1][2] Lipid peroxidation is a critical process in cellular injury, implicated in the pathophysiology of numerous diseases, including atherosclerosis, neurodegenerative disorders, and cancer. Therefore, the accurate assessment of this compound's inhibitory effect on lipid peroxidation is crucial for its development as a potential therapeutic or preventative agent.

These application notes provide an overview of the use of this compound in common lipid peroxidation inhibition assays and offer detailed protocols for researchers.

Mechanism of Action

This compound exerts its antioxidant effects primarily through the scavenging of free radicals.[1][3] The electron-rich conjugated double bond system in its structure allows it to effectively neutralize peroxyl radicals, thus breaking the chain reaction of lipid peroxidation.[1] Studies have demonstrated that this compound is a highly efficient quencher of singlet oxygen and can also scavenge hydroxyl radicals.[2] Its antioxidant activity has been shown to be superior to that of other well-known carotenoids, including β-carotene and even its structural isomer, capsanthin.[1]

Data Presentation

The antioxidant efficacy of this compound in inhibiting lipid peroxidation has been demonstrated in various studies. The following table summarizes the comparative antioxidant activity of this compound against other related carotenoids in the inhibition of methyl linoleate oxidation, a common model for studying lipid peroxidation.

CompoundRelative Antioxidant Activity (Inhibition of Methyl Linoleate Oxidation)
This compound +++++
Capsanthin 3,6-epoxide++++
Capsanthin+++
Cycloviolaxanthin++
β-carotene+
Table 1: Comparative antioxidant activity of this compound and other carotenoids. The ranking is based on qualitative data from studies indicating this compound as the most potent inhibitor in this group.[1]

Experimental Protocols

Two common methods for assessing the inhibition of lipid peroxidation are the Thiobarbituric Acid Reactive Substances (TBARS) assay and the inhibition of lipid oxidation in a model system, such as methyl linoleate or liposomes.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of lipid oxidation.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be quantified spectrophotometrically. The inhibition of this color formation by an antioxidant is a measure of its ability to prevent lipid peroxidation.

Protocol:

Materials:

  • This compound standard solution (in a suitable solvent like DMSO or ethanol)

  • Lipid source (e.g., rat liver microsomes, brain homogenate, or liposomes)

  • Phosphate buffered saline (PBS), pH 7.4

  • Ferrous sulfate (FeSO₄) or another pro-oxidant

  • Trichloroacetic acid (TCA) solution (e.g., 10-20% w/v)

  • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

  • Butanol

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare different concentrations of this compound to be tested.

  • Reaction Mixture: In a test tube, add the lipid source, PBS, and the this compound solution (or solvent for the control).

  • Initiation of Peroxidation: Add the pro-oxidant (e.g., FeSO₄) to initiate lipid peroxidation. Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding TCA solution to precipitate proteins.

  • Formation of MDA-TBA Adduct: Add TBA solution to the supernatant and heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes).

  • Extraction: After cooling, extract the pink MDA-TBA adduct with butanol.

  • Measurement: Centrifuge the mixture and measure the absorbance of the butanol layer at the appropriate wavelength (typically 532 nm).

  • Calculation: Calculate the percentage inhibition of lipid peroxidation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Experimental Workflow for TBARS Assay:

TBARS_Workflow prep Prepare this compound Concentrations mix Prepare Reaction Mixture: Lipid Source + PBS + this compound prep->mix initiate Initiate Peroxidation (add FeSO₄, incubate 37°C) mix->initiate terminate Terminate Reaction (add TCA) initiate->terminate adduct Form MDA-TBA Adduct (add TBA, heat) terminate->adduct extract Extract Adduct (add Butanol, centrifuge) adduct->extract measure Measure Absorbance (532 nm) extract->measure calculate Calculate % Inhibition measure->calculate

Caption: Workflow for the TBARS assay to evaluate this compound.

Inhibition of Methyl Linoleate Oxidation Assay

This assay measures the ability of an antioxidant to inhibit the oxidation of a polyunsaturated fatty acid, methyl linoleate, which serves as a model for lipid peroxidation.

Principle: Methyl linoleate is susceptible to oxidation, leading to the formation of conjugated dienes that absorb UV light. The inhibition of this increase in absorbance by an antioxidant is a measure of its protective effect.

Protocol:

Materials:

  • This compound standard solution (in a suitable solvent like ethanol)

  • Methyl linoleate

  • A radical initiator (e.g., 2,2'-azobis(2,4-dimethylvaleronitrile) - AMVN)

  • Ethanol (or another suitable solvent)

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a solution of methyl linoleate in ethanol. Add different concentrations of this compound to this solution.

  • Initiation of Oxidation: Add the radical initiator (AMVN) to start the oxidation process.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) in the dark.

  • Measurement: At regular time intervals, measure the absorbance of the solution at the wavelength corresponding to the conjugated diene formation (typically around 234 nm).

  • Data Analysis: Plot the absorbance against time for the control (without this compound) and for each concentration of this compound. The lag phase before the rapid increase in absorbance is indicative of the antioxidant activity.

  • Calculation: The antioxidant activity can be expressed as the length of the induction period or as the percentage inhibition of oxidation at a specific time point.

Experimental Workflow for Methyl Linoleate Oxidation Assay:

Methyl_Linoleate_Workflow prep Prepare this compound Concentrations in Ethanol mix Prepare Reaction Mixture: Methyl Linoleate + this compound prep->mix initiate Initiate Oxidation (add AMVN, incubate 37°C) mix->initiate measure Measure Absorbance (234 nm) at Time Intervals initiate->measure analyze Plot Absorbance vs. Time & Determine Inhibition measure->analyze

Caption: Workflow for the methyl linoleate oxidation inhibition assay.

Signaling Pathways and Molecular Interactions

Currently, specific signaling pathways directly modulated by this compound's antioxidant activity in the context of lipid peroxidation inhibition are not well-elucidated in the scientific literature. The primary mechanism is understood to be direct radical scavenging. The logical relationship of this direct antioxidant action is depicted below.

Capsorubin_Antioxidant_Mechanism ros Reactive Oxygen Species (ROS) (e.g., Peroxyl Radicals) peroxidation Lipid Peroxidation Chain Reaction ros->peroxidation initiates lipids Polyunsaturated Lipids in Membranes lipids->peroxidation substrate damage Cellular Damage peroxidation->damage This compound This compound scavenging Radical Scavenging This compound->scavenging mediates scavenging->ros neutralizes scavenging->peroxidation inhibits

Caption: Direct antioxidant mechanism of this compound.

Conclusion

This compound is a promising natural antioxidant with significant potential for inhibiting lipid peroxidation. The provided protocols for the TBARS and methyl linoleate oxidation assays offer standardized methods for evaluating its efficacy. Further research is warranted to elucidate the precise molecular interactions and potential downstream signaling effects of this compound, which will be invaluable for its application in the development of novel therapeutic strategies against oxidative stress-related diseases.

References

Application Notes and Protocols: Capsorubin in the Study of Reactive Oxygen Species (ROS) Scavenging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsorubin, a red xanthophyll carotenoid predominantly found in paprika (Capsicum annuum), has garnered significant attention for its potent antioxidant properties.[1][2] Its unique molecular structure, featuring two cyclopentane rings with keto groups, contributes to its exceptional ability to quench various reactive oxygen species (ROS).[2] These ROS, including singlet oxygen (¹O₂), hydroxyl radicals (•OH), and superoxide anions (O₂⁻), are highly reactive molecules that can inflict oxidative damage to vital cellular components such as lipids, proteins, and DNA. This damage is implicated in the pathophysiology of numerous diseases, making the study of ROS scavenging agents like this compound a critical area of research.

These application notes provide a comprehensive overview of the use of this compound in ROS scavenging studies, complete with detailed experimental protocols and a summary of its antioxidant efficacy.

Data Presentation: Antioxidant Activity of this compound

The antioxidant activity of this compound has been evaluated through various in vitro assays. While specific IC50 values for pure this compound are not extensively documented across all assays in the available literature, comparative studies consistently demonstrate its superior ROS scavenging capabilities compared to other well-known antioxidants.

Antioxidant AssayTarget ROS/RadicalThis compound ActivityReference Compound ActivitySource
Singlet Oxygen (¹O₂) Quenching Singlet OxygenHigh quenching activity, stronger than astaxanthin.Astaxanthin is a known potent ¹O₂ quencher.[3]
Hydroxyl Radical (•OH) Scavenging Hydroxyl RadicalEffective scavenger.-[2]
Superoxide Anion (O₂⁻) Scavenging Superoxide AnionEffective scavenger.-[3]
Lipid Peroxidation Inhibition Peroxyl RadicalsStrong inhibitory effect, greater than capsanthin and β-carotene.β-carotene is a standard lipophilic antioxidant.[1][2]

Note: The table summarizes qualitative and comparative data from the cited sources. The lack of standardized quantitative data (e.g., IC50 values) in some areas highlights a gap in the current research literature.

Experimental Protocols

The following are detailed protocols for common in vitro assays used to assess the ROS scavenging activity of this compound.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron and reduce the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound standard solution (in a suitable solvent like DMSO or ethanol)

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the this compound standard solution in methanol.

  • In a 96-well microplate, add 100 µL of each this compound dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well containing the this compound dilutions.

  • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

  • For the blank, use 200 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the following formula:

  • Plot the scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant is measured by the decrease in absorbance.

Materials:

  • This compound standard solution

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Phosphate buffered saline (PBS, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•⁺ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•⁺ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the this compound standard solution.

  • In a 96-well microplate, add 20 µL of each this compound dilution to respective wells.

  • Add 180 µL of the diluted ABTS•⁺ solution to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity as described in the DPPH protocol.

  • Determine the IC50 value from the dose-response curve.

Protocol 3: Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction-Based)

Principle: This assay measures the scavenging of hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The hydroxyl radicals degrade a detector molecule (e.g., deoxyribose), and the antioxidant's ability to inhibit this degradation is quantified.

Materials:

  • This compound standard solution

  • FeSO₄ solution (10 mM)

  • EDTA solution (10 mM)

  • H₂O₂ solution (10 mM)

  • Deoxyribose solution (10 mM)

  • Trichloroacetic acid (TCA, 2.8% w/v)

  • Thiobarbituric acid (TBA) solution (1% w/v in 50 mM NaOH)

  • Phosphate buffer (pH 7.4)

Procedure:

  • Prepare a reaction mixture containing FeSO₄, EDTA, and deoxyribose in phosphate buffer.

  • Add various concentrations of the this compound solution to the reaction mixture.

  • Initiate the reaction by adding H₂O₂.

  • Incubate the mixture at 37°C for 1 hour.

  • Stop the reaction by adding TCA, followed by the TBA solution.

  • Heat the mixture in a boiling water bath for 15 minutes to develop a pink color.

  • Cool the tubes and measure the absorbance at 532 nm.

  • Calculate the scavenging activity by comparing the absorbance of the sample to the control (without this compound).

Protocol 4: Superoxide Anion (O₂⁻) Scavenging Assay (NBT Assay)

Principle: This assay utilizes a non-enzymatic phenazine methosulfate-NADH system to generate superoxide radicals, which reduce nitroblue tetrazolium (NBT) to a purple formazan. The antioxidant's ability to scavenge the superoxide radicals and inhibit the formation of formazan is measured.

Materials:

  • This compound standard solution

  • Tris-HCl buffer (100 mM, pH 7.4)

  • NADH solution (1 mM)

  • NBT solution (1 mM)

  • Phenazine methosulfate (PMS) solution (0.1 mM)

Procedure:

  • In a reaction tube, mix Tris-HCl buffer, NADH solution, and NBT solution.

  • Add various concentrations of the this compound solution.

  • Initiate the reaction by adding PMS.

  • Incubate the mixture at room temperature for 5 minutes.

  • Measure the absorbance at 560 nm.

  • Calculate the scavenging activity against a control.

Signaling Pathways and Experimental Workflows

The potent ROS scavenging activity of this compound suggests its potential to modulate cellular signaling pathways that are sensitive to oxidative stress. Key pathways that are likely influenced include the Nrf2/ARE and NF-κB pathways.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.

By scavenging ROS, this compound can potentially reduce the oxidative stress that would otherwise activate the Nrf2 pathway. Conversely, some antioxidants have been shown to directly interact with Keap1, leading to Nrf2 activation. Further research is needed to elucidate the precise mechanism of this compound's interaction with this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress This compound This compound This compound->ROS Scavenges Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Keap1 Keap1 (ubiquitinated) Keap1_Nrf2->Keap1 Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activates Transcription

Caption: Nrf2 signaling pathway and the potential influence of this compound.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. [4]Oxidative stress is a known activator of the NF-κB pathway. ROS can lead to the degradation of the inhibitory protein IκB, allowing NF-κB to translocate to the nucleus and promote the expression of pro-inflammatory genes. By reducing ROS levels, this compound can potentially inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species IKK IKK Complex ROS->IKK Activates This compound This compound This compound->ROS Inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Release IkB IκB (degraded) IkB_NFkB->IkB NFkB_n NF-κB NFkB->NFkB_n Translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_n->Inflammatory_Genes Activates Transcription

Caption: NF-κB signaling pathway and the potential inhibitory role of this compound.

Experimental Workflow: Investigating this compound's Effect on Cellular ROS and Signaling

Experimental_Workflow start Cell Culture (e.g., Fibroblasts, Macrophages) treatment Treatment with this compound start->treatment stressor Induction of Oxidative Stress (e.g., H₂O₂, UV radiation) treatment->stressor ros_measurement Measurement of Intracellular ROS (e.g., DCFH-DA assay) stressor->ros_measurement cell_lysis Cell Lysis stressor->cell_lysis data_analysis Data Analysis and Interpretation ros_measurement->data_analysis protein_extraction Protein Extraction cell_lysis->protein_extraction rna_extraction RNA Extraction cell_lysis->rna_extraction western_blot Western Blot Analysis (Nrf2, Keap1, NF-κB, IκB) protein_extraction->western_blot qpcr RT-qPCR Analysis (Antioxidant & Inflammatory Genes) rna_extraction->qpcr western_blot->data_analysis qpcr->data_analysis

Caption: Workflow for studying this compound's effects on cellular ROS and signaling.

Conclusion

This compound is a promising natural antioxidant with significant potential for applications in research and drug development. Its potent ROS scavenging activity, particularly against singlet oxygen and in the inhibition of lipid peroxidation, makes it a valuable compound for studying the mechanisms of oxidative stress and the development of novel therapeutic strategies. The provided protocols offer a starting point for researchers to quantitatively assess the antioxidant efficacy of this compound. Further investigations into its effects on cellular signaling pathways will provide deeper insights into its biological functions and therapeutic potential.

References

Formulation of Capsorubin for Dietary Supplement Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of capsorubin, a red xanthophyll carotenoid primarily found in paprika, for use in dietary supplement research. Due to its potent antioxidant properties and potential health benefits, this compound is a compound of significant interest. However, its inherent instability and low bioavailability necessitate advanced formulation strategies to enhance its efficacy. This document outlines methods for extraction, purification, and encapsulation of this compound into various delivery systems, and provides protocols for their characterization.

Physicochemical Properties and Stability of this compound

This compound is a lipid-soluble pigment with strong antioxidant activity, attributed to its conjugated double bond system and keto groups.[1] However, it is highly susceptible to degradation by light, heat, and oxygen, which poses a significant challenge for its use in dietary supplements.[1][2] Understanding these properties is crucial for selecting appropriate formulation and storage conditions.

Extraction and Purification of this compound from Paprika

To obtain high-purity this compound for research purposes, a multi-step extraction and purification process is required. Paprika oleoresin, a commercially available extract of Capsicum annuum, serves as the starting material.

Supercritical CO2 Extraction (Recommended)

Supercritical fluid extraction (SFE) using carbon dioxide is a green and efficient method for obtaining a concentrated this compound extract. This technique allows for the selective extraction of different carotenoids by varying the pressure and temperature.

Protocol: Supercritical CO2 Extraction of this compound-Enriched Fraction

  • Sample Preparation: Dehydrate dried paprika pods to a moisture content of less than 10%.

  • Extraction Parameters:

    • Pressure: 45 MPa (for optimal this compound yield).[3]

    • Temperature: 50°C.[4]

    • CO2 Flow Rate: 2 L/min.

    • Extraction Time: 60 minutes.[3]

  • Procedure:

    • Load the ground paprika into the extraction vessel of the SFE system.

    • Set the desired pressure, temperature, and CO2 flow rate.

    • Initiate the extraction process. The supercritical CO2 will act as a solvent, extracting the lipophilic compounds, including this compound.

    • The extracted oleoresin is collected in a separation vessel where the pressure and temperature are lowered, causing the CO2 to return to its gaseous state and leaving behind the concentrated extract. A two-stage extraction at 2000 psi and 6000 psi can be used to first remove oil and beta-carotene, resulting in a more concentrated this compound fraction in the second stage.[5]

Solvent Extraction

Traditional solvent extraction is a viable alternative, though it involves the use of organic solvents.

Protocol: Solvent Extraction of Paprika Oleoresin

  • Sample Preparation: Grind dried paprika pods to a fine powder (e.g., 60 mesh).[6]

  • Extraction:

    • Solvent: Acetone or a mixture of hexane and dichloromethane (7:3, v/v) containing 0.1% butylated hydroxytoluene (BHT) as an antioxidant.

    • Procedure: Macerate the paprika powder in the solvent at room temperature with constant stirring for several hours. Ultrasonic or microwave assistance can enhance extraction efficiency and reduce extraction time.[6]

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude paprika oleoresin.

Purification by Column Chromatography

To isolate this compound from other carotenoids in the oleoresin, column chromatography is employed.

Protocol: Silica Gel Column Chromatography for this compound Purification

  • Stationary Phase: Silica gel (100-200 mesh).

  • Mobile Phase: A gradient of petroleum ether and acetone.

  • Procedure:

    • Dissolve the crude oleoresin in a minimal amount of the mobile phase.

    • Load the dissolved sample onto the top of the prepared silica gel column.

    • Elute the column with the mobile phase, gradually increasing the polarity by increasing the acetone concentration.

    • Collect the fractions and monitor the separation by thin-layer chromatography (TLC).

    • Pool the fractions containing pure this compound and evaporate the solvent. A second chromatography step with a finer silica gel (200-300 mesh) may be necessary to achieve high purity.[7]

Formulation Strategies for Enhanced Stability and Bioavailability

The poor water solubility and high instability of this compound necessitate its encapsulation in a suitable delivery system. The following sections detail protocols for preparing liposomes, nanoemulsions, and chitosan nanoparticles.

Liposomal Encapsulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. For the lipophilic this compound, it will be entrapped within the lipid bilayer.

Protocol: this compound-Loaded Liposomes by Thin-Film Hydration

  • Materials:

    • Phosphatidylcholine (from soy or egg)

    • Cholesterol

    • Purified this compound

    • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

    • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Procedure:

    • Dissolve phosphatidylcholine, cholesterol, and this compound in the organic solvent in a round-bottom flask. A common molar ratio is 2:1 for phosphatidylcholine to cholesterol.

    • Attach the flask to a rotary evaporator and remove the organic solvent under vacuum at a temperature above the lipid's phase transition temperature (e.g., 40-50°C) to form a thin lipid film on the flask wall.[8][9]

    • Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently. This process should also be carried out above the lipid's transition temperature.[8]

    • The resulting suspension contains multilamellar vesicles (MLVs). To obtain smaller, unilamellar vesicles (SUVs), the suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).[10][11]

Experimental Workflow for Liposome Preparation

Liposome_Preparation cluster_0 Preparation cluster_1 Size Reduction (Optional) A Dissolve Lipids & this compound in Organic Solvent B Rotary Evaporation (Thin Film Formation) A->B Vacuum C Hydration with Aqueous Buffer B->C Add Buffer D Formation of Multilamellar Vesicles (MLVs) C->D E Sonication or Extrusion D->E Homogenization F Formation of Small Unilamellar Vesicles (SUVs) E->F

Caption: Workflow for preparing this compound-loaded liposomes.

Nanoemulsion Formulation

Nanoemulsions are oil-in-water (O/W) or water-in-oil (W/O) dispersions with droplet sizes in the nanometer range (typically 20-200 nm). They offer high stability and can significantly improve the oral bioavailability of lipophilic compounds.

Protocol: this compound-Loaded O/W Nanoemulsion by High-Pressure Homogenization

  • Materials:

    • Oil Phase: Medium-chain triglycerides (MCT) or other food-grade oil.

    • Aqueous Phase: Purified water.

    • Emulsifier: A non-ionic surfactant such as Tween 80 or a combination of surfactants.

    • Co-surfactant (optional): Ethanol or propylene glycol.

    • Purified this compound.

  • Procedure:

    • Dissolve the purified this compound in the oil phase.

    • Dissolve the emulsifier and co-surfactant (if used) in the aqueous phase.

    • Gradually add the oil phase to the aqueous phase while stirring at high speed with a high-shear mixer to form a coarse pre-emulsion.

    • Pass the pre-emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles) at a high pressure (e.g., 100-150 MPa) until a translucent nanoemulsion with the desired droplet size is obtained.[12][13][14]

Chitosan Nanoparticle Encapsulation

Chitosan, a natural biopolymer, can be used to form nanoparticles that encapsulate active compounds. Chitosan's positive charge can also promote mucoadhesion in the gastrointestinal tract, potentially increasing the residence time and absorption of the encapsulated compound.

Protocol: this compound-Loaded Chitosan Nanoparticles by Ionic Gelation

  • Materials:

    • Low molecular weight chitosan.

    • Acetic acid solution (e.g., 1% v/v).

    • Sodium tripolyphosphate (TPP) solution.

    • Purified this compound.

    • A surfactant (e.g., Tween 80) to dissolve this compound.

  • Procedure:

    • Dissolve chitosan in the acetic acid solution with stirring. Adjust the pH to around 4.5-5.0 with NaOH.[15][16]

    • Prepare an oil-in-water emulsion of this compound. Dissolve this compound in a small amount of a suitable oil and emulsify it in an aqueous solution containing a surfactant like Tween 80.

    • Add the this compound emulsion to the chitosan solution and stir.

    • Add the TPP solution dropwise to the chitosan-capsorubin mixture under constant magnetic stirring.[17][18][19]

    • Nanoparticles will form spontaneously through electrostatic interactions between the positively charged amino groups of chitosan and the negatively charged phosphate groups of TPP, entrapping the this compound emulsion droplets.

    • Collect the nanoparticles by centrifugation, wash them with deionized water to remove unreacted reagents, and then they can be freeze-dried for long-term storage.

Characterization of this compound Formulations

Thorough characterization of the prepared formulations is essential to ensure their quality, stability, and potential efficacy.

ParameterMethodTypical Expected Results
Encapsulation Efficiency (%) Spectrophotometry or HPLC> 80%
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)50 - 200 nm; PDI < 0.3
Zeta Potential (mV) Electrophoretic Light Scattering± 30 mV (for good stability)
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Spherical, uniform particles
Stability (Physical & Chemical) DLS and HPLC over time at different storage conditions (e.g., 4°C, 25°C, 40°C; dark and light exposure)Minimal change in particle size and this compound content over the study period
In Vitro Bioavailability Simulated gastrointestinal digestion models (e.g., INFOGEST) followed by Caco-2 cell uptake studiesIncreased micellarization and cellular uptake compared to unformulated this compound

Protocol: Determination of Encapsulation Efficiency (EE)

  • Separate the encapsulated this compound from the free, unencapsulated this compound. This can be done by centrifugation for nanoparticles and liposomes, or by using a separation column.

  • Quantify the amount of free this compound in the supernatant using a UV-Vis spectrophotometer or HPLC at the maximum absorbance wavelength of this compound (around 470-480 nm).

  • Calculate the EE using the following formula: EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100

Mechanism of Action: Signaling Pathways

This compound is believed to exert its biological effects through the modulation of various signaling pathways. Two key pathways are NF-κB and PPARs.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound has been suggested to inhibit this pathway, thereby exerting anti-inflammatory effects.

NF-κB Signaling Pathway and Potential Inhibition by this compound

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Genes Inflammatory Gene Transcription DNA->Genes Activates

Caption: this compound's potential anti-inflammatory action via NF-κB pathway inhibition.

PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. PPARγ, in particular, is a key regulator of adipogenesis (fat cell differentiation). Activation of PPARγ can improve insulin sensitivity. Some studies suggest that carotenoids may modulate PPAR activity.

PPARγ Signaling Pathway and Potential Modulation by this compound

PPAR_Pathway cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound PPAR PPARγ This compound->PPAR Activates PPAR_RXR PPARγ-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPAR_RXR_n PPARγ-RXR PPAR_RXR->PPAR_RXR_n Translocation PPRE PPRE (DNA) PPAR_RXR_n->PPRE Binds to Genes Target Gene Transcription PPRE->Genes Regulates

Caption: this compound may modulate gene expression via the PPARγ signaling pathway.

Conclusion

The formulation of this compound into advanced delivery systems is a critical step in unlocking its full potential as a dietary supplement. The protocols outlined in these application notes provide a foundation for researchers to develop stable and bioavailable this compound formulations. Further research should focus on optimizing these formulations and conducting in vivo studies to validate their efficacy. The provided diagrams of the NF-κB and PPAR signaling pathways offer a starting point for investigating the molecular mechanisms underlying this compound's biological activities.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Capsorubin in Experimental Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with capsorubin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of this compound in your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is rapidly losing its red color. What is causing this degradation?

A1: this compound, a carotenoid, is highly susceptible to degradation from several factors, primarily:

  • Oxidation: Due to its numerous conjugated double bonds, this compound is prone to oxidation when exposed to air (oxygen). This is often the primary cause of color loss.

  • Light Exposure: this compound is photosensitive and can be degraded by light, especially UV and blue light.

  • Heat: Elevated temperatures accelerate the rate of this compound degradation.

  • pH: this compound is more stable in neutral to slightly acidic conditions. Extreme pH values can lead to rapid degradation.

Q2: How can I prepare a stable stock solution of this compound?

A2: To prepare a stable stock solution, it is crucial to minimize exposure to light, oxygen, and heat. Here is a general protocol:

  • Solvent Selection: this compound is lipophilic and insoluble in water. Use organic solvents like acetone, chloroform, or ethanol for initial dissolution. For cell culture experiments, a common practice is to dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it in the culture medium.

  • Inert Atmosphere: When preparing and storing solutions, purge the vial with an inert gas like nitrogen or argon to displace oxygen.

  • Light Protection: Use amber-colored vials or wrap your containers in aluminum foil to protect the solution from light.

  • Low Temperature Storage: Store stock solutions at -20°C or lower to slow down degradation.

Q3: What antioxidants can I use to stabilize my this compound solution, and at what concentrations?

A3: Antioxidants are essential for preventing the oxidative degradation of this compound. Commonly used antioxidants include:

  • α-Tocopherol (Vitamin E): A potent lipid-soluble antioxidant. Typical concentrations range from 0.01% to 0.1% (w/v).

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant effective at low concentrations. A common starting concentration is 0.1% (w/v) in the organic solvent used for extraction[1].

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be used in aqueous phases of emulsions or in combination with lipid-soluble antioxidants.

It is often beneficial to use a combination of antioxidants to provide comprehensive protection.

Q4: My experimental protocol requires an aqueous solution of this compound. How can I achieve this?

A4: Since this compound is insoluble in water, you will need to use a delivery system to disperse it in an aqueous medium. Common methods include:

  • Emulsification: Creating an oil-in-water (O/W) emulsion is an effective way to disperse this compound. The this compound is first dissolved in a small amount of a carrier oil, which is then emulsified into an aqueous phase using an emulsifier.

  • Nanoencapsulation: Encapsulating this compound in nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)), can improve its stability and dispersibility in aqueous solutions.

Troubleshooting Guides

Problem Possible Cause Solution
Rapid color loss in solution Oxidation due to oxygen exposure.Prepare and store solutions under an inert atmosphere (nitrogen or argon). Use sealed vials.
Light-induced degradation.Work in a dimly lit area and use amber vials or foil-wrapped containers.
High temperature.Prepare solutions on ice and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Precipitation of this compound in aqueous media Poor solubility.Use a co-solvent like DMSO (final concentration in media should typically be <0.5%). Prepare an oil-in-water emulsion or use nanoencapsulation.
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid contaminating the main stock. Always use antioxidants in your stock solutions.
Incomplete dissolution of this compound.Ensure complete dissolution in the initial organic solvent by vortexing or brief sonication before further dilution.

Quantitative Data on this compound Stability

While specific degradation kinetics for this compound are not extensively documented, data from the closely related carotenoid, capsanthin, can provide valuable insights. The degradation of carotenoids often follows first-order kinetics.

Table 1: Half-life (t½) of Capsanthin at Different Temperatures in Paprika Juice [2]

Temperature (°C)Half-life (minutes)
8027.47
9021.23
10015.23

This data illustrates the significant impact of temperature on carotenoid stability.

Experimental Protocols

Protocol 1: Preparation of an Antioxidant-Stabilized this compound Stock Solution for Cell Culture

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • α-Tocopherol

  • Amber-colored microcentrifuge tubes

  • Nitrogen or argon gas

Procedure:

  • Weigh out a precise amount of this compound powder in a sterile, amber microcentrifuge tube.

  • Prepare a stock solution of α-tocopherol in DMSO (e.g., 10 mg/mL).

  • Add the appropriate volume of the α-tocopherol/DMSO stock solution to the this compound powder to achieve the desired final concentration of both this compound (e.g., 10 mM) and α-tocopherol (e.g., 100 µM).

  • Vortex the tube until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Purge the headspace of the tube with nitrogen or argon gas before tightly capping.

  • Store the stock solution at -20°C or -80°C, protected from light.

  • When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in the culture does not exceed a level toxic to your cells (typically <0.5%).

Protocol 2: Preparation of a this compound-Loaded Nanoemulsion

Materials:

  • This compound

  • Carrier oil (e.g., medium-chain triglycerides - MCT oil)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Span 80)

  • Deionized water

  • Magnetic stirrer

  • High-pressure homogenizer or microfluidizer

Procedure:

  • Oil Phase Preparation: Dissolve this compound in the MCT oil to the desired concentration. Add a lipid-soluble antioxidant like α-tocopherol (e.g., 0.1% w/w of the oil phase).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing the surfactant (Tween 80) and co-surfactant (Span 80). The ratio of surfactant to co-surfactant will need to be optimized to achieve a stable emulsion. A water-soluble antioxidant like ascorbic acid can be added to the aqueous phase.

  • Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring vigorously with a magnetic stirrer to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer or microfluidizer for a specified number of cycles and pressure to reduce the droplet size to the nano-range. The optimal parameters will need to be determined experimentally.

  • Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and encapsulation efficiency.

  • Storage: Store the nanoemulsion in a sealed, light-protected container at 4°C.

Signaling Pathways and Experimental Workflows

This compound's potent antioxidant properties suggest its involvement in cellular signaling pathways that respond to oxidative stress, such as the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound, as an antioxidant, may inhibit the NF-κB pathway by quenching reactive oxygen species (ROS) that can act as signaling molecules to activate IKK, the kinase responsible for IκB phosphorylation.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB-NFkB Complex IkB NFkB NFkB NFkB NFkB_n NFkB NFkB->NFkB_n Translocates to IkB-NFkB Complex->NFkB Releases This compound This compound This compound->IKK Inhibits ROS ROS This compound->ROS Scavenges ROS->IKK Activates DNA DNA NFkB_n->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Activates Transcription

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the DNA, leading to the transcription of antioxidant and detoxification genes. This compound may activate the Nrf2 pathway by inducing a mild oxidative stress that disrupts the Nrf2-Keap1 interaction or by directly modifying Keap1, leading to Nrf2 release.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to Keap1-Nrf2 Complex Keap1 Nrf2 Keap1-Nrf2 Complex->Nrf2 Releases This compound This compound This compound->Keap1 May modify Oxidative Stress Oxidative Stress This compound->Oxidative Stress May induce mild Oxidative Stress->Keap1-Nrf2 Complex Induces Dissociation ARE ARE Nrf2_n->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription

Caption: Potential activation of the Nrf2 antioxidant pathway by this compound.

Experimental Workflow for Studying this compound Stability and Bioactivity

The following workflow outlines a typical experiment to assess the stability of a this compound formulation and its effect on a cellular signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_stability Stability Assessment cluster_bioactivity Bioactivity Assay Prep_Sol Prepare this compound Solution (with/without stabilizers) Incubate Incubate under different conditions (Light, Temp, pH) Prep_Sol->Incubate Cell_Culture Treat cells with stabilized this compound Prep_Sol->Cell_Culture HPLC Analyze this compound concentration by HPLC-PDA Incubate->HPLC Kinetics Determine Degradation Kinetics HPLC->Kinetics Stimulate Induce inflammatory response (e.g., with LPS) Cell_Culture->Stimulate Analysis Analyze pathway activation (e.g., Western Blot for p-IκB, Nrf2 nuclear translocation) Stimulate->Analysis

Caption: General experimental workflow for stability and bioactivity studies of this compound.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Capsorubin in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor aqueous solubility of capsorubin in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a natural carotenoid pigment found predominantly in red bell peppers and paprika.[1] It belongs to the xanthophyll class of carotenoids and is known for its antioxidant and potential anti-inflammatory and anticancer activities.[1][2] Like many carotenoids, this compound is highly lipophilic, meaning it has a strong affinity for fats and oils and, consequently, very poor solubility in water.[1][2] This low aqueous solubility can lead to significant challenges in designing and interpreting in vitro and in vivo assays, as it can result in precipitation of the compound, inaccurate dosing, and low bioavailability.[3][4]

Q2: What are the general strategies to improve the solubility of poorly water-soluble compounds like this compound?

Several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds. These can be broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size to the micron or nanometer range increases the surface area-to-volume ratio, which can improve the dissolution rate.[5][6]

    • Solid Dispersions: Dispersing the compound in an inert carrier matrix at the molecular level can enhance solubility.[5][7]

  • Chemical Modifications:

    • Use of Co-solvents: Employing a water-miscible organic solvent in which the compound is soluble.[6]

    • pH Adjustment: For ionizable compounds, altering the pH of the solution can increase solubility.

    • Complexation: Utilizing complexing agents like cyclodextrins to encapsulate the hydrophobic molecule.[3]

  • Carrier-Based Formulations:

    • Lipid-Based Formulations: Incorporating the compound into lipid-based systems such as emulsions, nanoemulsions, or liposomes.[3][6][8]

    • Micellar Solubilization: Using surfactants to form micelles that encapsulate the hydrophobic compound.[6][9]

Troubleshooting Guide

Issue 1: My this compound, dissolved in an organic solvent, precipitates when added to my aqueous assay buffer or cell culture medium.

  • Cause: The concentration of the organic solvent may not be high enough in the final solution to keep the this compound dissolved, or the solvent itself might be toxic to the cells at the required concentration. Direct addition of a concentrated stock in a water-miscible solvent can cause the compound to rapidly precipitate out of solution.

  • Solution:

    • Optimize Co-solvent Concentration: Determine the maximum tolerable concentration of the organic solvent (e.g., DMSO, ethanol) for your specific assay or cell line. Prepare your this compound stock solution at a concentration that allows for dilution into the aqueous medium without exceeding this tolerable solvent concentration.

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your this compound stock in the assay buffer or medium. This gradual decrease in solvent concentration can sometimes prevent immediate precipitation.

    • Use a Different Solubilization Technique: If co-solvents are not a viable option due to toxicity or persistent precipitation, consider one of the carrier-based formulations described below, such as liposomes or nanoemulsions. These formulations encapsulate the this compound, preventing it from coming into direct contact with the aqueous environment until it reaches the target cells.

Issue 2: I am observing inconsistent results or lower than expected activity in my biological assays.

  • Cause: Poor solubility can lead to an inaccurate estimation of the actual concentration of this compound that is available to interact with the biological system. The compound may be precipitating, adsorbing to plasticware, or forming aggregates.

  • Solution:

    • Visually Inspect for Precipitation: Before and during the assay, carefully inspect the wells of your microplate or your test tubes for any signs of precipitation (e.g., cloudiness, visible particles).

    • Measure Soluble Concentration: If possible, quantify the concentration of this compound in your final assay medium after a period of incubation to determine the soluble fraction. This can be done by centrifuging the medium to pellet any precipitate and then measuring the absorbance or using HPLC on the supernatant.

    • Employ a Formulation Strategy: Utilizing a solubilization method like cyclodextrin complexation or a lipid-based delivery system can help maintain a consistent and known concentration of this compound in your assay.

Issue 3: The solvent I need to dissolve this compound in is interfering with my assay.

  • Cause: Solvents like DMSO, while common, can have biological effects of their own, which may confound the results of your experiment.

  • Solution:

    • Solvent-Control Group: Always include a vehicle control group in your experiments. This group should be treated with the same concentration of the solvent used to deliver the this compound, but without the this compound itself. This will help you to distinguish the effects of the solvent from the effects of the this compound.

    • Minimize Solvent Concentration: Use the highest possible stock concentration of this compound to minimize the final concentration of the organic solvent in your assay.

    • Solvent-Free Delivery Systems: Explore solvent-free delivery systems. For example, a solid dispersion of this compound could be prepared and then dissolved directly in the aqueous medium. Liposomal formulations can also be prepared and added to the assay medium without the need for organic co-solvents.

Quantitative Data: Solubility of this compound

The following table summarizes the available data on the solubility of this compound.

Solvent/SystemSolubilityReference(s)
Water0.00068 g/L[3]
Water0.00073 g/L[10]
EthanolSoluble[3]
AcetoneFreely Soluble[3]
ChloroformFreely Soluble[3]
MethanolSoluble[3]
OilSoluble[3]
Dimethylformamide (DMF)Soluble[11]
Dimethyl sulfoxide (DMSO)Soluble[11]
Water-soluble emulsionDissolution rate can reach >98%[6]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

This method involves dissolving this compound and lipids in an organic solvent, evaporating the solvent to create a thin film, and then hydrating the film with an aqueous buffer to form liposomes.

Materials:

  • This compound

  • Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline - PBS)

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Dissolve this compound, DPPC, and cholesterol in the organic solvent in a round-bottom flask. A typical molar ratio for lipids is 2:1 DPPC:cholesterol. The amount of this compound can be varied depending on the desired loading.

  • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid transition temperature (for DPPC, this is >41°C) to evaporate the solvent. This will create a thin, uniform lipid film on the inner surface of the flask.

  • Further dry the film under a stream of nitrogen gas or in a vacuum desiccator to remove any residual organic solvent.

  • Hydrate the lipid film by adding the aqueous buffer (pre-warmed to above the lipid transition temperature) to the flask.

  • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended in the buffer, forming multilamellar vesicles (MLVs).

  • To obtain smaller, more uniform liposomes (small unilamellar vesicles - SUVs or large unilamellar vesicles - LUVs), the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a defined pore size.

  • The resulting liposome suspension can be stored at 4°C and should be protected from light.

Protocol 2: Preparation of a this compound Nanoemulsion

A nanoemulsion is a fine oil-in-water dispersion that can encapsulate lipophilic compounds like this compound.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides - MCT oil)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, ethanol)

  • Aqueous phase (e.g., deionized water)

  • High-shear homogenizer or ultrasonicator

Procedure:

  • Dissolve the this compound in the oil phase.

  • In a separate container, mix the surfactant and co-surfactant.

  • Add the oil phase containing this compound to the surfactant/co-surfactant mixture and stir until a clear, homogenous solution is formed.

  • Slowly add the aqueous phase to the oil/surfactant mixture while continuously stirring.

  • Homogenize the resulting mixture using a high-shear homogenizer or an ultrasonicator to reduce the droplet size and form a stable nanoemulsion. The parameters for homogenization (e.g., time, power) will need to be optimized for the specific formulation.

  • The final nanoemulsion should be a translucent or milky liquid.

Protocol 3: Enhancing this compound Solubility with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble compounds.

Materials:

  • This compound

  • Cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin - HP-β-CD)

  • Aqueous buffer

  • Magnetic stirrer

Procedure:

  • Prepare a solution of HP-β-CD in the aqueous buffer. The concentration of HP-β-CD will depend on the desired final concentration of this compound and the complexation efficiency.

  • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the this compound stock solution to the stirring HP-β-CD solution.

  • Continue stirring the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

  • The resulting solution should be clear, indicating that the this compound has been successfully encapsulated by the cyclodextrin. The solution can then be sterile-filtered for use in cell culture experiments.

Signaling Pathway and Experimental Workflow Visualization

This compound and PPARγ Signaling Pathway

Paprika pigments, including this compound, have been shown to activate Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in adipogenesis and inflammation.

Capsorubin_PPARg_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR PPARγ-RXR Heterodimer This compound->PPARg_RXR Activates Cell_Membrane Cytoplasm Nucleus PPRE PPRE PPARg_RXR->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Regulates Biological_Effects Biological Effects (e.g., Anti-inflammatory, Modulation of Adipogenesis) Target_Genes->Biological_Effects

Caption: this compound activates the PPARγ-RXR heterodimer, leading to the regulation of target gene expression and subsequent biological effects.

Experimental Workflow for Overcoming this compound Solubility

The following diagram illustrates a logical workflow for selecting a suitable method to improve the aqueous solubility of this compound for in vitro assays.

Capsorubin_Solubility_Workflow Start Start: Poorly Soluble This compound Co_solvent Attempt 1: Co-solvent (e.g., DMSO, Ethanol) Start->Co_solvent Check_Precipitation Precipitation in Assay Medium? Co_solvent->Check_Precipitation Check_Toxicity Solvent Toxicity at Required Conc.? Check_Precipitation->Check_Toxicity No Carrier_Based Attempt 2: Carrier-Based Formulation Check_Precipitation->Carrier_Based Yes Success Proceed with Assay (with vehicle control) Check_Toxicity->Success No Check_Toxicity->Carrier_Based Yes Liposomes Liposomes Carrier_Based->Liposomes Nanoemulsion Nanoemulsion Carrier_Based->Nanoemulsion Cyclodextrin Cyclodextrin Complex Carrier_Based->Cyclodextrin Characterize Characterize Formulation (Size, Encapsulation Efficiency) Liposomes->Characterize Nanoemulsion->Characterize Cyclodextrin->Characterize Final_Assay Perform Assay (with formulation control) Characterize->Final_Assay

Caption: A decision-making workflow for selecting an appropriate method to solubilize this compound for experimental assays.

References

Technical Support Center: Reverse-Phase HPLC Analysis of Capsorubin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the reverse-phase High-Performance Liquid Chromatography (HPLC) analysis of capsorubin, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how does it affect my results?

A1: Peak tailing is a chromatographic issue where a peak is not symmetrical, exhibiting a "tail" that extends from the peak maximum towards the end of the chromatogram. This distortion can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity, ultimately compromising the quantitative accuracy and precision of your analysis.

Q2: I am observing peak tailing specifically for this compound. What are the most likely causes?

A2: While this compound is not a strongly basic compound, peak tailing is a common issue for carotenoids. The most probable causes for this compound peak tailing in reverse-phase HPLC include:

  • Secondary Interactions: The polar hydroxyl and keto groups in the this compound molecule can engage in secondary interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.

  • Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong solvent (volume overload) can lead to peak distortion.

  • Inappropriate Mobile Phase Conditions: A suboptimal mobile phase composition, including the wrong solvent strength or the absence of necessary additives, can contribute to poor peak shape.

  • Column Degradation: Over time, HPLC columns can degrade, leading to a loss of performance and increased peak tailing. This can be caused by exposure to harsh pH conditions or the accumulation of contaminants.

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can cause band broadening and peak tailing.

Q3: Are C30 columns better than C18 columns for this compound analysis?

A3: C30 columns are often recommended for the analysis of carotenoids like this compound.[1][2] The longer alkyl chains of the C30 stationary phase provide greater shape selectivity for long, rigid molecules like carotenoids, often resulting in better resolution and improved peak shape compared to the more common C18 columns.[1][3]

Troubleshooting Guides

Guide 1: Addressing this compound Peak Tailing Through Mobile Phase Optimization

This guide provides a step-by-step approach to optimizing your mobile phase to mitigate this compound peak tailing.

Experimental Protocol: Mobile Phase Modification

  • Initial Mobile Phase: A common starting point for carotenoid analysis is a gradient elution with a mobile phase consisting of methanol, methyl tert-butyl ether (MTBE), and water.[4]

  • Addition of a Basic Modifier: To counteract secondary interactions with silanol groups, add a small percentage of triethylamine (TEA) to your mobile phase. A typical starting concentration is 0.05% to 0.1% (v/v).[5] The addition of TEA can significantly improve peak symmetry for carotenoids.[5]

  • Evaluation of Buffer Salts: Alternatively, or in combination with TEA, consider adding a buffer salt like ammonium acetate to the mobile phase at a concentration of 5-10 mM.[6][7] This can help to mask residual silanol groups and improve peak shape.

  • Optimization of Solvent Composition: Systematically vary the gradient and the proportions of your organic solvents (e.g., methanol, acetonitrile, MTBE) to find the optimal conditions for this compound elution and peak shape.

Data Presentation: Illustrative Effect of Mobile Phase Additive on Peak Asymmetry

The following table illustrates the typical improvement in peak symmetry for a carotenoid like this compound with the addition of triethylamine (TEA) to the mobile phase.

Mobile Phase ConditionTailing Factor (T)Asymmetry Factor (As)
Methanol/Water Gradient1.82.1
Methanol/Water Gradient with 0.1% TEA1.11.2

Note: This data is illustrative and based on general observations for carotenoids. Actual values may vary depending on the specific experimental conditions.

Guide 2: Systematic Troubleshooting of Instrumental and Column-Related Issues

If mobile phase optimization does not resolve the peak tailing, follow this guide to investigate other potential causes.

Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_mobile_phase Optimize Mobile Phase (Add TEA/Buffer, Adjust Solvents) start->check_mobile_phase is_tailing_resolved1 Peak Tailing Resolved? check_mobile_phase->is_tailing_resolved1 check_column Investigate Column Issues is_tailing_resolved1->check_column No end_resolved Continue Analysis is_tailing_resolved1->end_resolved Yes is_endcapped Using an End-Capped Column? check_column->is_endcapped use_endcapped Switch to an End-Capped or C30 Column is_endcapped->use_endcapped No check_overload Check for Column Overload (Reduce Sample Concentration/Volume) is_endcapped->check_overload Yes use_endcapped->check_overload is_tailing_resolved2 Peak Tailing Resolved? check_overload->is_tailing_resolved2 check_instrument Inspect HPLC System is_tailing_resolved2->check_instrument No is_tailing_resolved2->end_resolved Yes check_fittings Check Fittings and Tubing for Dead Volume check_instrument->check_fittings flush_system Flush System and Column check_fittings->flush_system is_tailing_resolved3 Peak Tailing Resolved? flush_system->is_tailing_resolved3 is_tailing_resolved3->end_resolved Yes end_unresolved Consult Instrument Manual or Technical Support is_tailing_resolved3->end_unresolved No

Caption: A logical workflow for troubleshooting this compound peak tailing.

Experimental Protocol: Column and System Evaluation

  • Column Selection: If you are using a standard C18 column, especially one that is not end-capped, consider switching to a C30 column or a modern, high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, which reduces the potential for secondary interactions.

  • Sample Concentration and Volume: To test for mass overload, dilute your sample by a factor of 5 and re-inject. To check for volume overload, reduce the injection volume by half. If the peak shape improves in either case, you have identified an overload issue.

  • System Inspection: Carefully inspect all tubing and fittings between the injector and the detector for any potential sources of dead volume. Ensure that all connections are properly made and that the tubing is of the appropriate internal diameter for your system.

  • Column Flushing: If you suspect column contamination, follow the manufacturer's instructions for flushing the column with a series of strong solvents to remove any strongly retained compounds.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key chemical interactions that can lead to peak tailing in reverse-phase HPLC and the corresponding solutions.

Peak_Tailing_Causes_Solutions cluster_causes Potential Causes of Peak Tailing cluster_solutions Troubleshooting Solutions cause1 Secondary Interactions (this compound - Silanol Groups) solution1a Add Mobile Phase Modifier (e.g., Triethylamine) cause1->solution1a Mitigates solution1b Use End-Capped or C30 Column cause1->solution1b Prevents cause2 Column Overload (Mass or Volume) solution2 Reduce Sample Concentration/ Injection Volume cause2->solution2 Corrects cause3 Column Degradation/ Contamination solution3 Flush or Replace Column cause3->solution3 Resolves

Caption: Causes of peak tailing and their corresponding solutions.

References

How to prevent oxidation of Capsorubin during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of Capsorubin during sample preparation.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, leading to this compound degradation.

Issue Potential Cause Recommended Solution
Rapid fading of the red-orange color of the sample or extract. Oxidation of this compound due to exposure to atmospheric oxygen.Perform all sample preparation steps under an inert atmosphere, such as nitrogen or argon. Use degassed solvents for extraction.
Exposure to direct light, which can accelerate photo-oxidation.Work under dim or red light.[1] Wrap all sample containers in aluminum foil or use amber-colored vials.
High temperatures during extraction or solvent evaporation.Maintain low temperatures throughout the sample preparation process. Use an ice bath during homogenization and sonication. Evaporate solvents under reduced pressure at a temperature below 40°C.[2]
Appearance of unexpected peaks in the HPLC/UPLC chromatogram. Formation of oxidation products, such as epoxides or endoperoxides.[3][4]Confirm the presence of degradation products using LC-MS analysis by looking for characteristic mass-to-charge ratios of oxidized this compound.[5] Implement the preventative measures mentioned above to minimize oxidation.
On-column sample degradation.Investigate if the degradation occurs on the HPLC column by modifying chromatographic conditions, such as the mobile phase composition or the column type.
Low recovery or yield of this compound in the final extract. Incomplete extraction from the sample matrix.Optimize the extraction solvent and method. A mixture of acetone and petroleum ether is commonly used.[6] Ensure the sample is thoroughly homogenized.
Adsorption of this compound to filters or vials.Use appropriate filter materials and pre-rinse them with the solvent.[7] Silanize glassware to reduce active sites for adsorption.
Degradation during storage.Store extracts and standards at -20°C or lower, under an inert atmosphere, and protected from light.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation?

A1: The primary cause of this compound degradation is oxidation, which is accelerated by exposure to oxygen, light, and high temperatures.[9] this compound's structure, rich in conjugated double bonds, makes it highly susceptible to attack by reactive oxygen species.[3]

Q2: Which antioxidants are most effective in preventing this compound oxidation?

A2: While specific comparative studies on this compound are limited, antioxidants commonly used for carotenoids are recommended. These include:

  • Butylated Hydroxytoluene (BHT): Often added to extraction solvents to inhibit free radical chain reactions.[10][11]

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can protect against aqueous-phase radicals and has been shown to improve the stability of other carotenoids in paprika.[12][13]

  • α-Tocopherol (Vitamin E): A lipid-soluble antioxidant that can protect this compound within lipid environments.

Q3: What are the ideal storage conditions for this compound samples and extracts?

A3: To ensure long-term stability, this compound samples and extracts should be stored under the following conditions:

  • Temperature: -20°C or, for longer-term storage, -80°C.[2][8]

  • Atmosphere: Under an inert gas such as nitrogen or argon to displace oxygen.

  • Light: In amber-colored vials or containers wrapped in aluminum foil to protect from light.

Q4: How can I confirm that my sample degradation is due to oxidation?

A4: The most definitive method is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Oxidation of this compound leads to the formation of products with higher molecular weights, such as epoxides (addition of one oxygen atom) and endoperoxides (addition of two oxygen atoms).[3][4] By comparing the mass spectra of your sample with the known mass of this compound (600.88 g/mol )[14], you can identify these oxidized derivatives.

Quantitative Data on this compound Stability

While specific quantitative data on the percentage of this compound degradation under various conditions is not extensively available in the literature, the following table summarizes the known factors influencing its stability.

Factor Condition Effect on this compound Stability Recommendation
Temperature Elevated temperatures (e.g., >40°C)Increases the rate of degradation.Maintain low temperatures throughout the procedure.
Storage at -20°CGenerally stable under recommended conditions.[8]Store samples and extracts at or below -20°C.
Light Exposure to UV or ambient lightAccelerates photo-oxidation.Work in a dimly lit environment or use red light; protect samples with opaque materials.[1]
Oxygen Presence of atmospheric oxygenPromotes oxidative degradation.[9]Utilize an inert atmosphere (e.g., nitrogen gas) and degassed solvents.
Antioxidants Ascorbic AcidShown to protect other paprika carotenoids.[12][13]Consider adding to the extraction solvent, particularly for aqueous extractions.
Butylated Hydroxytoluene (BHT)Commonly used to stabilize carotenoids in organic solvents.[10]Add a small concentration (e.g., 0.1%) to the extraction solvent.
Solvent AcetoneThis compound is soluble in acetone.[8]A suitable solvent for extraction.
Petroleum Ether / HexaneOften used in combination with more polar solvents for extraction.Use in a solvent system to optimize extraction efficiency.

Experimental Protocols

Protocol 1: Extraction of this compound from Paprika Powder under an Inert Atmosphere

This protocol details a method for extracting this compound while minimizing oxidation.

  • Preparation of Materials:

    • Degas all solvents (e.g., acetone, petroleum ether) by sparging with nitrogen gas for at least 15 minutes.

    • Prepare an extraction buffer containing an antioxidant, for example, acetone with 0.1% BHT.

    • Pre-cool all glassware and equipment to 4°C.

  • Sample Homogenization:

    • Weigh the paprika powder in a pre-cooled mortar.

    • Perform all subsequent steps in a glove box or under a continuous stream of nitrogen gas.

    • Add the chilled extraction solvent to the mortar at a 1:10 sample-to-solvent ratio.

    • Grind the sample thoroughly with a pestle until a homogenous slurry is formed.

  • Extraction:

    • Transfer the slurry to a centrifuge tube.

    • Sonicate the sample in an ice bath for 5 minutes to enhance extraction.

    • Centrifuge at 4°C for 10 minutes at 3000 x g.

    • Carefully collect the supernatant.

    • Repeat the extraction process with the pellet two more times to ensure complete recovery.

    • Pool all the supernatants.

  • Solvent Evaporation and Storage:

    • Evaporate the solvent from the pooled supernatant using a rotary evaporator with the water bath temperature set below 35°C.[6]

    • Once the solvent is evaporated, immediately redissolve the this compound extract in a minimal amount of degassed acetone.

    • Transfer the final extract to an amber vial, flush the headspace with nitrogen gas, and seal tightly.

    • Store the vial at -20°C or lower until analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_extraction Extraction (Inert Atmosphere) cluster_post_extraction Post-Extraction prep_materials Prepare Materials (Degassed Solvents, Antioxidants) homogenize Homogenize Sample (Low Temperature) prep_materials->homogenize extract Extract with Solvent homogenize->extract centrifuge Centrifuge and Collect Supernatant extract->centrifuge evaporate Evaporate Solvent (Low Temperature, Reduced Pressure) centrifuge->evaporate redissolve Redissolve in Degassed Solvent evaporate->redissolve store Store at -20°C or below (Inert Atmosphere, Dark) redissolve->store

Caption: Workflow for this compound sample preparation to minimize oxidation.

degradation_pathway This compound This compound Oxidation Oxidation (Oxygen, Light, Heat) This compound->Oxidation Prevention Prevention (Inert Atmosphere, Low Temp, Dark, Antioxidants) This compound->Prevention DegradationProducts Degradation Products (Epoxides, Endoperoxides) Oxidation->DegradationProducts Stablethis compound Stable this compound Prevention->Stablethis compound

Caption: Logical relationship of this compound degradation and prevention strategies.

References

Minimizing isomerization of Capsorubin during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of capsorubin during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern during analysis?

This compound is a natural red xanthophyll pigment found predominantly in ripe red peppers (Capsicum annuum). It is a carotenoid known for its potent antioxidant properties. Isomerization, the process by which a molecule is transformed into a different isomeric form (e.g., from all-trans to cis isomers), is a significant concern during the analysis of this compound. The formation of isomers can lead to inaccurate quantification, as different isomers may have different spectral properties and chromatographic retention times. This can compromise the reliability and reproducibility of experimental results.

Q2: What are the primary factors that induce the isomerization of this compound?

This compound is sensitive to several environmental factors that can promote its isomerization. The primary factors to control during sample preparation and analysis are:

  • Light: Exposure to light, especially UV and blue light, can provide the energy needed to convert the more stable all-trans isomer to various cis isomers.[1]

  • Heat: Elevated temperatures can increase the rate of isomerization and degradation of this compound.[2]

  • Acids: Acidic conditions can catalyze the isomerization of carotenoids. Therefore, the pH of the sample and solvents should be carefully controlled.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, which can occur alongside isomerization.

Q3: What are the best practices for storing this compound samples and standards to minimize isomerization?

To maintain the integrity of this compound samples and standards, the following storage conditions are recommended:

  • Temperature: Store samples and standards at low temperatures, preferably at -20°C or below, in a freezer.

  • Light: Protect samples from light by using amber-colored vials or by wrapping containers in aluminum foil.[3]

  • Atmosphere: Store samples under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Solvent: If dissolved, use a solvent containing an antioxidant and store in a tightly sealed container.

Troubleshooting Guide: HPLC Analysis of this compound

This guide addresses common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound that may be related to isomerization.

Issue 1: Appearance of Unexpected Peaks or Shoulders on the Main this compound Peak
  • Possible Cause: Isomerization of all-trans-capsorubin into one or more cis-isomers during sample preparation or analysis. Cis-isomers typically have slightly different retention times and may appear as small peaks or shoulders eluting near the main all-trans peak.

  • Troubleshooting Steps:

    • Review Sample Preparation:

      • Ensure all steps were performed under dim light or using amber glassware.

      • Confirm that the temperature during extraction and processing did not exceed recommended limits (ideally below 40°C).

      • Verify the pH of all solutions used; avoid acidic conditions.

      • Check if an antioxidant, such as Butylated Hydroxytoluene (BHT), was added to the extraction solvent.[4]

    • Optimize HPLC Conditions:

      • Use a C30 reversed-phase column, which is specifically designed to provide better separation of carotenoid isomers compared to standard C18 columns.[1][5][6]

      • Lower the column temperature. While higher temperatures can improve peak shape for some compounds, for carotenoids, lower temperatures (e.g., 10-20°C) can reduce on-column isomerization and improve the resolution of isomers.[7]

    • Analyze Standards:

      • Inject a fresh, carefully prepared standard of all-trans-capsorubin to confirm its retention time and peak purity.

      • If available, use standards of cis-capsorubin isomers for positive identification of the extra peaks.

Issue 2: Poor Peak Shape (Fronting or Tailing) of the this compound Peak
  • Possible Cause:

    • Peak Tailing: Can be caused by secondary interactions between the polar functional groups of this compound and active sites on the HPLC column packing material. It can also be an indication of column degradation.

    • Peak Fronting: May result from column overload, injecting the sample in a solvent significantly stronger than the mobile phase, or column collapse.

  • Troubleshooting Steps:

    • For Peak Tailing:

      • Mobile Phase Modification: Add a small amount of a competing base, like triethylamine, to the mobile phase to block active silanol groups on the column.

      • Check pH: Ensure the mobile phase pH is appropriate for this compound.

      • Column Health: Flush the column or, if necessary, replace it with a new one.

    • For Peak Fronting:

      • Sample Concentration: Dilute the sample to avoid overloading the column.

      • Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.

      • Column Integrity: A sudden appearance of fronting peaks could indicate a void at the column inlet.

Issue 3: Irreproducible Retention Times for this compound
  • Possible Cause: Fluctuations in temperature, mobile phase composition, or flow rate can lead to shifts in retention times. Isomerization can also contribute if the profile of isomers changes between injections.

  • Troubleshooting Steps:

    • System Stability:

      • Use a column oven to maintain a constant temperature.

      • Ensure the mobile phase is well-mixed and degassed.

      • Verify the HPLC pump is delivering a consistent flow rate.

    • Sample Consistency:

      • Prepare samples fresh for each analysis to minimize time-dependent isomerization.

      • Standardize the sample preparation procedure to ensure consistency.

Data Presentation

The following table summarizes the key factors influencing this compound isomerization and the recommended control measures.

FactorEffect on this compoundRecommended Control Measures
Light Promotes trans to cis isomerization.Work under dim or red light. Use amber glassware or foil-wrapped containers.
Heat Increases the rate of isomerization and degradation.Keep samples on ice or at low temperatures during preparation. Use a cooled autosampler.
Acid (Low pH) Catalyzes isomerization.Maintain neutral or slightly basic pH in sample and solvent systems.
Oxygen Leads to oxidative degradation.Degas solvents. Work under an inert atmosphere (e.g., nitrogen) where possible. Add antioxidants like BHT to solvents.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Paprika Oleoresin

This protocol is designed to extract this compound while minimizing isomerization.

  • Materials:

    • Paprika oleoresin sample

    • Extraction solvent: Acetonitrile:Ethyl Acetate (1:1, v/v) containing 0.1% BHT[4]

    • Amber-colored volumetric flasks and vials

    • Ultrasonic bath

    • Centrifuge

    • 0.22 µm syringe filters (PTFE)

  • Procedure:

    • Weigh accurately a known amount of paprika oleoresin into an amber-colored tube.

    • Add the extraction solvent to the tube.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath at a controlled temperature (e.g., 25°C) for 20 minutes to facilitate extraction.[4]

    • Centrifuge the extract at 4000 rpm for 10 minutes to pellet any solid material.

    • Carefully transfer the supernatant to an amber volumetric flask.

    • Bring the solution to volume with the extraction solvent.

    • Filter an aliquot of the final solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

    • Analyze immediately or store at -20°C until analysis.

Protocol 2: HPLC Method for the Analysis of this compound and its Isomers

This method utilizes a C30 column for optimal separation of this compound isomers.

  • Instrumentation and Columns:

    • HPLC system with a photodiode array (PDA) or UV-Vis detector.

    • Reversed-phase C30 column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm).

    • Column oven.

  • Chromatographic Conditions:

    • Mobile Phase A: Methanol:Methyl-tert-butyl ether (MTBE):Water (81:15:4, v/v/v)

    • Mobile Phase B: Methanol:MTBE:Water (6:90:4, v/v/v)

    • Gradient Elution: A linear gradient tailored to separate this compound from other carotenoids and its isomers. A typical gradient might start with a high percentage of A and gradually increase the percentage of B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 20°C

    • Detection Wavelength: 450 nm

    • Injection Volume: 10-20 µL

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_precautions Isomerization Minimization Precautions start Sample Weighing extraction Solvent Extraction (with 0.1% BHT) start->extraction sonication Ultrasonication extraction->sonication centrifugation Centrifugation sonication->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC Injection (C30 Column) filtration->hplc Inject detection PDA/UV-Vis Detection (450 nm) hplc->detection data Data Analysis detection->data light Protect from Light heat Control Temperature oxygen Inert Atmosphere

Caption: Workflow for this compound analysis with integrated precautions to minimize isomerization.

Troubleshooting Logic for Unexpected HPLC Peaks

troubleshooting_logic cluster_causes Potential Causes cluster_actions Corrective Actions start Unexpected Peak/Shoulder in Chromatogram isomerization This compound Isomerization start->isomerization Most Likely contamination Sample/Solvent Contamination start->contamination coelution Co-eluting Compound start->coelution check_prep Review Sample Prep: - Light exposure? - Temperature? - Antioxidant used? isomerization->check_prep optimize_hplc Optimize HPLC: - Use C30 column - Lower column temp. isomerization->optimize_hplc run_blank Run Solvent Blank contamination->run_blank change_conditions Modify Mobile Phase/ Gradient to Improve Resolution coelution->change_conditions

Caption: Decision-making flowchart for troubleshooting unexpected peaks in this compound HPLC analysis.

References

Selecting appropriate internal standards for Capsorubin HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on selecting appropriate internal standards for the High-Performance Liquid Chromatography (HPLC) analysis of capsorubin, along with troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard necessary for this compound HPLC analysis?

An internal standard (IS) is a compound added to a sample in a known concentration to aid in the quantification of an analyte. In HPLC analysis of this compound, an IS is crucial for several reasons:

  • Improved Accuracy and Precision: It corrects for variations in injection volume, sample losses during preparation, and fluctuations in detector response.[1][2]

  • Enhanced Method Robustness: It compensates for minor changes in chromatographic conditions, such as mobile phase composition and flow rate.[1]

  • Reliable Quantification: By comparing the peak area of this compound to that of the IS, a more accurate determination of its concentration can be achieved, especially in complex matrices where sample preparation steps may lead to analyte loss.

Q2: What are the key criteria for selecting a suitable internal standard for this compound analysis?

Choosing an appropriate internal standard is critical for accurate results. The ideal internal standard for this compound analysis should possess the following characteristics:

  • Structural Similarity: The IS should be structurally and chemically similar to this compound to ensure comparable behavior during extraction and chromatography.[1][3]

  • Not Naturally Present: It must not be present in the sample matrix being analyzed.[2][4][5]

  • Chromatographic Resolution: The IS peak must be well-resolved from the this compound peak and any other components in the sample.[1][2][5]

  • Elution Proximity: It should elute close to the this compound peak without co-eluting.[1]

  • Stability: The IS must be chemically stable throughout the entire analytical procedure.[1]

  • Purity and Availability: It should be available in a highly pure form.

Q3: Which compounds are potential internal standards for this compound HPLC analysis?

Several carotenoids have been successfully used as internal standards for the analysis of other carotenoids and could be suitable for this compound analysis. The selection will depend on the specific sample matrix and chromatographic conditions.

Internal Standard CandidateChemical ClassKey FeaturesPotential Applicability for this compound Analysis
β-Apo-8'-carotenal ApocarotenoidStructurally similar to carotenoids, commercially available. Used as an IS for various carotenoids.[6][7]A strong candidate due to its structural similarity and established use in carotenoid analysis. Its polarity should be considered for co-elution with this compound.
Echinenone KetocarotenoidA naturally occurring ketocarotenoid, structurally similar to other xanthophylls.[8]Good potential as it is also a ketocarotenoid, similar to this compound. Its presence in the sample must be ruled out.
Canthaxanthin KetocarotenoidA diketo-carotenoid, structurally similar to this compound.[9][10][11]Excellent candidate due to its high structural similarity. It is not typically found in paprika, the common source of this compound.
Decapreno-β-carotene C50 CarotenoidA synthetic C50 carotenoid, longer than the typical C40 carotenoids.[12]May be suitable if a longer retention time is desired to avoid interference from other sample components.

Q4: Can I perform quantitative analysis of this compound without an internal standard?

Yes, quantification without an internal standard is possible using an external standard calibration. However, this method is more susceptible to errors from sample preparation and injection volume variations.[13] For highly accurate and reproducible results, especially in complex sample matrices, the use of an internal standard is strongly recommended.

Experimental Protocols

Workflow for Selecting an Appropriate Internal Standard

Workflow for Internal Standard Selection A Define Analytical Method (HPLC conditions, sample matrix) B Research Potential Internal Standards (Structural similarity, commercial availability) A->B C Screen Candidates (Analyze IS alone to determine retention time) B->C D Analyze Sample Matrix Blank (Check for presence of IS or interferences) C->D E Spike Sample with IS (Evaluate resolution from this compound and matrix peaks) D->E F Select Optimal Internal Standard (Good resolution, stable baseline, appropriate retention time) E->F

Caption: A stepwise workflow for the selection of a suitable internal standard.

Detailed Protocol for this compound HPLC Analysis with an Internal Standard

1. Sample Preparation (Example: Paprika Oleoresin)

  • Saponification: To hydrolyze carotenoid esters and remove interfering lipids, a saponification step is often necessary.

    • Accurately weigh about 0.1 g of paprika oleoresin into a flask.

    • Add 50 mL of a 10% (w/v) methanolic potassium hydroxide solution.

    • Flush the flask with nitrogen, seal, and stir in the dark at room temperature for 16 hours.

  • Extraction:

    • Transfer the saponified mixture to a separatory funnel.

    • Add 50 mL of diethyl ether and 50 mL of a 10% sodium chloride solution.

    • Shake gently and allow the layers to separate.

    • Collect the upper ether layer.

    • Repeat the extraction of the aqueous layer twice more with 50 mL of diethyl ether.

    • Combine the ether extracts and wash them with distilled water until the washings are neutral.

  • Drying and Reconstitution:

    • Dry the ether extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen at a temperature below 40°C.

    • Immediately redissolve the residue in a known volume of the mobile phase or a suitable solvent (e.g., acetone/methanol mixture).

  • Internal Standard Addition:

    • Add a precise volume of a known concentration of the selected internal standard solution to the reconstituted sample extract.

2. HPLC Conditions

  • Column: A C30 column is often recommended for better separation of carotenoid isomers. A C18 column can also be used.[14][15]

  • Mobile Phase: A gradient elution is typically employed for separating a wide range of carotenoids. Common solvents include acetonitrile, methanol, dichloromethane, and water.[6][16] A typical gradient might start with a higher polarity mobile phase and gradually increase the proportion of a less polar solvent.

    • Example Gradient:

      • Solvent A: Acetonitrile/Methanol/Water (81:15:4, v/v/v)

      • Solvent B: Methanol/Methyl-tert-butyl ether (6:94, v/v)

      • Gradient: 100% A to 100% B over 30 minutes.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: A photodiode array (PDA) detector is ideal for carotenoid analysis, allowing for spectral confirmation of peaks. The detection wavelength for this compound is typically set around 460-470 nm.[16][17]

  • Column Temperature: 30°C.

3. Calibration

  • Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

  • Inject the standards into the HPLC system.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

4. Quantification

  • Inject the prepared sample containing the internal standard.

  • Calculate the peak area ratio of this compound to the internal standard in the sample.

  • Determine the concentration of this compound in the sample using the calibration curve.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Poor Peak Resolution - Inappropriate mobile phase composition.- Column degradation.- Co-elution with matrix components.- Optimize the mobile phase gradient and solvent composition.- Use a new guard column or replace the analytical column.- Improve sample cleanup procedures.
Peak Tailing or Fronting - Column overload.- Incompatible injection solvent.- Column contamination.- Dilute the sample.- Dissolve the sample in the initial mobile phase.- Flush the column with a strong solvent.
Baseline Noise or Drift - Contaminated mobile phase or detector flow cell.- Air bubbles in the system.- Insufficient mobile phase degassing.- Prepare fresh mobile phase and flush the system.- Purge the pump and detector.- Degas the mobile phase thoroughly.
Variable Retention Times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column equilibration issues.- Ensure proper pump performance and mobile phase mixing.- Use a column oven for temperature control.- Allow sufficient time for column equilibration between runs.
Low Analyte Recovery - Incomplete extraction.- Degradation of this compound during sample preparation.- Adsorption to vials or tubing.- Optimize extraction solvent and conditions.- Protect samples from light and heat; consider adding an antioxidant like BHT to the extraction solvent.[16]- Use silanized glassware.
Internal Standard Peak Issues (e.g., inconsistent area) - Inaccurate addition of the internal standard.- Degradation of the internal standard.- Co-elution with an interfering peak.- Use a calibrated pipette for adding the IS.- Check the stability of the IS solution.- Re-evaluate the choice of internal standard or modify the chromatographic conditions.

Logical Troubleshooting Workflow

Troubleshooting Logic for this compound HPLC Problem Identify Chromatographic Problem (e.g., poor resolution, peak tailing) CheckSystem Check HPLC System Suitability (Pressure, baseline, standard injection) Problem->CheckSystem CheckMethod Review Analytical Method (Mobile phase, gradient, column) Problem->CheckMethod CheckSample Evaluate Sample Preparation (Extraction, saponification, IS addition) Problem->CheckSample IsolateVariable Isolate and Test One Variable at a Time CheckSystem->IsolateVariable CheckMethod->IsolateVariable CheckSample->IsolateVariable Solution Implement Solution and Verify IsolateVariable->Solution

Caption: A logical approach to troubleshooting common HPLC issues.

References

Technical Support Center: Refinement of Saponification Methods for Capsorubin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the saponification of Capsorubin and other carotenoids.

Frequently Asked Questions (FAQs)

Q1: What is saponification and why is it necessary for this compound analysis?

A1: Saponification is an alkaline hydrolysis process that is crucial for several reasons in carotenoid analysis. Primarily, it hydrolyzes carotenoid esters, which are abundant in sources like paprika, into their free forms (e.g., free this compound).[1][2][3] This simplifies the chromatographic profile, making separation, identification, and quantification more accurate. Additionally, saponification effectively removes interfering compounds such as chlorophylls and lipids (fats and oils), which can prolong the life of chromatographic columns and prevent interference with carotenoid signals.[1][2][4]

Q2: Are there situations where saponification should be omitted?

A2: Yes. Saponification and the subsequent washing steps can lead to losses of certain carotenoids, particularly the more polar xanthophylls.[4] If the analysis aims to identify and quantify the original profile of carotenoid esters as they exist in the sample, saponification should be avoided. In cases where the sample matrix is low in interfering lipids and chlorophylls, direct analysis of the extract may be preferable to prevent potential degradation or isomerization caused by the saponification process.[4]

Q3: What are the primary challenges encountered during the saponification of this compound?

A3: The main challenges include:

  • Degradation: Carotenoids are highly unsaturated and prone to oxidation and isomerization, especially when exposed to heat, light, acids, or oxygen.[2][4] The alkaline conditions of saponification can promote degradation if not carefully controlled.

  • Micelle Formation: In matrices with high fat content, the reaction of lipids with potassium hydroxide (KOH) forms soap. This soap can create micelles that trap the lipophilic carotenoids in the aqueous layer, preventing their transfer to the organic extraction layer and leading to significant losses.[1][5][6]

  • Incomplete Reaction: Failure to completely hydrolyze all carotenoid esters will result in an underestimation of the total this compound content. This can be caused by insufficient alkali concentration, inadequate reaction time, or poor sample solubility.[2][7]

Q4: What are the most critical parameters to optimize for a successful saponification?

A4: The key parameters to optimize are the concentration of the alkaline agent (typically KOH), reaction temperature, and reaction duration.[1][8] The ideal conditions create a balance between ensuring complete hydrolysis of esters and minimizing the degradation of the heat- and alkali-sensitive carotenoids.[7][8] Additionally, optimizing the post-saponification washing and extraction steps, for example by adjusting pH to break micelles, is critical for maximizing recovery.[1]

Troubleshooting Guide

Problem 1: Significantly low recovery of this compound after saponification.

  • Possible Cause: Micelle formation is trapping the analyte. This is a common issue in high-lipid matrices like paprika oleoresin or avocado.[1][6] During saponification, fatty acids react with KOH to form soap, which creates micelles that sequester carotenoids.

  • Solution: Instead of washing with water after saponification, use an acidified buffer (e.g., 2M phosphate buffer at pH 2) to neutralize the mixture to a final pH of 3.[1] This breaks the soap micelles, releasing the trapped this compound into the organic phase for extraction and dramatically improving recovery.[1][5][6]

  • Possible Cause: Degradation of this compound due to harsh conditions. Carotenoids are sensitive to oxygen, heat, and light.[4]

  • Solution:

    • Work under an inert atmosphere: Purge vessels with nitrogen gas before and during the reaction to minimize oxidation.[1][9]

    • Optimize Temperature and Time: Use the mildest conditions that achieve complete saponification. For many chili extracts, 10 minutes at 35°C is sufficient.[1] Avoid excessive heat (above 80°C) and prolonged reaction times.[8]

    • Use Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to protect the carotenoids.[4]

    • Work in Dim Light: Protect the samples from light throughout the procedure to prevent photo-isomerization.[4]

Problem 2: Chromatogram (HPLC) shows residual carotenoid ester peaks after saponification.

  • Possible Cause: The saponification reaction was incomplete.

  • Solution:

    • Verify KOH Concentration: Ensure the methanolic KOH solution is fresh and at the correct concentration (e.g., 15% w/v).

    • Increase Reaction Time/Temperature: Incrementally increase the reaction time or temperature. Monitor the disappearance of ester peaks by analyzing aliquots at different time points. A study on chili fruit found that while 10 minutes was optimal, times between 4 and 70 minutes were not significantly different, indicating a rapid reaction.[1]

    • Improve Solubility: For viscous samples like paprika oleoresin, using a co-solvent such as acetone can improve solubility and facilitate the reaction with the ethanolic KOH solution.[7]

Problem 3: Appearance of unexpected peaks, suggesting isomerization of this compound.

  • Possible Cause: The all-trans form of this compound, which is standard in nature, has converted to cis-isomers.[4]

  • Solution: This is typically induced by exposure to heat, light, or acid.[4] Strictly control the temperature to the minimum required, protect the sample from all light sources, and ensure that any acidification steps (like those to break micelles) are performed quickly and immediately followed by extraction.

Quantitative Data Summary

The following tables summarize key findings from optimization studies to guide protocol refinement.

Table 1: Effect of Saponification Conditions on Carotenoid Recovery in Chili Fruit Extract

ParameterConditionRelative Carotenoid Concentration (%)Finding
Temperature 25 °C98.2%Temperature between 25-65°C did not cause significant degradation. 35°C yielded the highest concentration, though not statistically significant from other temperatures tested.[1]
35 °C100.0%
45 °C97.5%
55 °C96.8%
65 °C95.1%
Time 4 min98.5%The reaction is rapid. 10 minutes was found to be optimal, but longer times did not significantly degrade the sample.[1]
10 min100.0%
20 min99.1%
40 min98.3%
70 min97.6%

Data adapted from an optimization study on 'Bulgarian' chili fruit.[1] Percentages are relative to the optimal condition.

Table 2: Impact of Post-Saponification pH Adjustment on Carotenoid Recovery

Post-Saponification TreatmentFinal pHCarotenoid RecoveryReference
Washing with Water~12Low (~55-60% of optimal)[1][6]
Acidification with Phosphate Buffer3High (>97%)[1][6]

Experimental Protocols

Protocol 1: Standard Saponification for Low-Lipid Matrices

This protocol is suitable for samples where micelle formation is not a primary concern.

  • Extraction: Extract carotenoids from the sample matrix using a suitable solvent (e.g., a mixture of hexane, dichloromethane, and ethanol).[1] Add 0.1% BHT to the solvent to prevent oxidation.[1]

  • Saponification: Take a known volume of the carotenoid extract and add an equal volume of 15% (w/v) methanolic KOH.[1]

  • Incubation: Seal the container under a nitrogen atmosphere, protect from light, and agitate at 35°C for 10-60 minutes.[1] The optimal time should be determined empirically.

  • Washing: Stop the reaction by adding an equal volume of deionized water. Mix gently and allow phases to separate.

  • Extraction: Collect the upper organic layer containing the free carotenoids. Repeat the extraction of the aqueous layer with the organic solvent two more times to ensure complete recovery.

  • Drying and Analysis: Pool the organic extracts, dry over anhydrous sodium sulfate, evaporate to dryness under nitrogen, and reconstitute in a suitable solvent for HPLC analysis.[4][10]

Protocol 2: Optimized Saponification for High-Lipid Matrices (Micelle Prevention)

This protocol is essential for samples like paprika oleoresin or avocado with high fat/oil content.

  • Extraction: Perform the initial carotenoid extraction as described in Protocol 1.

  • Saponification: To 1 mL of the carotenoid extract, add 1 mL of 15% (w/v) methanolic KOH.[1]

  • Incubation: Seal under nitrogen, protect from light, and place on an orbital shaker at 100 rpm for 60 minutes at 35°C.[1]

  • Micelle Disruption: Stop the reaction by adding 3 mL of 2M phosphate buffer (pH 2) to achieve a final mixture pH of approximately 3.[1] Vortex for 30 seconds. This step is critical for breaking the soap micelles.

  • Extraction: Add 10 mL of the extraction solvent (e.g., hexane:DCM, 8:2 v/v), vortex for 30 seconds, and centrifuge (e.g., 4000 rpm for 5 min) to separate the phases.[1]

  • Collection and Analysis: Carefully collect the organic phase. Dry it over anhydrous sodium sulfate, evaporate the solvent under a stream of nitrogen, and reconstitute the residue for HPLC analysis.[1]

Visualizations

SaponificationWorkflow General Saponification and Analysis Workflow cluster_prep Sample Preparation cluster_sapon Saponification cluster_analysis Analysis Sample Sample Matrix (e.g., Paprika) Extract Solvent Extraction (+BHT) Sample->Extract Saponify Add Methanolic KOH Incubate (N₂, Dark) Extract->Saponify Wash Stop Reaction & Wash/Extract Saponify->Wash Dry Dry & Evaporate Solvent Wash->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute HPLC HPLC Analysis Reconstitute->HPLC

Caption: A flowchart of the general experimental workflow for this compound analysis.

TroubleshootingTree Troubleshooting Low this compound Recovery Start Low this compound Recovery Observed CheckMatrix Is the sample matrix high in lipids/oils? Start->CheckMatrix CheckEsters Are residual esters seen in chromatogram? CheckMatrix->CheckEsters No Sol_Micelles Primary Cause: Micelle Formation Solution: Use acidified phosphate buffer wash (pH 3) CheckMatrix->Sol_Micelles Yes CheckConditions Review Saponification Conditions CheckEsters->CheckConditions No Sol_Incomplete Cause: Incomplete Reaction Solution: 1. Increase time/temp 2. Verify KOH conc. 3. Improve solubility CheckEsters->Sol_Incomplete Yes Sol_Degradation Cause: Analyte Degradation Solution: 1. Use N₂ atmosphere 2. Reduce temp/time 3. Protect from light 4. Use BHT CheckConditions->Sol_Degradation Sol_OK Recovery Improved Sol_Micelles->Sol_OK Sol_Incomplete->Sol_OK Sol_Degradation->Sol_OK

Caption: A decision tree to diagnose and solve low this compound recovery.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Capsorubin and Astaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of two potent carotenoids: Capsorubin and Astaxanthin. By examining available experimental data, this document aims to offer an objective overview to inform research and development in the fields of oxidative stress and antioxidant therapeutics.

Introduction

This compound, a red xanthophyll found predominantly in paprika (Capsicum annuum), and Astaxanthin, a keto-carotenoid synthesized by various microalgae, yeast, and marine organisms, are both recognized for their significant antioxidant potential. Their unique molecular structures, rich in conjugated double bonds, enable them to effectively quench singlet oxygen and scavenge free radicals. This guide delves into a side-by-side comparison of their antioxidant efficacy, supported by in vitro and cellular assay data.

In Vitro Antioxidant Activity

The antioxidant activity of a compound is often evaluated using various in vitro assays that measure its ability to neutralize different types of free radicals. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Data Presentation
AntioxidantDPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (IC50)Other Notable Antioxidant Activities
Astaxanthin 15.39 µg/mL[1] - 17.5 µg/mL[2]7.7 µg/mL[2] - 23.14 µg/mLPotent singlet oxygen quenching activity.
This compound Data not available in the reviewed literature.Data not available in the reviewed literature.Reported to have stronger singlet oxygen quenching activity than astaxanthin and a high inhibitory effect against lipid peroxidation.[3] The order of antioxidative activities in one study was found to be this compound > capsanthin 3,6-epoxide > capsanthin > cycloviolaxanthin > β-carotene.

Note: The IC50 values for Astaxanthin can vary depending on the source, extraction method, and specific assay conditions. Direct comparative studies of this compound and Astaxanthin using standardized DPPH and ABTS assays are limited in the current literature, representing a notable research gap.

Cellular Antioxidant Activity

Cellular Antioxidant Activity (CAA) assays provide a more biologically relevant measure of antioxidant efficacy by assessing the compound's ability to counteract oxidative stress within a cellular environment.

Astaxanthin has also been shown to possess significant cellular antioxidant activity, protecting cells from oxidative damage induced by various stressors.

Molecular Mechanisms and Signaling Pathways

The antioxidant effects of many natural compounds are not solely due to direct radical scavenging but also through the modulation of cellular signaling pathways that control endogenous antioxidant defenses. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular resistance to oxidative stress.

Astaxanthin and the Nrf2 Signaling Pathway

Astaxanthin is a well-documented activator of the Nrf2 signaling pathway. Under conditions of oxidative stress, Astaxanthin promotes the dissociation of Nrf2 from its inhibitor, Keap1 (Kelch-like ECH-associated protein 1). This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's intrinsic antioxidant capacity.

astaxanthin_nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Astaxanthin Astaxanthin Keap1_Nrf2 Keap1-Nrf2 Complex Astaxanthin->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitin Keap1_Nrf2->Ub targets for degradation (basal state) Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Proteasome Proteasomal Degradation Ub->Proteasome targets for degradation (basal state) sMaf sMaf Nrf2_nuc->sMaf ARE ARE (Antioxidant Response Element) sMaf->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cytoprotection Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cytoprotection leads to

Caption: Astaxanthin-mediated activation of the Nrf2 signaling pathway.

This compound and Cellular Signaling Pathways

Currently, there is a lack of published research investigating the direct effects of this compound on the Nrf2 signaling pathway or other key antioxidant-related signaling cascades. This represents a significant area for future investigation to fully elucidate the molecular mechanisms underlying this compound's antioxidant properties.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Workflow:

dpph_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH Prepare DPPH solution in methanol Mix Mix DPPH solution with sample DPPH->Mix Sample Prepare various concentrations of carotenoid sample Sample->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Measure Measure absorbance at ~517 nm Incubate->Measure Calculate Calculate % inhibition and determine IC50 value Measure->Calculate

Caption: General workflow for the DPPH radical scavenging assay.

ABTS Radical Scavenging Assay

This assay involves the generation of the blue-green ABTS radical cation, which is then reduced by the antioxidant, leading to a decolorization that is measured spectrophotometrically.

abts_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_sol Prepare ABTS radical cation solution (ABTS + potassium persulfate) Mix Mix ABTS solution with sample ABTS_sol->Mix Sample Prepare various concentrations of carotenoid sample Sample->Mix Incubate Incubate at room temperature Mix->Incubate Measure Measure absorbance at ~734 nm Incubate->Measure Calculate Calculate % inhibition and determine IC50 value Measure->Calculate

Caption: General workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion and Future Directions

Both this compound and Astaxanthin are potent antioxidants with significant potential for applications in human health. Astaxanthin's antioxidant activity is well-characterized, with established IC50 values in common in vitro assays and a known mechanism of action involving the activation of the Nrf2 pathway.

This compound, while less studied, shows great promise, with qualitative evidence suggesting it may possess superior antioxidant activity in certain contexts, particularly in the inhibition of lipid peroxidation and quenching of singlet oxygen. Its demonstrated ability to protect human cells from UVB-induced damage underscores its potential as a cellular antioxidant.

A critical gap in the current research is the lack of direct, quantitative comparisons of the radical scavenging activities of this compound and Astaxanthin using standardized assays. Future research should focus on obtaining these values to allow for a more definitive comparison. Furthermore, investigating the effect of this compound on the Nrf2 signaling pathway and other cellular antioxidant defense mechanisms will be crucial for a comprehensive understanding of its biological activity. Such studies will be invaluable for guiding the development of novel antioxidant-based therapeutic strategies.

References

A Comparative Analysis of the Photoprotective Efficacy of Capsorubin and Capsanthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photoprotective properties of two prominent carotenoids, capsorubin and capsanthin. The information presented is collated from experimental data to assist researchers and professionals in the fields of dermatology, pharmacology, and drug development in evaluating the potential of these compounds as photoprotective agents.

Executive Summary

This compound and capsanthin, both xanthophyll carotenoids found predominantly in red peppers, exhibit significant photoprotective effects against ultraviolet B (UVB) induced cellular damage. Experimental evidence consistently indicates that while both compounds are effective antioxidants and photoprotectants, This compound generally demonstrates superior efficacy in quenching singlet oxygen and inhibiting lipid peroxidation. This enhanced activity is attributed to the presence of two keto groups in its molecular structure, in contrast to the single keto group in capsanthin. Both carotenoids have been shown to protect human dermal fibroblasts from UVB-induced cytotoxicity, DNA damage, and apoptosis.

Quantitative Data Comparison

The following tables summarize the available quantitative and qualitative data comparing the photoprotective and antioxidant efficacy of this compound and capsanthin.

ParameterThis compoundCapsanthinReference(s)
Singlet Oxygen Quenching Rate Constant ~8 x 10⁹ M⁻¹s⁻¹ (for C40-epiisothis compound)5.746 x 10⁹ M⁻¹s⁻¹[1]
Inhibition of Peroxyl Radical-Dependent Lipid Peroxidation Higher efficacyLower efficacy[2]
UVB-Induced Cytotoxicity in Human Dermal Fibroblasts Significant protectionSignificant protection[3][4]
UVB-Induced DNA Strand Breaks in Human Dermal Fibroblasts Significant reductionSignificant reduction[3][4]
UVB-Induced Caspase-3 Cleavage in Human Dermal Fibroblasts Significant reductionSignificant reduction[3][4]
DPPH Radical Scavenging Activity EffectiveEffectiveNo direct comparative IC50 values found
ABTS Radical Scavenging Activity EffectiveEffectiveNo direct comparative IC50 values found

Note: While several sources confirm the antioxidant activity of both compounds, directly comparable IC50 values for DPPH and ABTS assays were not available in the reviewed literature. However, the consensus from multiple studies is that this compound's antioxidant capacity is greater than that of capsanthin.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Singlet Oxygen Quenching Assay

This protocol is based on the steady-state kinetics study of singlet oxygen quenching.

  • Objective: To determine the second-order rate constant of singlet oxygen quenching by this compound and capsanthin.

  • Methodology:

    • A photosensitizer (e.g., chlorophyll) is used to generate singlet oxygen upon illumination.

    • The reaction is carried out in a suitable solvent (e.g., methylene chloride).

    • The depletion of oxygen in the reaction mixture is monitored using an oxygen electrode.

    • The quenching rate constant is calculated from the Stern-Volmer equation, which relates the rate of the photosensitized oxidation to the concentration of the quencher (this compound or capsanthin).

  • Instrumentation: Oxygen electrode, light source with a specific wavelength for the photosensitizer.

UVB Protection in Human Dermal Fibroblasts

This protocol outlines the general procedure for assessing the photoprotective effects of carotenoids on cultured human dermal fibroblasts.

  • Objective: To evaluate the ability of this compound and capsanthin to protect human dermal fibroblasts from UVB-induced cytotoxicity, DNA damage, and apoptosis.

  • Methodology:

    • Cell Culture: Human dermal fibroblasts are cultured in appropriate media and conditions.

    • Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or capsanthin (e.g., 1 µM) for a specified period (e.g., 24 hours).

    • UVB Irradiation: The cell culture medium is replaced with phosphate-buffered saline (PBS), and the cells are exposed to a specific dose of UVB radiation (e.g., 100-300 mJ/cm²).

    • Post-irradiation Incubation: After irradiation, the PBS is replaced with fresh culture medium containing the respective carotenoid, and the cells are incubated for a further period (e.g., 24-72 hours).

    • Assessment of endpoints:

      • Cytotoxicity: Cell viability is assessed using assays such as the MTT assay.

      • DNA Damage: DNA strand breaks are quantified using the Comet assay.

      • Apoptosis: Apoptosis is evaluated by measuring caspase-3 activity or by observing morphological changes (e.g., nuclear condensation) using staining techniques.

Comet Assay for DNA Damage
  • Objective: To quantify UVB-induced DNA strand breaks in human dermal fibroblasts.

  • Methodology:

    • Cell Harvesting: Following UVB irradiation and treatment, cells are harvested.

    • Embedding in Agarose: A suspension of single cells is mixed with low-melting-point agarose and layered onto a microscope slide.

    • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

    • Alkaline Unwinding and Electrophoresis: The DNA is unwound under alkaline conditions, and then subjected to electrophoresis. Damaged DNA with strand breaks migrates out of the nucleoid, forming a "comet" tail.

    • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide) and visualized using a fluorescence microscope.

    • Quantification: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.

Caspase-3 Activity Assay
  • Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.

  • Methodology:

    • Cell Lysis: Following UVB irradiation and treatment, cells are lysed to release intracellular contents.

    • Protein Quantification: The total protein concentration of the cell lysate is determined.

    • Enzymatic Reaction: The cell lysate is incubated with a specific caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter molecule.

    • Detection: Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified using a spectrophotometer or fluorometer.

    • Normalization: Caspase-3 activity is normalized to the total protein concentration.

DPPH and ABTS Radical Scavenging Assays
  • Objective: To assess the free radical scavenging capacity of this compound and capsanthin.

  • Methodology:

    • DPPH Assay: A solution of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) is mixed with different concentrations of the carotenoid. The reduction of DPPH by the antioxidant results in a color change from violet to yellow, which is measured spectrophotometrically.

    • ABTS Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated and mixed with the carotenoid. The ability of the carotenoid to quench the blue-green ABTS radical is measured by the decrease in absorbance.

    • IC50 Calculation: The concentration of the carotenoid required to scavenge 50% of the free radicals (IC50) is calculated to determine its antioxidant potency.

Lipid Peroxidation Inhibition Assay (TBARS Assay)
  • Objective: To measure the ability of this compound and capsanthin to inhibit lipid peroxidation.

  • Methodology:

    • A lipid-rich substrate (e.g., linoleic acid or a tissue homogenate) is induced to undergo peroxidation using a pro-oxidant (e.g., AAPH or Fe²⁺/ascorbate).

    • The reaction is carried out in the presence and absence of different concentrations of the carotenoids.

    • The extent of lipid peroxidation is determined by measuring the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA), which forms a colored adduct with thiobarbituric acid.

    • The absorbance of the colored product is measured spectrophotometrically.

Signaling Pathways and Mechanisms of Action

The photoprotective effects of this compound and capsanthin are primarily mediated through their potent antioxidant properties and their ability to modulate cellular signaling pathways involved in the response to UVB-induced stress.

UVB-Induced Apoptosis Pathway in Dermal Fibroblasts

UVB radiation is a potent inducer of apoptosis (programmed cell death) in dermal fibroblasts, a key mechanism to eliminate cells with irreparable DNA damage. This process is primarily mediated through the intrinsic (mitochondrial) pathway.

UVB_Apoptosis_Pathway UVB UVB Radiation DNA_Damage DNA Damage (Strand Breaks) UVB->DNA_Damage ROS Increased ROS (e.g., Singlet Oxygen) UVB->ROS Mitochondria Mitochondrial Dysfunction DNA_Damage->Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Capsanthin Capsanthin Capsanthin->DNA_Damage Reduces Capsanthin->ROS Scavenges Capsanthin->Caspase3 Inhibits Cleavage This compound This compound This compound->DNA_Damage Reduces This compound->ROS Scavenges (More Potent) This compound->Caspase3 Inhibits Cleavage

Caption: UVB-induced apoptosis pathway and intervention by capsanthin and this compound.

Nrf2/Keap1 Antioxidant Response Pathway

Carotenoids, including capsanthin and this compound, can activate the Nrf2/Keap1 signaling pathway, a crucial cellular defense mechanism against oxidative stress.

Nrf2_Pathway cluster_nucleus Nucleus Carotenoids Capsanthin / this compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Carotenoids->Keap1_Nrf2 Induce Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Nucleus Nucleus ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Promotes Transcription Cellular_Protection Enhanced Cellular Protection Antioxidant_Enzymes->Cellular_Protection Nrf2_nucleus->ARE Binds to

Caption: Activation of the Nrf2/Keap1 antioxidant pathway by carotenoids.

Conclusion

Both this compound and capsanthin are potent photoprotective agents with significant antioxidant capabilities. The available evidence suggests that this compound exhibits a higher efficacy, particularly in quenching singlet oxygen and inhibiting lipid peroxidation, which can be attributed to its unique molecular structure. Their demonstrated ability to protect human dermal fibroblasts from UVB-induced damage highlights their potential for use in dermatological and cosmetic applications aimed at mitigating the harmful effects of sun exposure. Further research, particularly clinical trials, is warranted to fully elucidate their in vivo efficacy and to establish optimal concentrations for topical and systemic use.

References

A Comparative Analysis of Capsorubin and Lutein in Ocular Health: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of two carotenoids, Capsorubin and Lutein, with a focus on their potential applications in eye health research and development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antioxidant properties, anti-inflammatory effects, and bioavailability, supported by experimental data.

Introduction

Carotenoids are pivotal in human health, particularly in maintaining ocular function and protecting against age-related eye diseases. Lutein is a well-established xanthophyll, extensively studied for its role in the macular pigment of the eye and its protective effects against conditions such as age-related macular degeneration (AMD) and cataracts.[1][2][3][4] this compound, a red xanthophyll primarily found in paprika, is recognized for its potent antioxidant capabilities, though its specific role in eye health is an emerging area of investigation.[5][6] This guide aims to provide a side-by-side comparison of these two compounds to inform future research and therapeutic development.

Physicochemical Properties

PropertyLuteinThis compound
Chemical Formula C₄₀H₅₆O₂C₄₀H₅₆O₄
Molar Mass 568.87 g/mol 600.85 g/mol
Structure Contains two hydroxyl groupsContains two hydroxyl and two keto groups
Primary Sources Green leafy vegetables (kale, spinach), egg yolks[1][2]Red bell peppers (Capsicum annuum), paprika oleoresin[6]

Comparative Efficacy in Eye Health

Antioxidant Activity

Both Lutein and this compound exhibit significant antioxidant properties by quenching reactive oxygen species (ROS), which are implicated in the pathogenesis of various eye diseases.

Studies have shown that this compound possesses a remarkably high singlet oxygen quenching activity, in some cases exceeding that of other well-known carotenoids.[5] One study reported the antioxidative activities of paprika carotenoids decreased in the order of this compound > capsanthin 3,6-epoxide > capsanthin > cycloviolaxanthin > β-carotene. In vitro studies have demonstrated Lutein's capacity to scavenge superoxide and hydroxyl radicals, with IC50 values of 21 µg/mL and 1.75 µg/mL, respectively.

Antioxidant Parameter LuteinThis compoundReference Study
Singlet Oxygen Quenching EffectivePotentially more effective than LuteinNishino et al. (2016)
Superoxide Radical Scavenging (IC50) 21 µg/mLData not availableSindhu et al. (2010)
Hydroxyl Radical Scavenging (IC50) 1.75 µg/mLData not availableSindhu et al. (2010)
Lipid Peroxidation Inhibition (IC50) 2.2 µg/mLData not availableSindhu et al. (2010)
Anti-inflammatory Effects

Chronic inflammation is a key driver of degenerative eye conditions. Lutein has been shown to suppress inflammatory pathways by inhibiting the activation of NF-κB and reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[4]

Research on the specific anti-inflammatory mechanisms of this compound in ocular tissues is limited. However, studies on the closely related capsanthin in a rat model of dry eye disease demonstrated a significant reduction in inflammatory markers.[2] Oral supplementation with capsanthin from Capsicum annum in a benzalkonium chloride-induced dry eye model in rats resulted in a significant decrease in intraocular pressure and corneal surface inflammation.[2] It also inhibited the expression of inflammatory cytokines, including TNF-α, IL-2, IL-4, and IL-6.[2]

Inflammatory Marker LuteinThis compound/CapsanthinReference Study
NF-κB Inhibition DemonstratedInferred from Capsanthin studiesKim et al. (2012)
TNF-α Suppression DemonstratedDemonstrated (Capsanthin)Shanmugham et al. (2022)
IL-6 Suppression DemonstratedDemonstrated (Capsanthin)Shanmugham et al. (2022)
Bioavailability

A critical factor for the therapeutic efficacy of a compound is its bioavailability. Lutein's bioavailability is influenced by the food matrix, with studies showing higher absorption from lutein-enriched eggs compared to supplements or spinach.[7] A study on a commercial lutein supplement (~9 mg/day) showed a significant increase in serum lutein levels from a baseline of 0.15 µg/mL to 0.72 µg/mL after 30 days.[2]

In contrast, studies on paprika oleoresin have indicated a very low bioavailability for this compound in humans. One study found that after ingestion of a single dose of paprika oleoresin containing 2.0 mg of this compound, it was not detectable in considerable amounts in the chylomicron fraction.

Bioavailability Parameter LuteinThis compoundReference Study
Serum Concentration (after supplementation) 0.15 µg/mL to 0.72 µg/mL (30 days at ~9mg/day)Very low/undetectablePérez-Gálvez et al. (2003)
Factors Affecting Absorption Food matrix (enhanced with fats)Likely affected by food matrix; low inherent absorptionChung et al. (2004)

Experimental Protocols

In Vitro Antioxidant Capacity Assessment (DPPH Assay)

This protocol is a common method for evaluating the free radical scavenging activity of compounds like Lutein and this compound.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Sample Preparation: The carotenoid extract (Lutein or this compound) is dissolved in a suitable solvent to create a series of concentrations.

  • Reaction: The carotenoid solutions are mixed with the DPPH solution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value (concentration required to scavenge 50% of DPPH radicals) is then determined.

G cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis DPPH DPPH Stock Solution (in Methanol) Mix Mix in 96-well plate DPPH->Mix Carotenoid Carotenoid Solutions (Serial Dilutions) Carotenoid->Mix Incubate Incubate in Dark (30 minutes) Mix->Incubate Measure Measure Absorbance (~517 nm) Incubate->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate G Acclimatization Rat Acclimatization (1 week) Induction Induce Dry Eye (0.2% BAC, twice daily, 7 days) Acclimatization->Induction Treatment Administer Test Compound (e.g., Oral Capsanthin) Induction->Treatment Evaluation Ocular Surface Evaluation Treatment->Evaluation TearVolume Tear Volume Measurement Evaluation->TearVolume CornealStaining Corneal Staining Evaluation->CornealStaining Histology Histological Examination Evaluation->Histology Biochemical Biochemical Analysis Evaluation->Biochemical G InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Oxidative Stress) IKK IKK Activation InflammatoryStimuli->IKK activates Lutein Lutein Lutein->IKK inhibits IkappaB IκBα Phosphorylation & Degradation IKK->IkappaB NFkB_translocation NF-κB Translocation to Nucleus IkappaB->NFkB_translocation GeneExpression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_translocation->GeneExpression induces Inflammation Inflammation GeneExpression->Inflammation

References

A Comparative Analysis of Capsorubin and Zeaxanthin in Cellular Uptake Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cellular uptake of two prominent carotenoids, Capsorubin and Zeaxanthin. While both are recognized for their potent antioxidant properties, their bioavailability and mechanisms of cellular absorption can differ, influencing their efficacy in various biological systems. This document summarizes key experimental findings, details relevant methodologies, and visualizes associated cellular pathways to aid in research and development.

Executive Summary

Zeaxanthin has been the subject of numerous cellular uptake studies, with established protocols using Caco-2 and ARPE-19 cell lines. These studies consistently demonstrate its absorption and highlight the role of the Scavenger Receptor Class B Type I (SR-BI) in its transport. In contrast, direct quantitative data on the cellular uptake of this compound in these standardized cell models is notably scarce in publicly available literature. While research confirms this compound's potent antioxidant and anti-inflammatory activities, a comprehensive understanding of its absorption at the cellular level remains an area for further investigation. This guide, therefore, presents a detailed account of Zeaxanthin's cellular uptake as a benchmark, alongside the current, more limited, understanding of this compound, to inform future comparative studies.

Data Presentation: Cellular Uptake of Carotenoids

The following table summarizes quantitative data from cellular uptake assays for Zeaxanthin. Due to a lack of available data, a direct quantitative comparison with this compound is not possible at this time.

CarotenoidCell LineConcentrationIncubation TimeUptake/Transport (%)Reference
Zeaxanthin Caco-2Not specifiedNot specified5.5% - 13.4% (transport)[1][2]
Zeaxanthin ARPE-191 µM24 hours~3.2% (uptake)[3]
Zeaxanthin Caco-2Not specified4 hours4% - 11% (apical uptake)[4]

Experimental Protocols

A detailed methodology for a typical carotenoid cellular uptake assay using the Caco-2 cell line is provided below. This protocol is representative of the methods used in the cited studies for Zeaxanthin and can be adapted for comparative studies involving this compound.

Caco-2 Cellular Uptake Assay Protocol

1. Cell Culture and Differentiation:

  • Caco-2 cells (HTB-37) are cultured in high glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% (v/v) heat-inactivated fetal bovine serum, non-essential amino acids, and antibiotics.

  • Cells are maintained at 37°C in a humidified 5% CO2 incubator.

  • For uptake experiments, cells are seeded onto permeable supports (e.g., Transwell® inserts) and allowed to differentiate for 19-21 days to form a confluent monolayer with well-developed tight junctions, mimicking the intestinal barrier. The integrity of the monolayer is typically monitored by measuring the transepithelial electrical resistance (TEER).

2. Preparation of Carotenoid Micelles:

  • A stock solution of the carotenoid (Zeaxanthin or this compound) is prepared in an organic solvent (e.g., ethanol or tetrahydrofuran).

  • The carotenoid solution is mixed with a lipid mixture (e.g., containing mono- and diglycerides, phospholipids, and bile salts) to facilitate the formation of micelles, which is crucial for the absorption of lipophilic compounds.

  • The organic solvent is evaporated under a stream of nitrogen, and the lipid film is hydrated with cell culture medium to form a micellar solution.

3. Cellular Uptake Experiment:

  • The differentiated Caco-2 cell monolayers are washed with phosphate-buffered saline (PBS).

  • The apical (upper) chamber is incubated with the carotenoid-containing micellar solution for a defined period (e.g., 2-4 hours) at 37°C.

  • The basolateral (lower) chamber contains a serum-free medium.

4. Quantification of Cellular Uptake and Transport:

  • After incubation, the apical and basolateral media are collected separately.

  • The cell monolayer is washed extensively with cold PBS to remove any surface-bound carotenoids.

  • The cells are lysed using a suitable buffer or solvent (e.g., ethanol or a mixture of hexane and isopropanol).

  • The concentration of the carotenoid in the cell lysate and the basolateral medium is quantified using High-Performance Liquid Chromatography (HPLC) with a C30 column and a photodiode array (PDA) detector.

  • Cellular uptake is expressed as the amount of carotenoid in the cell lysate as a percentage of the initial amount added to the apical chamber. Transport is calculated as the amount of carotenoid in the basolateral chamber as a percentage of the initial amount.

Mandatory Visualizations

Experimental Workflow: Carotenoid Cellular Uptake Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Caco2 Caco-2 Cell Culture (21 days differentiation) Incubation Incubation of Cells with Micelles (e.g., 4h) Caco2->Incubation Micelles Carotenoid Micelle Preparation Micelles->Incubation Collection Collection of Apical, Basolateral Media & Cells Incubation->Collection Extraction Carotenoid Extraction Collection->Extraction HPLC HPLC Quantification Extraction->HPLC Data Data Analysis (Uptake & Transport %) HPLC->Data zeaxanthin_pathways cluster_ros Oxidative Stress cluster_mapk MAPK Pathway cluster_akt AKT Pathway cluster_nfkb NF-κB Pathway cluster_outcomes Cellular Outcomes Zeaxanthin Zeaxanthin ROS Reactive Oxygen Species (ROS) Zeaxanthin->ROS inhibits JNK JNK Zeaxanthin->JNK modulates p38 p38 Zeaxanthin->p38 modulates ERK ERK Zeaxanthin->ERK modulates AKT AKT Zeaxanthin->AKT inhibits NFkB NF-κB Zeaxanthin->NFkB inhibits Apoptosis Apoptosis Zeaxanthin->Apoptosis induces in cancer cells CellCycle Cell Cycle Arrest Zeaxanthin->CellCycle induces in cancer cells ROS->JNK ROS->p38 ROS->ERK JNK->Apoptosis p38->Apoptosis ERK->CellCycle AKT->Apoptosis inhibits Inflammation Inflammation NFkB->Inflammation capsorubin_pathways cluster_inflammatory_stimuli Inflammatory Stimuli cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_cytokines Inflammatory Cytokines This compound This compound MAPK MAPK This compound->MAPK inhibits (putative) NFkB NF-κB This compound->NFkB inhibits (putative) Cytokines TNF-α, IL-6, MCP-1 This compound->Cytokines downregulates Stimuli e.g., LPS Stimuli->MAPK Stimuli->NFkB MAPK->Cytokines NFkB->Cytokines

References

Safety Operating Guide

Proper Disposal of Capsorubin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Capsorubin, a natural red pigment commonly used in research, development, and as a food colorant. The following procedures are designed to ensure the safe and environmentally responsible disposal of this carotenoid compound in a laboratory setting.

This compound is a non-hazardous substance, simplifying its disposal process.[1][2] However, adherence to proper laboratory practices is crucial to maintain a safe working environment. For minor spills or disposal of small quantities, the material can be managed with standard laboratory waste.[1] For larger quantities, specific containment and disposal according to local regulations are recommended.[3]

Physical and Chemical Properties Relevant to Disposal

Understanding the properties of this compound is key to its safe handling and disposal. As a carotenoid, it is sensitive to environmental factors which can lead to its degradation.[4][5][6]

PropertyValueRelevance to Handling and Disposal
Physical State Solid (crystalline powder or viscous oil)[2]Solid form allows for easy mechanical removal (sweeping).
Solubility Insoluble in water; Soluble in oils, acetone, ethanol, chloroform.[3]Spills should not be flushed with water. Use appropriate solvents for cleaning contaminated surfaces if necessary.
Stability Sensitive to light, oxygen, and heat.[2][4]Store in a cool, dark, and tightly sealed container to prevent degradation.[3] Degraded material does not pose a specific hazard but should be disposed of promptly.
Toxicity Non-toxic, biodegradable.[2]Considered safe for standard disposal methods for non-hazardous waste.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety glasses and gloves.[3]

2. Spill Management:

  • For small spills, sweep up the solid material.[3]

  • Use a damp cloth or a mild detergent solution for final cleaning of the spill area.[2]

  • Collect all contaminated materials (e.g., paper towels, absorbent pads) and place them in a designated waste container.

3. Containerization of Waste:

  • Place the collected this compound waste into a suitable, clearly labeled, and closed container.[3] This prevents accidental exposure and release into the environment.

4. Disposal Route:

  • Small Quantities: For smaller research-scale quantities, this compound can be disposed of with regular laboratory or household waste, in accordance with institutional guidelines for non-hazardous materials.[1]

  • Large Quantities: For larger quantities, such as from bulk handling or significant spills, it is recommended to follow local and institutional regulations for chemical waste disposal. While not classified as hazardous, large volumes may require specific disposal methods.

  • Contaminated Solvents: If this compound is dissolved in a solvent for experimental purposes, the disposal method should be dictated by the hazards of the solvent itself. Dispose of the solution as hazardous waste according to the solvent's safety data sheet.

5. Documentation:

  • Maintain records of disposed chemicals as per your institution's laboratory safety protocols.

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process from the point of waste generation to its final disposal.

start This compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (e.g., residual amounts) assess_quantity->small_quantity < Threshold large_quantity Large Quantity (e.g., bulk, major spill) assess_quantity->large_quantity >= Threshold package_small Package in a sealed container small_quantity->package_small package_large Package in a sealed, labeled container large_quantity->package_large dispose_non_hazardous Dispose as non-hazardous solid waste package_small->dispose_non_hazardous end Disposal Complete dispose_non_hazardous->end consult_regulations Consult institutional and local regulations package_large->consult_regulations follow_chemical_disposal Follow chemical waste disposal procedures consult_regulations->follow_chemical_disposal follow_chemical_disposal->end

This compound Disposal Decision Workflow

By following these guidelines, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Capsorubin
Reactant of Route 2
Reactant of Route 2
Capsorubin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.